(1-Benzylpiperidin-4-yl)boronic acid
Description
BenchChem offers high-quality (1-Benzylpiperidin-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzylpiperidin-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-benzylpiperidin-4-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,15-16H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLXTDQEZFWZSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCN(CC1)CC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677399 | |
| Record name | (1-Benzylpiperidin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251537-48-0 | |
| Record name | (1-Benzylpiperidin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1-Benzylpiperidin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Benzylpiperidin-4-yl)boronic acid is a valuable building block in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 1-benzylpiperidine motif into complex molecules. This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for the preparation of (1-benzylpiperidin-4-yl)boronic acid. The synthesis involves the formation of a Grignard reagent from 4-chloro-1-benzylpiperidine, followed by quenching with a trialkyl borate and subsequent acidic hydrolysis. This document will detail the underlying chemical principles, provide a step-by-step experimental protocol, and discuss key considerations for reaction optimization and product purification.
Introduction: The Significance of (1-Benzylpiperidin-4-yl)boronic Acid in Drug Discovery
Boronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. (1-Benzylpiperidin-4-yl)boronic acid serves as a key synthon for introducing the 1-benzylpiperidine moiety, a privileged scaffold in medicinal chemistry. This structural unit is present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities. The ability to readily incorporate this fragment through robust and high-yielding cross-coupling reactions makes its boronic acid derivative a compound of significant interest to researchers in drug development.
Synthetic Strategy: A Mechanistic Perspective
The synthesis of (1-Benzylpiperidin-4-yl)boronic acid is most effectively achieved through a Grignard-based approach. This strategy leverages the formation of an organomagnesium intermediate, which then acts as a nucleophile to attack an electrophilic boron source. The overall process can be dissected into three key stages:
-
Formation of the Grignard Reagent: 4-Chloro-1-benzylpiperidine is reacted with magnesium metal to form the corresponding Grignard reagent, (1-benzylpiperidin-4-yl)magnesium chloride. This step is critical and requires anhydrous conditions to prevent quenching of the highly reactive organometallic species.
-
Borylation: The Grignard reagent is then added to a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures. The nucleophilic carbon of the Grignard reagent attacks the electrophilic boron atom of the borate ester, displacing one of the alkoxy groups to form a boronate ester intermediate.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final product, (1-benzylpiperidin-4-yl)boronic acid.
This synthetic route is widely applicable for the preparation of various aryl and alkyl boronic acids.[2][3]
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for (1-Benzylpiperidin-4-yl)boronic acid.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of (1-benzylpiperidin-4-yl)boronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chloro-1-benzylpiperidine | ≥98% | Commercial Source |
| Magnesium turnings | Grignard grade | Commercial Source |
| Iodine | Reagent grade | Commercial Source |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Commercial Source |
| Triisopropyl borate | ≥98% | Commercial Source |
| 2 M Hydrochloric acid | Reagent grade | Commercial Source |
| Diethyl ether | ACS grade | Commercial Source |
| Saturated aqueous sodium chloride | N/A | Prepared in-house |
| Anhydrous sodium sulfate | Reagent grade | Commercial Source |
Step-by-Step Procedure
Step 1: Preparation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of 4-chloro-1-benzylpiperidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 4-chloro-1-benzylpiperidine solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.
-
Once the reaction has started, add the remaining 4-chloro-1-benzylpiperidine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent solution to the cold triisopropyl borate solution via a cannula or dropping funnel. Maintain the temperature below -60 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
Purification of boronic acids can be challenging due to their tendency to form anhydrides and their amphiphilic nature.[4][5] Several methods can be employed for the purification of (1-benzylpiperidin-4-yl)boronic acid:
-
Recrystallization: This is often the most effective method for obtaining highly pure material.[4] A suitable solvent system (e.g., diethyl ether/hexanes, ethyl acetate/hexanes) should be determined empirically.
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1 M NaOH).[6] The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. The boronic acid is then precipitated by acidifying the aqueous layer with a strong acid (e.g., HCl) and can be collected by filtration or extracted into an organic solvent.
-
Chromatography: While silica gel chromatography can be used, it is often complicated by the polar nature of boronic acids and their potential for degradation on the stationary phase.[4][5] Reversed-phase chromatography (C18) can be a more suitable alternative.
Characterization
The identity and purity of the synthesized (1-benzylpiperidin-4-yl)boronic acid should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The presence of a broad singlet in the ¹H NMR spectrum corresponding to the B(OH)₂ protons is characteristic of boronic acids.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under a strict inert atmosphere using anhydrous solvents.[7]
-
Trialkyl Borates: Trialkyl borates are flammable and can cause eye irritation. Handle in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.
Conclusion
The synthesis of (1-benzylpiperidin-4-yl)boronic acid via the Grignard route is a reliable and scalable method for producing this valuable building block. Careful control of reaction conditions, particularly the exclusion of moisture during the Grignard formation and borylation steps, is paramount for achieving high yields. The purification strategy should be chosen based on the nature of the impurities present in the crude product. This in-depth guide provides the necessary information for researchers to successfully synthesize and purify (1-benzylpiperidin-4-yl)boronic acid for its application in drug discovery and development programs.
References
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How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]
- US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents. (n.d.).
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (2023, March 15). Retrieved from [Link]
- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
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Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from [Link]
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Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. (n.d.). Retrieved from [Link]
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Challenging purification of organoboronic acids - Chemistry Stack Exchange. (2025, November 8). Retrieved from [Link]
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Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC - NIH. (2023, March 15). Retrieved from [Link]
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WO/2013/016185 SYNTHESIS OF BORONIC ESTERS AND BORONIC ACIDS USING GRIGNARD REAGENTS - WIPO Patentscope. (2013, January 31). Retrieved from [Link]
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UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE - eScholarship.org. (n.d.). Retrieved from [Link]
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Boronic acid - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. (n.d.). Retrieved from [Link]
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(1-Benzylpiperidin-4-yl)boronic acid | - Frontier Specialty Chemicals. (n.d.). Retrieved from [Link]
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1-BENZYL-PIPERIDINE-4-BORONIC ACID Five Chongqing Chemdad Co. (n.d.). Retrieved from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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(1-benzylpiperidin-4-yl)boronic acid - GlobalChemMall. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to (1-Benzylpiperidin-4-yl)boronic acid: Properties, Synthesis, and Application in Cross-Coupling Reactions
(1-Benzylpiperidin-4-yl)boronic acid has emerged as a valuable building block in modern medicinal chemistry and organic synthesis. Its structure incorporates the N-benzyl piperidine motif, a privileged scaffold found in numerous approved therapeutic agents and clinical candidates.[1] This motif is prized for its three-dimensional character and structural flexibility, which medicinal chemists leverage to fine-tune the physicochemical properties and efficacy of drug candidates.[1] The presence of the boronic acid functional group makes this compound a versatile reagent, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2][3][4]
This guide provides a comprehensive technical overview of (1-Benzylpiperidin-4-yl)boronic acid, detailing its chemical properties, outlining a representative synthetic protocol, and exploring its practical application in synthetic workflows, with a focus on insights relevant to researchers in drug discovery and process development.
Core Chemical and Physical Properties
(1-Benzylpiperidin-4-yl)boronic acid is typically a solid at room temperature, possessing a unique combination of a basic piperidine nitrogen and an acidic boronic acid group.[5][6] This amphoteric nature influences its solubility and handling characteristics. The boronic acid moiety itself is a Lewis acid with a pKa that can be influenced by its molecular environment.[7]
Key physicochemical data for (1-Benzylpiperidin-4-yl)boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1251537-48-0 | [8][9][10] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [5][8][10] |
| Molecular Weight | 219.09 g/mol | [5][8][10] |
| Appearance | Typically a solid (e.g., white to off-white powder) | [5][6] |
| Solubility | Limited solubility in water; soluble in some organic solvents such as dichloromethane. | [6] |
| Stability | Should be stored in a cool, dry place away from direct sunlight and moisture to prevent degradation.[6][11] Boronic acids can be sensitive to air and moisture.[12] |
Synthesis and Purification
The synthesis of (1-Benzylpiperidin-4-yl)boronic acid is not widely detailed in primary literature, but a logical and common approach involves the borylation of a suitable precursor, such as a Grignard reagent derived from 4-chloro-1-benzylpiperidine, followed by acidic workup. An alternative modern approach could involve the direct C-H borylation of 1-benzylpiperidine, although this often requires specialized catalysts and directing groups.[13]
Below is a representative, field-proven protocol for the synthesis of a related benzylic boronic ester, which can be hydrolyzed to the desired boronic acid. This method illustrates the key transformations involved.
Experimental Protocol: Representative Synthesis via Grignard Reagent
This protocol is illustrative and adapted from general procedures for the synthesis of alkylboronic esters.
Objective: To synthesize (1-Benzylpiperidin-4-yl)boronic acid pinacol ester, a stable precursor to the target boronic acid.
Reagents:
-
4-Chloro-1-benzylpiperidine
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolborane isopropyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: a. To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and a single crystal of iodine. b. Add anhydrous THF and stir. c. Slowly add a solution of 4-chloro-1-benzylpiperidine (1.0 eq) in anhydrous THF dropwise. The reaction may require gentle heating to initiate. d. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to 0 °C.
-
Borylation: a. To the cooled Grignard solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) dropwise, maintaining the temperature below 5 °C. b. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. b. Extract the mixture with ethyl acetate (3 x volumes). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude pinacol ester. e. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure (1-Benzylpiperidin-4-yl)boronic acid pinacol ester.[14]
-
Hydrolysis to Boronic Acid (Optional but often performed in situ): a. The pinacol ester can be hydrolyzed to the free boronic acid using aqueous acid (e.g., HCl) or by transesterification if required, though for many applications like Suzuki coupling, the pinacol ester is used directly.[15]
Reactivity and Application in Suzuki-Miyaura Cross-Coupling
The primary utility of (1-Benzylpiperidin-4-yl)boronic acid in drug discovery is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2][16] This palladium-catalyzed reaction forges a new carbon-carbon bond between the piperidine ring and an aryl or heteroaryl electrophile (typically a halide or triflate), providing access to complex molecular architectures.[4][17]
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] A critical, and often overlooked, step is the activation of the boronic acid with a base. The base forms a boronate complex ("ate" complex), which enhances the nucleophilicity of the organic group on boron, thereby facilitating the transmetalation step with the palladium(II) center.[16]
The following diagram illustrates the key steps in the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple (1-Benzylpiperidin-4-yl)boronic acid with 4-bromoanisole.
Reagents:
-
(1-Benzylpiperidin-4-yl)boronic acid (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Tricyclohexylphosphine (PCy₃, 0.04 eq) or SPhos
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene
-
Water (degassed)
Procedure:
-
Reaction Setup: a. To a dry Schlenk flask, add 4-bromoanisole, (1-Benzylpiperidin-4-yl)boronic acid, potassium phosphate, Pd(OAc)₂, and the phosphine ligand under an inert atmosphere (e.g., nitrogen or argon). b. Add degassed toluene and degassed water (typically a 10:1 ratio of toluene to water). The use of water or a protic solvent is often crucial for the efficiency of the boronate formation.[18]
-
Reaction Execution: a. Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. b. Monitor the reaction progress by TLC or LC-MS until the starting material (4-bromoanisole) is consumed (typically 4-18 hours).
-
Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Wash the organic mixture with water and then with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)-1-benzylpiperidine.
Stability, Storage, and Safety
Stability and Storage: Boronic acids are susceptible to dehydration to form boroxines (cyclic trimers) and can undergo protodeboronation under certain conditions.[17] (1-Benzylpiperidin-4-yl)boronic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and direct sunlight, to maintain its integrity.[6][11] For long-term storage, refrigeration (2-8°C) is recommended.[19]
Safety and Handling: As with all chemical reagents, (1-Benzylpiperidin-4-yl)boronic acid should be handled in a well-ventilated area or a fume hood.[11][20] Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[19][20] While specific toxicity data is limited, boronic acids as a class are generally considered to have low toxicity.[7] However, precautionary measures should always be followed. Avoid inhalation of dust and contact with skin and eyes.[11][20]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]
-
IF ON SKIN: Wash with plenty of soap and water.[11]
-
IF SWALLOWED: Rinse mouth and consult a physician.[19]
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information.[11][19][21][22]
Conclusion
(1-Benzylpiperidin-4-yl)boronic acid is a strategically important building block for pharmaceutical research and development. Its value lies in the combination of a medicinally relevant N-benzyl piperidine core with the synthetically versatile boronic acid handle.[1] A thorough understanding of its properties, handling requirements, and reactivity, particularly in Suzuki-Miyaura cross-coupling, enables chemists to efficiently construct novel and complex molecules, accelerating the discovery of new therapeutic agents.
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A Technical Guide to the Structural Elucidation of (1-Benzylpiperidin-4-yl)boronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Benzylpiperidin-4-yl)boronic acid is a key building block in medicinal chemistry, valued for its role in constructing complex molecules through reactions like the Suzuki-Miyaura coupling. Its unique structure, combining a piperidine ring, a benzyl group, and a reactive boronic acid moiety, necessitates rigorous analytical characterization to ensure identity, purity, and stability. This guide provides an in-depth, multi-technique approach to the definitive structural elucidation of this compound. We delve into the causality behind experimental choices, presenting not just methodologies but the scientific rationale for a self-validating analytical workflow. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), chromatography, and X-ray crystallography, we establish a comprehensive protocol for unambiguous confirmation of the molecular structure, addressing potential pitfalls such as the formation of boroxine anhydrides.
Introduction: The Significance of Structural Verification
In drug discovery and development, the absolute certainty of a chemical structure is paramount. (1-Benzylpiperidin-4-yl)boronic acid serves as a versatile scaffold, but its utility is predicated on its structural integrity. The presence of the boronic acid group introduces specific stability considerations, most notably the propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2][3] Mischaracterization can lead to failed syntheses, incorrect structure-activity relationship (SAR) interpretations, and compromised intellectual property. This guide, therefore, presents a holistic and robust analytical cascade designed to provide unequivocal proof of structure.
Core Physicochemical & Structural Properties
A foundational step in characterization is the determination of basic physicochemical properties. These values serve as the initial checkpoint for sample identity.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈BNO₂ | [4] |
| Molecular Weight | 219.09 g/mol | [5] |
| Monoisotopic Mass | 219.14300 Da | [4] |
| Appearance | Typically a white to off-white solid | [6][7] |
| Solubility | Limited in water, soluble in solvents like methanol, DMSO, and dichloromethane. | [7] |
| Stability | Should be stored in a cool, dry place, tightly sealed to prevent moisture absorption which can affect the boronic acid/boroxine equilibrium. | [7] |
A Multi-Faceted Approach to Spectroscopic & Chromatographic Analysis
No single technique is sufficient for complete structure elucidation. A synergistic approach, where the outputs of different analyses corroborate one another, provides the highest degree of confidence. The workflow below illustrates the interplay between various analytical methods.
Caption: Workflow for the comprehensive structural elucidation of (1-Benzylpiperidin-4-yl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a suite of experiments including ¹H, ¹³C, and ¹¹B NMR is essential.
3.1.1. ¹H NMR Spectroscopy
-
Rationale: Proton NMR provides information on the number of different proton environments, their neighboring protons (spin-spin splitting), and their relative numbers (integration).
-
Expected Signals:
-
Aromatic Protons (Benzyl): A multiplet around 7.2-7.4 ppm, integrating to 5H.
-
Benzyl CH₂: A singlet around 3.5 ppm, integrating to 2H.
-
Piperidine Protons: A complex series of multiplets between ~1.5 and 3.0 ppm. The protons adjacent to the nitrogen (positions 2 and 6) will be further downfield than those at positions 3 and 5. The proton at position 4 will be a distinct multiplet, likely shifted upfield.
-
Boronic Acid B(OH)₂: A broad singlet, which can be exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent, often appearing between 4.0 and 6.0 ppm.
-
3.1.2. ¹³C NMR Spectroscopy
-
Rationale: Carbon NMR reveals the number of unique carbon environments.
-
Expected Signals:
-
Aromatic Carbons: Multiple signals between ~127 and 140 ppm.
-
Benzyl CH₂: A signal around 63 ppm.
-
Piperidine Carbons: Signals for C2/C6, C3/C5, and C4. The C4 carbon, attached to boron, will be difficult to observe due to quadrupolar broadening from the boron nucleus.
-
C-B Bond: The signal for the carbon attached to boron (C4 of the piperidine ring) is often broad or even unobservable.
-
3.1.3. ¹¹B NMR Spectroscopy: The Boron-Specific Probe
-
Rationale: This is a critical and often underutilized experiment for boronic acids. It directly probes the boron atom's chemical environment and hybridization state.[8] ¹¹B NMR is particularly useful for distinguishing between the desired sp²-hybridized boronic acid and its sp³-hybridized boronate esters or the trimeric boroxine.[9][10]
-
Expected Signals:
-
(1-Benzylpiperidin-4-yl)boronic acid: A single, relatively broad signal is expected in the range of δ 28-31 ppm , characteristic of an sp²-hybridized alkylboronic acid.[11]
-
Corresponding Boroxine: If significant dehydration has occurred, a second signal may appear slightly downfield, around δ 32-34 ppm .[11] The presence and ratio of these signals provide direct insight into the sample's stability and composition.[12]
-
Caption: Logical relationship between different NMR experiments for structure confirmation.
Mass Spectrometry (MS): Molecular Weight and Formula Verification
-
Rationale: MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Expected Results:
-
Low-Resolution MS (e.g., ESI+): An ion corresponding to [M+H]⁺ at m/z 220.1.
-
HRMS (e.g., ESI-TOF): An exact mass measurement for [M+H]⁺ consistent with the formula C₁₂H₁₉BNO₂⁺ (Calculated: 220.1503; observed should be within 5 ppm).
-
-
Fragmentation Analysis: The fragmentation pattern can provide further structural confirmation.[13] Common fragmentation for this molecule would involve the loss of the benzyl group (C₇H₇, 91 Da) or cleavage of the piperidine ring. It is important to note that boronic acids can sometimes form adducts or dehydrate in the ion source, which can complicate spectral interpretation.[14][15][16]
Chromatographic Purity Assessment: HPLC/UPLC
-
Rationale: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for assessing the purity of a compound. It separates the target molecule from impurities, starting materials, and byproducts.
-
Methodology: A reversed-phase method using a C18 column is typically effective.[14] A gradient elution with water and acetonitrile, often with a modifier like formic acid or ammonium acetate, will provide good peak shape and resolution.[17] Detection is commonly performed with a PDA or UV detector, monitoring wavelengths around 254 nm to observe the benzene ring.
-
Expected Result: A single major peak with >95% purity (by area percentage) is typically required for drug development applications.
Definitive Confirmation: Single-Crystal X-ray Diffraction
-
Rationale: While the combination of NMR, MS, and HPLC provides overwhelming evidence for the structure, single-crystal X-ray diffraction provides the only truly unambiguous, three-dimensional map of the atoms in the solid state.[18] It is the ultimate arbiter of structure, conformation, and stereochemistry.[19][20]
-
Methodology: This technique requires growing a high-quality single crystal of the compound, which can be a challenging step.[18] Common methods include slow evaporation from a suitable solvent system. Once a crystal is obtained, it is mounted and analyzed by X-ray diffraction to determine the precise atomic coordinates.[21]
-
Key Insights: X-ray crystallography will definitively confirm the connectivity of the benzyl, piperidine, and boronic acid groups. Crucially, it will distinguish between the monomeric boronic acid and the trimeric boroxine, as they have vastly different crystal packing and molecular structures.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Weigh approximately 5-10 mg of (1-Benzylpiperidin-4-yl)boronic acid.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred as it does not exchange with the B(OH)₂ protons.
-
Transfer the solution to a 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube is recommended to avoid background signals from borosilicate glass.[10]
-
Acquire standard ¹H and ¹³C spectra.
-
Acquire a ¹¹B NMR spectrum. Use a broad spectral width and reference the spectrum to an external standard like BF₃·OEt₂.
-
If necessary, perform 2D experiments (COSY, HSQC) to resolve ambiguities in proton and carbon assignments.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Introduce the sample into an ESI-TOF mass spectrometer via direct infusion or LC-MS.
-
Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected m/z of 220.1.
-
Perform an accurate mass calibration using a known standard.
-
Process the data to determine the exact mass of the [M+H]⁺ ion and use software to confirm the elemental composition.
Protocol 3: HPLC Purity Analysis
-
Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL of a ~1 mg/mL sample solution.
-
Analysis: Integrate the peaks and calculate the area percent of the main analyte peak.
Conclusion
The structural elucidation of (1-Benzylpiperidin-4-yl)boronic acid is a case study in the necessity of a multi-technique, cross-validating analytical approach. While ¹H NMR and Mass Spectrometry provide the initial and essential framework of the structure, they must be complemented by the boron-specific insights from ¹¹B NMR and the rigorous purity assessment of HPLC. For absolute, incontrovertible proof, particularly in a regulatory or patent context, single-crystal X-ray diffraction remains the definitive technique. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and the quality of this critical chemical building block.
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ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from ResearchGate.[28]
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Afine Chemicals Limited. (n.d.). 1-BENZYL-PIPERIDINE-4-BORONIC ACID CAS No. 1251537-48-0. Retrieved from Afine Chemicals Limited website.[6]
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ResearchGate. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Retrieved from ResearchGate.[29]
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Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6003.[21]
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Shender, V. O., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 920–928.[20]
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Pipzine Chemicals. (n.d.). 1-Benzyl-piperidine-4-boronic Acid. Retrieved from Pipzine Chemicals website.[5]
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ECHEMI. (n.d.). 1-BENZYL-PIPERIDINE-4-BORONIC ACID | 1251537-48-0. Retrieved from ECHEMI website.[4]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from Science Ready website.[13]
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Introduction: The Utility and Challenges of a Saturated Heterocyclic Boronic Acid
An In-Depth Technical Guide to the Stability and Storage of (1-Benzylpiperidin-4-yl)boronic Acid
(1-Benzylpiperidin-4-yl)boronic acid is a valuable saturated heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperidine core, offers a three-dimensional scaffold that is highly sought after in drug design to improve physicochemical properties and escape the "flatland" of traditional aromatic compounds. Primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, it enables the introduction of the benzylpiperidine motif into complex molecular architectures.
However, like many organoboron compounds, its utility is intrinsically linked to its stability. Boronic acids are known for their susceptibility to various degradation pathways that can compromise sample integrity, reduce reaction yields, and complicate purification processes.[1][2] This guide provides a comprehensive overview of the chemical stability of (1-Benzylpiperidin-4-yl)boronic acid, offering field-proven insights into its degradation mechanisms, optimal storage conditions, and robust analytical methods for stability assessment.
Pillar 1: Understanding the Chemical Instability of (1-Benzylpiperidin-4-yl)boronic Acid
The stability of a boronic acid is not an intrinsic constant but is highly dependent on environmental factors such as moisture, oxygen, pH, and temperature.[3][4] For (1-Benzylpiperidin-4-yl)boronic acid, three primary degradation pathways must be considered: protodeboronation, oxidation, and intermolecular dehydration to form boroxines.
Protodeboronation: The Unwanted Loss of Functionality
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] This irreversible reaction converts the valuable boronic acid into the simple, and often undesired, 1-benzylpiperidine. The propensity for this reaction is highly dependent on the reaction conditions and the electronic nature of the organic substituent.[5]
The reaction can proceed through several mechanisms, which are often catalyzed by acid or base.[3][6] For (1-Benzylpiperidin-4-yl)boronic acid, the presence of the basic piperidine nitrogen could potentially influence the local pH environment, although the C(sp³)–B bond is generally more robust against protodeboronation than many C(sp²)–B bonds found in heteroarylboronic acids.[7] Nevertheless, exposure to acidic or basic aqueous media, especially at elevated temperatures, should be minimized to prevent this degradation pathway.[8][9]
Oxidation: Sensitivity to Atmospheric Oxygen
The boronic acid moiety is susceptible to oxidation, which replaces the C-B bond with a C-O bond, yielding 1-benzylpiperidin-4-ol.[4] This process can be particularly problematic as it often occurs simply upon exposure to atmospheric oxygen.[7] The rate of oxidation can be comparable to that of thiols at physiological pH.[7] For this reason, handling and storing the compound under an inert atmosphere (e.g., nitrogen or argon) is a critical, self-validating step to ensure its integrity.
Boroxine Formation: The Reversible Dehydration
In the solid state or in anhydrous solvents, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[10][11][12] This process is reversible, and the equilibrium between the boronic acid and the boroxine can be controlled by the addition or removal of water.[11][13]
While boroxine formation is a reversible process, it can be problematic for several reasons. Firstly, it alters the molecular weight of the reagent, complicating stoichiometry in reactions if not accounted for.[7] Secondly, commercial boronic acids often exist as a mixture of the free acid and the boroxine anhydride, leading to variability between batches.[14] Complete characterization is often difficult because of this equilibrium.[14] Storing the compound in a desiccated environment is key to minimizing boroxine formation.
The primary degradation pathways are summarized in the diagram below.
Caption: Major degradation pathways for (1-Benzylpiperidin-4-yl)boronic acid.
Pillar 2: Recommended Storage and Handling Protocols
Based on the inherent instabilities of boronic acids, a stringent and proactive storage protocol is essential to preserve the quality and reactivity of (1-Benzylpiperidin-4-yl)boronic acid. The following recommendations are synthesized from safety data sheets and best practices for organoboron compounds.[15][16][17]
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store refrigerated (2–8°C).[16] | Reduces the rate of all chemical degradation pathways. Low temperatures disfavor the entropically driven formation of boroxines.[11] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[16] | Prevents oxidative degradation by atmospheric oxygen, a primary and rapid degradation pathway for boronic acids.[4][7] |
| Moisture | Store in a tightly sealed container with a desiccant.[15] | Prevents hydrolysis, which can lead to protodeboronation. Minimizes water that can shift the boroxine equilibrium back to the acid.[13] |
| Light | Store in an amber vial or in the dark. | While not the primary concern, UV light can potentially catalyze degradation pathways like protodeboronation.[9] |
| Container | Use a clean, dry glass vial with a tight-fitting, inert cap. | Prevents contamination and ensures a proper seal against atmospheric moisture and oxygen. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[15][16] | These materials directly promote the chemical degradation pathways of oxidation and protodeboronation. |
Pillar 3: A Self-Validating Workflow for Stability Assessment
To ensure the quality of (1-Benzylpiperidin-4-yl)boronic acid, particularly for use in sensitive applications like drug development, a robust analytical method for assessing purity and stability is required. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable technique, though challenges such as on-column hydrolysis must be addressed.[18][19]
Experimental Protocol: RP-HPLC Stability Study
This protocol outlines a systematic approach to monitor the stability of (1-Benzylpiperidin-4-yl)boronic acid over time.
Objective: To quantify the parent compound and detect the primary degradants (1-benzylpiperidine and 1-benzylpiperidin-4-ol) under defined storage conditions.
Methodology:
-
Reference Standard Preparation:
-
Accurately weigh and dissolve high-purity standards of (1-Benzylpiperidin-4-yl)boronic acid, 1-benzylpiperidine, and 1-benzylpiperidin-4-ol in the diluent (e.g., 50:50 acetonitrile:water) to create stock solutions.
-
Prepare a mixed standard solution containing all three components at known concentrations for peak identification and system suitability.
-
-
Sample Preparation:
-
At each time point (e.g., T=0, 1 month, 3 months), retrieve a sample of the stored (1-Benzylpiperidin-4-yl)boronic acid.
-
Accurately weigh ~5 mg of the compound into a volumetric flask and dissolve in the diluent to a final concentration of ~0.5 mg/mL.
-
To minimize degradation during analysis, prepare samples immediately before injection and consider using a non-aqueous, aprotic diluent if on-column hydrolysis is observed.[20]
-
-
HPLC Conditions (Starting Point):
-
Column: Waters XSelect Premier HSS T3 or equivalent low-silanol activity column to minimize on-column hydrolysis.[19]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 5 µL
-
-
Data Analysis:
-
Identify peaks in the sample chromatogram by comparing retention times with the reference standards.
-
Calculate the purity of the boronic acid using the area percentage method.
-
Quantify the levels of 1-benzylpiperidine and 1-benzylpiperidin-4-ol by comparing their peak areas against a calibration curve generated from the reference standards.
-
The workflow for this stability assessment is visualized below.
Caption: Workflow for the analytical assessment of boronic acid stability.
Conclusion
(1-Benzylpiperidin-4-yl)boronic acid is a potent chemical tool whose efficacy relies on its chemical integrity. A thorough understanding of its inherent instabilities—protodeboronation, oxidation, and boroxine formation—is paramount for its successful application. By implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. Furthermore, the adoption of a systematic analytical workflow provides a self-validating system to ensure the quality and purity of the material, ultimately leading to more reliable and reproducible scientific outcomes in research and drug development.
References
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- Kua, J., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health (NIH).
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- Wikipedia contributors. (2024). Boronic acid. Wikipedia.
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An In-depth Technical Guide to (1-Benzylpiperidin-4-yl)boronic Acid Derivatives and Analogs for Drug Discovery Professionals
Foreword: The Strategic Value of the (1-Benzylpiperidin-4-yl)boronic Acid Scaffold
In the landscape of modern medicinal chemistry, the convergence of privileged structural motifs with versatile reactive handles presents a powerful strategy for accelerating drug discovery. The (1-benzylpiperidin-4-yl)boronic acid scaffold exemplifies this principle, merging the established pharmacophoric features of the N-benzylpiperidine core with the synthetic versatility of the boronic acid functional group. The N-benzylpiperidine motif is a cornerstone in the design of centrally active agents, prized for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[1][2] This moiety is present in numerous approved drugs and clinical candidates, underscoring its value in fine-tuning efficacy and physicochemical properties.[1]
The incorporation of a boronic acid or its corresponding ester transforms this valuable scaffold into a powerful building block for combinatorial chemistry and targeted synthesis. Primarily utilized in the robust and highly versatile Suzuki-Miyaura cross-coupling reaction, these derivatives serve as key intermediates in the construction of complex molecular architectures.[3][4][5] This guide provides an in-depth technical overview of the synthesis, characterization, and application of (1-benzylpiperidin-4-yl)boronic acid and its analogs, tailored for researchers, scientists, and drug development professionals.
I. Synthesis of the Core Scaffold: A Self-Validating Protocol
The synthesis of (1-benzylpiperidin-4-yl)boronic acid, typically in its more stable pinacol ester form, is most efficiently achieved through a palladium-catalyzed Miyaura borylation reaction. The choice of starting material is critical, with 1-benzyl-4-iodopiperidine being a common and reactive precursor. The following protocol is a validated, step-by-step methodology designed for reproducibility and scalability.
Experimental Protocol: Synthesis of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Materials:
-
1-Benzyl-4-iodopiperidine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Anhydrous 1,4-dioxane
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
-
Microwave reactor (optional, for accelerated reaction times)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-benzyl-4-iodopiperidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive flow of argon, add anhydrous 1,4-dioxane. Subsequently, add Pd(dppf)Cl₂ (0.03 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS. For an accelerated process, microwave irradiation at 120 °C for 1-2 hours can be employed.[3]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white to off-white solid.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures catalytic activity throughout the reaction.
-
Anhydrous Solvent: Water can hydrolyze the boronic ester product and interfere with the catalytic cycle.
-
Base (KOAc): The base is crucial for the transmetalation step in the Miyaura borylation catalytic cycle. Potassium acetate is a moderately strong base that is well-suited for this transformation.
-
Catalyst (Pd(dppf)Cl₂): The dppf ligand provides a stable and efficient catalytic system for the borylation of alkyl halides.
II. Characterization of the Core Scaffold
Thorough characterization is essential to confirm the identity and purity of the synthesized (1-benzylpiperidin-4-yl)boronic acid pinacol ester.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), piperidine ring protons, and the characteristic singlet for the methyl groups of the pinacol ester. |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons of the benzyl and piperidine moieties, as well as the carbons of the pinacol group. The carbon attached to the boron atom will show a characteristic broad signal. |
| LC-MS | A peak corresponding to the mass of the protonated molecule [M+H]⁺. |
| Purity (HPLC) | A single major peak indicating high purity. |
III. Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling
The primary utility of (1-benzylpiperidin-4-yl)boronic acid pinacol ester lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the facile introduction of the N-benzylpiperidine moiety onto a wide range of aromatic and heteroaromatic systems, enabling the rapid generation of compound libraries for screening.
Workflow for Library Synthesis via Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling workflow.
A one-pot, two-step borylation/Suzuki coupling protocol offers a highly efficient approach for library synthesis, eliminating the need for isolation of the boronic ester intermediate.[3][4][6][7]
Case Study: Application in CNS Drug Discovery
The N-benzylpiperidine scaffold is a key feature in many CNS-active compounds, including acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1][8][9] By coupling (1-benzylpiperidin-4-yl)boronic acid with various heterocyclic halides, novel analogs of known AChE inhibitors can be rapidly synthesized and evaluated.
| Compound Class | Target | Reported Activity (IC₅₀) | Reference |
| N-benzylpiperidine carboxamide derivatives | Acetylcholinesterase | 0.41 µM - 5.94 µM | [9] |
| N-benzylpiperidine-1,2,4-thiadiazolidinone derivatives | Acetylcholinesterase | Potency comparable to tacrine | [8] |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Cholinesterases | Micromolar range | [10] |
The data above illustrates the potential of this scaffold in generating potent cholinesterase inhibitors. Further structure-activity relationship (SAR) studies can be conducted by modifying the aryl/heteroaryl component introduced via the Suzuki coupling.[9][11][12]
Application in PET Imaging
The N-benzylpiperidine core is also prevalent in ligands developed for Positron Emission Tomography (PET) imaging of CNS targets, such as sigma receptors.[13][14] The synthesis of PET radiotracers often involves the late-stage introduction of a fluorine-18 label. Analogs of (1-benzylpiperidin-4-yl)boronic acid can be used to synthesize precursors for radiofluorination. For instance, coupling with a fluorinated aromatic halide can yield a stable precursor that can then be used to develop novel PET ligands.
IV. Logical Relationships in Synthesis and Application
The following diagram illustrates the central role of (1-benzylpiperidin-4-yl)boronic acid and its pinacol ester as a key intermediate linking starting materials to diverse applications.
Caption: Synthetic and application pathways.
V. Conclusion and Future Perspectives
(1-Benzylpiperidin-4-yl)boronic acid and its derivatives are high-value, versatile building blocks in modern drug discovery. Their synthesis is well-established through robust palladium-catalyzed borylation reactions. The primary application of these compounds in Suzuki-Miyaura cross-coupling enables the efficient synthesis of diverse compound libraries targeting a wide range of biological systems, with a particular emphasis on CNS disorders. The continued exploration of novel coupling partners and the development of more efficient one-pot synthetic methodologies will further enhance the utility of this important scaffold in the discovery of next-generation therapeutics.
References
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A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer. (2000). Nuclear Medicine and Biology. Retrieved January 6, 2026, from [Link]
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Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved January 6, 2026, from [Link]
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Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
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A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (2015). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). PubMed Central. Retrieved January 6, 2026, from [Link]
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N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. (1997). Nuclear Medicine and Biology. Retrieved January 6, 2026, from [Link]
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Clean and fast cross-coupling of aryl halides in one-pot. (2011). Beilstein Journals. Retrieved January 6, 2026, from [Link]
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Exploring the Synthesis and Applications of 1-Benzyl-4-pyrazoleboronic Acid Pinacol Ester. (n.d.). Autech Industry Co.,Limited. Retrieved January 6, 2026, from [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. (2020). PubMed Central. Retrieved January 6, 2026, from [Link]
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Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties. (2008). PubMed. Retrieved January 6, 2026, from [Link]
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Synthesis, in Vitro and in Vivo Biological Evaluation, Docking Studies, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronic Acid Proteasome Inhibitors Composed of β-Amino Acids. (2010). ResearchGate. Retrieved January 6, 2026, from [Link]
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Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. Retrieved January 6, 2026, from [Link]
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N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (2000). PubMed. Retrieved January 6, 2026, from [Link]
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Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. (2012). PubMed Central. Retrieved January 6, 2026, from [Link]
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Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (2019). PubMed Central. Retrieved January 6, 2026, from [Link]
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Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. (2019). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). PubMed. Retrieved January 6, 2026, from [Link]
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Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry. Retrieved January 6, 2026, from [Link]
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Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). PubMed. Retrieved January 6, 2026, from [Link]
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Navigating the Synthesis and Supply of (1-Benzylpiperidin-4-yl)boronic Acid: A Technical Guide for Chemical Researchers
(An In-Depth Technical Guide)
Introduction: The Strategic Value of (1-Benzylpiperidin-4-yl)boronic Acid in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, owing to its prevalence in numerous natural products and FDA-approved drugs. When functionalized with a boronic acid moiety, the resulting molecule becomes a powerful and versatile building block, primarily for the celebrated Suzuki-Miyaura cross-coupling reaction.[1] (1-Benzylpiperidin-4-yl)boronic acid, in particular, offers a unique combination of a lipophilic benzyl group, which can modulate pharmacokinetic properties, and a reactive boronic acid group poised for the strategic construction of carbon-carbon bonds. This guide provides an in-depth analysis of the commercial availability, synthesis, quality control, and applications of (1-benzylpiperidin-4-yl)boronic acid, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Supplier Landscape
(1-Benzylpiperidin-4-yl)boronic acid and its more stable pinacol ester derivative are commercially available from a range of suppliers specializing in chemical building blocks for research and development. The choice of supplier often depends on the required purity, scale, and whether the free boronic acid or its pinacol ester is preferred for a given synthetic strategy. The pinacol ester offers the advantage of increased stability and ease of handling, mitigating the propensity of free boronic acids to undergo dehydration to form cyclic anhydrides (boroxines).[2]
Below is a comparative table of representative suppliers. Researchers are advised to request certificates of analysis to verify purity and specifications before procurement.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Frontier Specialty Chemicals | (1-Benzylpiperidin-4-yl)boronic acid | 1251537-48-0 | C₁₂H₁₈BNO₂ | 219.09 | Offers guaranteed purity. |
| BLD Pharm | 1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride | N/A | C₁₈H₂₉BClNO₂ | 337.70 | Provides the pinacol ester hydrochloride salt, which can offer enhanced stability. |
| GlobalChemMall | (1-benzylpiperidin-4-yl)boronic acid | 1251537-48-0 | C₁₂H₁₈BNO₂ | 219.09 | A platform connecting various manufacturers, primarily from China. |
| Pipzine Chemicals | 1-Benzyl-piperidine-4-boronic Acid | 1251537-48-0 | C₁₂H₁₈BNO₂ | 219.09 | Emphasizes factory-direct supply and offers various purity grades. |
It is crucial to note the discrepancy in reported CAS numbers among suppliers, and researchers should verify the correct identifier for their specific needs.
Synthetic Pathways: From Precursor to Product
While (1-benzylpiperidin-4-yl)boronic acid is commercially available, an in-house synthesis may be desirable for large-scale applications or for the preparation of analogues. A robust and frequently employed strategy for the synthesis of such alkyl boronic esters is the palladium-catalyzed Miyaura borylation of a suitable precursor. A plausible and efficient synthetic route commences from the readily available 1-benzyl-4-piperidone.
Illustrative Synthetic Workflow
The following multi-step synthesis is a well-precedented approach for preparing piperidinyl boronic acid pinacol esters.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
-
To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise to the LDA solution at -78 °C.
-
After stirring for 1 hour, add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the vinyl triflate.
Step 2: Synthesis of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
-
In a reaction vessel, combine the vinyl triflate from Step 1, bis(pinacolato)diboron (B₂pin₂), and potassium acetate (KOAc).
-
Add a degassed solvent such as dioxane.
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).
-
Heat the mixture at 80 °C under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired boronic ester.
Step 3: Synthesis of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
-
Dissolve the product from Step 2 in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the saturated piperidine boronic ester.
Step 4 (Optional): Hydrolysis to (1-Benzylpiperidin-4-yl)boronic acid
The pinacol ester is often used directly in subsequent reactions. If the free boronic acid is required, it can be obtained by hydrolysis.
-
Dissolve the pinacol ester from Step 3 in a mixture of THF and water.
-
Add an aqueous solution of sodium periodate (NaIO₄) and ammonium acetate (NH₄OAc).
-
Stir the mixture at room temperature.
-
Alternatively, mild acidic hydrolysis (e.g., with dilute HCl) can be employed.
-
Extract the product into an organic solvent, dry, and concentrate to yield the free boronic acid, which should be used immediately or stored under anhydrous conditions.
Quality Control and Analytical Characterization
Rigorous quality control is essential to ensure the reliability of (1-benzylpiperidin-4-yl)boronic acid in synthetic applications. The purity of the compound is typically assessed by a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity of boronic acids and their esters. A typical method might employ a C18 column with a gradient elution of water and acetonitrile, often with an acidic modifier like formic acid.[3] It's important to be aware that boronic acid pinacol esters can be susceptible to on-column hydrolysis, which can complicate purity analysis.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the compound. For the pinacol ester, the characteristic signal for the methyl groups of the pinacol moiety is typically observed around 1.2-1.3 ppm in the ¹H NMR spectrum. For the free boronic acid, the B-OH protons may be visible as a broad singlet, although this signal can exchange with residual water.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound.
Applications in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (1-benzylpiperidin-4-yl)boronic acid and its pinacol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds with aryl or heteroaryl halides or triflates.[5] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex molecules.[1]
Exemplary Application: Synthesis of a 4-Arylpiperidine Derivative
The following protocol is adapted from a patented procedure for the synthesis of a 4-arylpiperidine derivative and illustrates a typical application of a piperidinyl boronic acid pinacol ester in a Suzuki-Miyaura coupling reaction.
Step-by-Step Experimental Protocol
-
To a mixture of the aryl bromide (1.0 eq), (1-benzylpiperidin-4-yl)boronic acid pinacol ester (1.2 eq), and a suitable palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (0.05 eq) in a reaction vessel, add a degassed solvent like 1,2-dimethoxyethane (DME).
-
Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Heat the reaction mixture to 85 °C under an inert atmosphere and stir until the starting material is consumed (as monitored by LC-MS or TLC).
-
Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylpiperidine derivative.
Stability and Storage
Free boronic acids are susceptible to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines. This process is reversible in the presence of water. For long-term storage, it is advisable to store (1-benzylpiperidin-4-yl)boronic acid in a cool, dry place under an inert atmosphere. The pinacol ester derivative offers significantly greater stability and is less prone to decomposition, making it the preferred form for many applications. It should also be stored in a well-sealed container in a cool, dry environment.
Conclusion
(1-Benzylpiperidin-4-yl)boronic acid and its pinacol ester are valuable reagents for drug discovery and development, providing a reliable handle for the introduction of a substituted piperidine moiety through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A clear understanding of its commercial availability, synthetic routes, and proper handling is paramount for its effective utilization in the laboratory. The illustrative protocols provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient synthesis of novel chemical entities with therapeutic potential. As with any chemical process, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates.
References
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A Senior Application Scientist's Technical Guide to (1-Benzylpiperidin-4-yl)boronic acid: Safety, Handling, and Protocol
Abstract: This guide provides a comprehensive technical overview of the safety considerations and handling protocols for (1-Benzylpiperidin-4-yl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from analogous compounds and established best practices to ensure safe and effective laboratory use. It covers hazard identification, physical and chemical properties, detailed handling and storage procedures, personal protective equipment (PPE) recommendations, emergency response, and disposal considerations.
Compound Identification and Overview
(1-Benzylpiperidin-4-yl)boronic acid (CAS No. 1251537-48-0) is an organoboron compound featuring a benzylpiperidine moiety.[1][2] Boronic acids are a cornerstone of modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are increasingly investigated for their medicinal properties.[3] The presence of both the boronic acid group and the benzylpiperidine scaffold necessitates a thorough understanding of its reactivity and potential hazards.
The boronic acid functional group is known for its hygroscopic nature and potential to form cyclic anhydrides (boroxines) upon dehydration.[4][5] The benzylpiperidine core is a common structural motif in pharmacologically active compounds, and its derivatives can exhibit a range of biological effects.[6][7][8] Therefore, handling this reagent requires protocols that account for both its chemical reactivity and potential physiological impact.
Hazard Identification and Toxicology Summary
GHS Hazard Classification (Inferred):
Toxicological Profile:
-
Boronic Acid Moiety: Boronic acids as a class are generally considered irritants.[5][12] Some studies have indicated that certain boronic acids can be bacterial mutagens, though the mechanism may not involve direct DNA binding.[13] Inhalation of dust can irritate the respiratory tract, while eye contact can cause serious irritation.[5][12]
-
Benzylpiperidine Moiety: Piperidine and its derivatives can cause local irritation upon contact with mucous membranes.[9] Systemic exposure may lead to effects such as increased heart rate, nausea, and muscular weakness.[9] The benzylpiperidine structure is found in various CNS-active agents, underscoring the need to prevent systemic absorption.[6]
Physical and Chemical Properties
Quantitative data for the target compound is sparse. The table below summarizes key properties based on supplier information and data from analogous compounds like phenylboronic acid.
| Property | Value | Source / Rationale |
| CAS Number | 1251537-48-0 | [1] |
| Molecular Formula | C₁₂H₁₈BNO₂ | Calculated from structure |
| Molecular Weight | 219.09 g/mol | Calculated from structure |
| Appearance | White to off-white solid | Typical for arylboronic acids |
| Stability | Hygroscopic; Air and moisture sensitive | Characteristic of boronic acids.[4][5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, MeOH) | Common for functionalized organic molecules |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | General for boronic acids and amine-containing compounds.[4][14] |
Handling and Storage Protocols
The primary challenges in handling (1-Benzylpiperidin-4-yl)boronic acid are its sensitivity to air and moisture and its potential as an irritant. Adherence to air-sensitive handling techniques is crucial for both safety and reagent integrity.[15][16][17]
4.1. Step-by-Step Weighing and Dispensing Protocol
This protocol is designed to minimize exposure to atmospheric moisture and prevent inhalation or skin contact.
-
Preparation:
-
Ensure a clean, dry Schlenk flask or similar reaction vessel equipped with a septum is available.
-
Oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).[15][16]
-
Prepare the work area in a certified chemical fume hood.[18]
-
Ensure an inert gas line with a bubbler is properly set up.[17]
-
-
Inerting the Weighing Vessel:
-
Place the reaction vessel on a tared analytical balance.
-
Purge the vessel with a gentle stream of inert gas for several minutes to displace air.
-
-
Dispensing the Reagent:
-
Briefly remove the inert gas line and quickly add the desired amount of (1-Benzylpiperidin-4-yl)boronic acid solid to the vessel using a clean spatula.
-
Immediately re-seal the vessel and re-establish the inert atmosphere.
-
Record the final weight.
-
-
Dissolution:
-
Add a dry, degassed solvent via a gas-tight syringe through the septum.
-
Swirl gently to dissolve.
-
-
Cleanup:
-
Wipe down the spatula and any surfaces with a solvent-dampened cloth.
-
Dispose of contaminated materials as hazardous waste.
-
Thoroughly wash hands after handling.[14]
-
4.2. Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and actions for safely handling this air-sensitive reagent.
4.3. Storage
Store the compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[4] For long-term stability, refrigeration is recommended in a dry, well-ventilated area away from incompatible materials.[14][19]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure.
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[4][11]
-
Skin Protection: Wear a flame-retardant lab coat and nitrile gloves.[11][18] Inspect gloves before use and use proper removal technique to avoid skin contact.[11]
-
Respiratory Protection: Use in a chemical fume hood. If the hood is not available or if dust formation is significant, a NIOSH/MSHA-approved respirator with a particulate filter is required.[4]
Emergency Procedures
Pre-planning is essential for responding safely to spills or exposures.[20]
6.1. First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][11][14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[14][20] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[5][14][21] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a physician or poison control center immediately.[4][14]
6.2. Spill Response
The response depends on the size and nature of the spill.
-
Minor Spill (Solid):
-
Major Spill or Spill of Solution:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health & Safety (EH&S) department and emergency services.[20]
-
Close the laboratory door and prevent entry.
-
Wait for a trained emergency response team.
-
6.3. Spill Response Logic Diagram
Disposal Considerations
Dispose of (1-Benzylpiperidin-4-yl)boronic acid and any contaminated materials as hazardous chemical waste.[4]
-
Place waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EH&S department for specific guidance.
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Transferring Air-Sensitive Reagents. University of Nebraska-Lincoln. [Link]
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Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology. [Link]
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Emergency and Spill Response Procedures. Auburn University. [Link]
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(1-Benzylpiperidin-4-yl)boronic Acid: A Versatile Building Block in Modern Drug Discovery and Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the N-benzylpiperidine moiety has established itself as a "privileged scaffold"—a structural framework that frequently appears in bioactive compounds.[1] Its inherent three-dimensionality and the ability of the nitrogen atom to engage in crucial interactions with biological targets make it a valuable component in drug design.[1] When combined with the versatile reactivity of a boronic acid, the resulting molecule, (1-Benzylpiperidin-4-yl)boronic acid, becomes a powerful building block for the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the synthesis, applications, and underlying scientific principles of (1-Benzylpiperidin-4-yl)boronic acid, with a focus on practical insights for its effective utilization in a research and development setting.
The Core Structure: Physicochemical Properties and Handling
(1-Benzylpiperidin-4-yl)boronic acid, with the CAS Number 1251537-48-0, is a white to off-white solid.[2] Like many boronic acids, it is relatively stable under ambient conditions but can be susceptible to dehydration to form boroxines (cyclic anhydrides). For this reason, and to enhance its stability and ease of handling, it is often supplied and used in the form of its pinacol ester, (1-Benzylpiperidin-4-yl)boronic acid pinacol ester.[3][4] This derivative is generally more stable to air and moisture and can be easily purified by chromatography. The free boronic acid can be readily generated from the pinacol ester prior to use or, in many cases, the pinacol ester can be used directly in coupling reactions.
Synthesis of (1-Benzylpiperidin-4-yl)boronic Acid and its Pinacol Ester
While the direct synthesis of (1-Benzylpiperidin-4-yl)boronic acid can be challenging, a common and practical approach involves the preparation of its more stable pinacol ester. This can be achieved through several synthetic routes, often starting from 1-benzyl-4-piperidone.
General Synthetic Approach: From Ketone to Boronic Ester
A plausible and widely applicable synthetic route involves the conversion of 1-benzyl-4-piperidone to a suitable organometallic reagent, which is then reacted with a borate ester.
Experimental Protocol: Synthesis of (1-Benzylpiperidin-4-yl)boronic Acid Pinacol Ester via a Grignard Reagent Intermediate
This protocol is a generalized procedure based on established methods for the synthesis of boronic esters from organomagnesium compounds.
Step 1: Formation of the Grignard Reagent
-
Materials: 1-Benzyl-4-bromopiperidine (prepared from 1-benzyl-4-piperidone), magnesium turnings, anhydrous tetrahydrofuran (THF), iodine crystal (as an initiator).
-
Procedure: a. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. b. Add a small crystal of iodine to activate the magnesium surface. c. Add a solution of 1-benzyl-4-bromopiperidine in anhydrous THF dropwise to the magnesium turnings. d. The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. e. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, (1-benzylpiperidin-4-yl)magnesium bromide.
Step 2: Borylation
-
Materials: Isopropyl pinacol borate (i-PrOBPin), anhydrous THF.
-
Procedure: a. Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. b. Add a solution of isopropyl pinacol borate in anhydrous THF dropwise to the cold Grignard solution. c. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.
Step 3: Work-up and Purification
-
Materials: Saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate, silica gel for column chromatography.
-
Procedure: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield (1-Benzylpiperidin-4-yl)boronic acid pinacol ester.
Hydrolysis of the Pinacol Ester to the Boronic Acid
In situations where the free boronic acid is required, the pinacol ester can be hydrolyzed under mild acidic conditions.
Experimental Protocol: Hydrolysis of (1-Benzylpiperidin-4-yl)boronic Acid Pinacol Ester
-
Materials: (1-Benzylpiperidin-4-yl)boronic acid pinacol ester, acetone, water, 1 M hydrochloric acid.
-
Procedure: a. Dissolve the pinacol ester in a mixture of acetone and water. b. Add 1 M hydrochloric acid and stir the mixture at room temperature. c. The progress of the reaction can be monitored by TLC or LC-MS. d. Upon completion, the acetone is removed under reduced pressure. e. The aqueous solution can be washed with an organic solvent to remove any unreacted starting material and the pinacol byproduct. f. The free boronic acid can then be used in the aqueous solution or isolated by lyophilization or crystallization.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (1-Benzylpiperidin-4-yl)boronic acid and its ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms, and is widely used in the synthesis of biaryls and related structures.[5]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Application in the Synthesis of Bioactive Molecules
The N-benzylpiperidine motif is a key structural feature in numerous approved drugs. A prominent example is Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[1][6] The synthesis of Donepezil and its analogs often involves the coupling of a substituted indanone moiety with the N-benzylpiperidine fragment. While traditional syntheses may not directly use a Suzuki-Miyaura coupling for this specific linkage, the use of (1-Benzylpiperidin-4-yl)boronic acid provides a powerful and versatile method for creating analogs and exploring structure-activity relationships by coupling it with various halogenated aromatic and heteroaromatic systems.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of (1-Benzylpiperidin-4-yl)boronic Acid Pinacol Ester with Aryl Halides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
(1-Benzylpiperidin-4-yl)boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., dioxane, toluene, DMF, with or without water)
Procedure:
-
To a Schlenk tube or a microwave vial, add the aryl halide, (1-Benzylpiperidin-4-yl)boronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Representative Suzuki-Miyaura Couplings
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura coupling of benzylboronic acid derivatives with various aryl halides, which can be extrapolated to the use of (1-Benzylpiperidin-4-yl)boronic acid.
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Benzylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-Iodonaphthalene | Benzylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| 3 | 2-Chloropyridine | Benzylboronic acid pinacol ester | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Dioxane | 100 | 8 | 78 |
| 4 | 4-Bromobenzonitrile | Benzylboronic acid | Pd(OAc)₂/PCy₃ (2) | K₃PO₄ | Toluene/H₂O | 90 | 18 | 88 |
This table is illustrative and based on general literature for benzylboronic acids. Actual yields with (1-Benzylpiperidin-4-yl)boronic acid may vary.
Beyond Suzuki-Miyaura: Other Potential Applications
While Suzuki-Miyaura coupling is the most prominent application, the unique chemical nature of (1-Benzylpiperidin-4-yl)boronic acid opens doors to other synthetic transformations:
-
Chan-Lam Coupling: The boronic acid can participate in copper-catalyzed C-N and C-O bond formation, allowing for the synthesis of N-aryl and O-aryl piperidine derivatives.
-
Petasis Reaction: In a multicomponent reaction with amines and aldehydes, boronic acids can form new carbon-carbon bonds, leading to the synthesis of substituted amino acids and other complex structures.
-
Catalysis: Boronic acids themselves can act as catalysts, for example, in dehydration reactions or as Lewis acid catalysts in various organic transformations.[7]
Conclusion: A Powerful Tool for Chemical Innovation
(1-Benzylpiperidin-4-yl)boronic acid and its pinacol ester are invaluable reagents in the modern synthetic chemist's toolbox. Their ability to seamlessly introduce the privileged N-benzylpiperidine scaffold into a wide array of molecules via robust and versatile reactions like the Suzuki-Miyaura coupling makes them particularly attractive for drug discovery and development. The protocols and insights provided in this guide aim to empower researchers to effectively harness the potential of this versatile building block in their pursuit of novel chemical entities with significant biological and material applications.
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(1-Benzylpiperidin-4-yl)boronic acid | - Frontier Specialty Chemicals.
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Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds - ResearchGate.
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Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH.
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Scheme 7. Some synthetic applications of benzyl boronic acids and... - ResearchGate.
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central.
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - MDPI.
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The Pivotal Role of (1-Benzylpiperidin-4-yl)boronic Acid in Modern Drug Discovery: A Mechanistic and Practical Guide to Suzuki-Miyaura Coupling
Introduction: Bridging Chemical Worlds with a Unique Building Block
In the landscape of modern medicinal chemistry, the quest for molecules with enhanced three-dimensionality and improved physicochemical properties is paramount. The N-benzyl piperidine motif is a frequently utilized scaffold in drug discovery due to its structural flexibility and ability to engage in crucial cation-π interactions with biological targets[1][2]. When combined with the synthetic versatility of boronic acids, we arrive at (1-Benzylpiperidin-4-yl)boronic acid, a building block of significant interest. This guide provides an in-depth exploration of the mechanism of (1-Benzylpiperidin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in contemporary organic synthesis[3][4]. Its power lies in its broad functional group tolerance and relatively mild reaction conditions[3]. This guide will dissect the nuances of employing a saturated, nitrogen-containing alkylboronic acid like (1-Benzylpiperidin-4-yl)boronic acid in this transformative reaction, highlighting the challenges and opportunities presented by its unique structure.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states[3][5]. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
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A Senior Application Scientist's Guide to (1-Benzylpiperidin-4-yl)boronic acid in Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel, high-quality lead compounds.[1][2] By starting with low molecular weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields leads with superior physicochemical properties. This guide provides an in-depth technical overview of a particularly valuable fragment, (1-Benzylpiperidin-4-yl)boronic acid, within the FBDD framework. We will explore the strategic rationale for using boronic acids, detail the unique attributes of this specific fragment, and provide field-proven experimental workflows for its application—from initial screening to structure-guided lead optimization. This document is intended for drug discovery researchers and scientists seeking to leverage advanced fragment strategies to tackle challenging biological targets.
The Strategic Imperative: Why Boronic Acids in FBDD?
The FBDD approach is predicated on a simple, powerful idea: small, simple molecules ("fragments") are more likely to find complementary binding pockets on a protein target than larger, more complex molecules.[3] These fragments, which typically adhere to the "Rule of Three" (MW < 300 Da, ≤3 H-bond donors/acceptors, cLogP ≤ 3), provide high-quality starting points for medicinal chemistry.[3] While their initial binding affinity is often weak (in the high micromolar to millimolar range), their "ligand efficiency" (LE) is high, offering a more atom-efficient foundation for building potency.[4]
Within the vast universe of possible fragments, boronic acids represent a privileged class of chemical matter.[5] Their utility is rooted in the unique chemistry of the boron atom:
-
Reversible Covalency: The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or the epsilon-amino group of lysine residues within a protein's active site.[6] This provides a significant affinity boost that makes even weak interactions detectable, a crucial advantage in FBDD.
-
Trigonal Planar to Tetrahedral Geometry: Upon binding to a diol or a nucleophilic residue, the boron center can shift from a trigonal planar to a tetrahedral geometry, acting as a transition-state analogue for certain enzymes like serine proteases.
-
Hydrogen Bonding Hub: The B(OH)₂ group can act as both a hydrogen bond donor and acceptor, providing versatile interaction capabilities.[7]
-
Proven Therapeutic Relevance: The success of FDA-approved boronic acid drugs such as Bortezomib (Velcade®) and Vaborbactam demonstrates the therapeutic viability of this pharmacophore.[7][8]
This unique combination of features makes boronic acid-containing fragments highly sought after for initiating FBDD campaigns.
Profiling the Fragment: (1-Benzylpiperidin-4-yl)boronic acid
(1-Benzylpiperidin-4-yl)boronic acid is a fragment that combines the reactive potential of the boronic acid with a three-dimensional scaffold known for its favorable properties in medicinal chemistry.[9][10]
Physicochemical and Structural Rationale
The fragment's properties align well with the principles of FBDD, making it an excellent candidate for inclusion in a screening library.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 219.09 g/mol | < 300 g/mol | Yes |
| cLogP (calculated) | ~1.5 - 2.0 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 2 (from B(OH)₂) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (from B(OH)₂) | ≤ 3 | Yes |
| Rotatable Bonds | 3 | ≤ 3 | Yes |
| (Note: Values are calculated and may vary slightly based on the algorithm used.) |
Structural Breakdown:
-
Boronic Acid "Warhead": This is the primary anchoring group, poised to form reversible covalent or strong hydrogen-bonding interactions with the target protein.[]
-
Piperidine Ring: This saturated heterocycle imparts a distinct three-dimensional character to the fragment, which is often advantageous for achieving selectivity and favorable ADME properties compared to flat, aromatic systems.[10]
-
Benzyl Group: This moiety provides a well-defined hydrophobic feature capable of engaging in van der Waals or π-π stacking interactions. Crucially, the benzyl ring serves as a "poised" vector for synthetic elaboration, allowing medicinal chemists to readily explore the surrounding pocket through substitution.[12] The N-benzylpiperidine motif is a known pharmacophore present in approved drugs like Donepezil, highlighting its clinical relevance.[9]
Proposed Synthesis Route
While (1-Benzylpiperidin-4-yl)boronic acid is commercially available[13][14][15], understanding its synthesis is key for creating analogues during lead optimization. A plausible route starts from the readily available 1-benzyl-4-piperidone.
A common strategy involves converting the ketone to a vinyl triflate, followed by a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B₂pin₂), and subsequent deprotection to yield the boronic acid. More modern methods, such as the decarboxylative borylation of corresponding carboxylic acids, also offer efficient pathways.[16]
A Practical FBDD Workflow: From Screening to Structure
Identifying and validating a fragment hit requires a cascade of sensitive biophysical techniques.[17][18] The goal is to build a self-validating system where hits from a primary screen are confirmed by one or more orthogonal methods before committing to resource-intensive structural biology.
FBDD Workflow Overview
The following diagram outlines a robust workflow for prosecuting a fragment like (1-Benzylpiperidin-4-yl)boronic acid.
Caption: A typical Fragment-Based Drug Discovery workflow.
Experimental Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
Causality: DSF, or Thermal Shift Assay, is an ideal primary screen because it is high-throughput, low-cost, and directly measures target engagement.[18] A binding fragment will typically stabilize the target protein, leading to an increase in its melting temperature (Tₘ), which is a robust and easily detectable signal.[6]
Methodology:
-
Preparation: Dispense the target protein (e.g., at a final concentration of 2-5 µM) into a 96- or 384-well PCR plate. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein upon unfolding.
-
Fragment Addition: Add (1-Benzylpiperidin-4-yl)boronic acid from a DMSO stock solution to achieve a final screening concentration (typically 200-500 µM). Include a DMSO-only control.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from ~25°C to 95°C at a rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.
-
Analysis: Plot fluorescence versus temperature. The midpoint of the transition corresponds to the Tₘ. A fragment is considered a "hit" if it induces a statistically significant positive shift in Tₘ (ΔTₘ > 2 standard deviations of the control, or a defined threshold like >1°C).
Experimental Protocol 2: Orthogonal Hit Validation via Surface Plasmon Resonance (SPR)
Trustworthiness: A positive DSF result indicates binding but can be prone to artifacts. SPR serves as an excellent orthogonal validation method because it relies on a different physical principle (change in refractive index) and provides detailed kinetic information (kₐ, kₔ) and the equilibrium dissociation constant (Kₗ).[18][19] This confirms the interaction and quantifies its strength.
Methodology:
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to a suitable density. An unrelated protein should be immobilized on a reference flow cell to subtract non-specific binding.
-
Analyte Preparation: Prepare a dilution series of (1-Benzylpiperidin-4-yl)boronic acid in running buffer, typically ranging from low µM to high mM concentrations to accurately capture the full binding curve. Include a buffer-only (zero concentration) injection for double referencing.
-
Binding Analysis: Inject the fragment concentrations sequentially over the target and reference flow cells. Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.
-
Kinetic Fitting: After data processing (reference subtraction, zeroing), fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and calculate the dissociation constant (Kₗ = kₔ/kₐ).
-
Validation Criteria: A confirmed hit will show concentration-dependent binding to the target surface with a reproducible and statistically significant Kₗ.
| Hypothetical Screening Funnel Data | Result |
| DSF Primary Screen | ΔTₘ = +3.5 °C |
| SPR Orthogonal Validation | Kₗ = 150 µM |
| Hit Status | Confirmed |
The Blueprint for Optimization: Structural Biology
The ultimate validation for an FBDD hit is a high-resolution crystal structure of the fragment bound to its target.[3][20] This provides an unassailable confirmation of binding and, more importantly, reveals the precise interactions and unoccupied pockets that will guide all subsequent chemistry efforts.[21]
Experimental Protocol 3: Co-crystallization and X-ray Structure Determination
Causality: Obtaining a crystal structure is the most direct way to visualize the fragment's binding mode. This structural information is the blueprint for rational drug design, transforming a low-affinity hit into a high-potency lead.[22][23]
Methodology:
-
Complex Formation: Incubate the purified target protein with a 5-10 fold molar excess of (1-Benzylpiperidin-4-yl)boronic acid to ensure high occupancy of the binding site.
-
Crystallization Screening: Use robotic screening to test a wide range of crystallization conditions (precipitants, buffers, salts) via sitting-drop or hanging-drop vapor diffusion.
-
Crystal Optimization & Soaking (Alternative): If apo-protein crystals are already available, they can be soaked in a solution containing a high concentration of the fragment. This is often a faster path to a complex structure.
-
Data Collection: Harvest a suitable crystal, cryo-protect it, and expose it to a high-intensity X-ray beam at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement if an apo-structure exists. Carefully model the fragment into the resulting electron density map and refine the structure to high resolution.[20]
Hypothetical Binding Mode Analysis
A resulting crystal structure might reveal the following key interactions, providing a clear path for optimization:
Caption: Hypothetical binding mode of the fragment in a serine hydrolase active site.
From Fragment to Lead: Structure-Guided Optimization
With a confirmed hit and a high-resolution structure, the next phase is to evolve the fragment into a lead compound. The three primary strategies are growing, linking, and merging.[24][25][26] For a single, well-defined hit like ours, fragment growing is the most direct path forward.[25]
Strategy: Fragment Growing
Causality: The goal is to add chemical functionality that makes new, favorable interactions with the protein, thereby increasing binding affinity and potency. The crystal structure is essential for identifying the vectors on the fragment that point towards open, "growable" space in the binding pocket.[24][27]
Based on our hypothetical binding mode, the benzyl ring is the ideal vector for growth. It is already engaging a hydrophobic pocket, and modifications can be designed to deepen this interaction or pick up new ones.
Optimization Workflow and SAR Table
The optimization process is an iterative cycle of design, synthesis, and testing, guided at each stage by structural information.
Caption: The iterative cycle of structure-guided lead optimization.
The following table illustrates a hypothetical structure-activity relationship (SAR) for growing the fragment.
| Compound | Modification on Benzyl Ring | Kₗ (µM) | Ligand Efficiency (LE) | Rationale |
| Fragment Hit | H (unsubstituted) | 150 | 0.35 | Initial hit, occupies hydrophobic pocket. |
| Analog 1 | 4-Fluoro | 85 | 0.36 | Favorable interaction with pocket floor. |
| Analog 2 | 4-Methoxy | 25 | 0.38 | Methoxy group picks up H-bond with a nearby backbone carbonyl. |
| Analog 3 | 3-Chloro, 4-Methoxy | 2.1 | 0.39 | Chloro group adds further hydrophobic contact, optimizing fit. |
| (Note: Ligand Efficiency (LE) is calculated as (-1.37 * pKₗ) / Heavy Atom Count. It is a key metric in FBDD for assessing the quality of a hit relative to its size.) |
Conclusion
(1-Benzylpiperidin-4-yl)boronic acid stands out as a high-value fragment for FBDD campaigns. Its chemical architecture masterfully combines a proven reversible covalent warhead with a three-dimensional scaffold that is both medicinally relevant and synthetically tractable. By employing a rigorous, multi-faceted workflow of biophysical screening, orthogonal validation, and structure-based design, researchers can effectively leverage this fragment as a starting point to develop potent and selective lead compounds. The principles and protocols outlined in this guide provide a robust framework for unlocking the potential of this and other advanced fragments in the ongoing quest for novel therapeutics.
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Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(7), 587-599. Available from: [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5543. Available from: [Link]
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Holvey, T., et al. (2025). Fragment-based drug discovery: A graphical review. Drug Discovery Today. Available from: [Link]
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Golen, J. A., et al. (2010). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Journal of Chemical Crystallography, 40(11), 988-992. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of (1-Benzylpiperidin-4-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Value of the N-Benzylpiperidine Moiety
In the landscape of modern drug discovery, the N-benzylpiperidine (N-BP) scaffold stands out as a privileged structural motif.[1][2] Its prevalence in numerous approved pharmaceuticals and clinical candidates stems from its unique combination of structural rigidity and conformational flexibility, allowing it to engage in crucial cation-π and π-π interactions with biological targets.[2][3] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, which features this core structure.[4] The synthesis of complex molecules incorporating the N-BP moiety often relies on robust and versatile C-C bond-forming reactions.
The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is a paramount tool for this purpose, offering a powerful method for forging carbon-carbon bonds with exceptional functional group tolerance.[5][6] This guide provides an in-depth analysis and a field-proven protocol for the Suzuki-Miyaura coupling of a C(sp³)-hybridized boronic acid, specifically (1-Benzylpiperidin-4-yl)boronic acid, with various aryl halides. We will delve into the mechanistic underpinnings, critical parameter selection, and a detailed, self-validating experimental workflow designed for researchers in medicinal chemistry and process development.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][7] Understanding this cycle is critical to rational troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the aryl-halide (Ar-X) bond. This is often the rate-limiting step and results in a Palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it accelerates this step, particularly for less reactive aryl chlorides.[7][8]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic anionic "ate" complex [R-B(OH)₃]⁻, which readily transfers its alkyl group to the Pd(II) center, displacing a halide.[7][9]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination. This final step forms the desired C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][10]
Protocol Design: Key Parameter Causality
The success of coupling a C(sp³)-hybridized boronic acid like (1-Benzylpiperidin-4-yl)boronic acid requires careful consideration of each reaction component. Unlike their C(sp²) counterparts, these substrates can be more susceptible to side reactions like protodeboronation.
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging or sterically hindered aryl halides, more advanced systems are superior. We recommend using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos).[8][9] These ligands promote the crucial oxidative addition and reductive elimination steps, leading to higher turnover numbers and efficiency.
-
Base Selection: The base is not merely a spectator; it is essential for activating the boronic acid.[8] A moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often ideal. They are strong enough to form the boronate 'ate' complex but often mitigate base-induced side reactions on sensitive functional groups. For substrates prone to protodeboronation, a milder base like potassium fluoride (KF) can be effective.[9]
-
Solvent System: A polar, aprotic solvent is typically used to facilitate the dissolution of all components. A mixture of dioxane and water or THF and water is common.[11][12] The aqueous component is crucial for dissolving the inorganic base and promoting the formation of the 'ate' complex. However, an excess of water can promote the undesirable protodeboronation of the boronic acid.[8] Therefore, a carefully controlled ratio (e.g., 4:1 or 5:1 organic:water) is recommended.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of (1-Benzylpiperidin-4-yl)boronic acid with a representative aryl bromide.
Materials & Reagents:
-
(1-Benzylpiperidin-4-yl)boronic acid
-
Aryl halide (e.g., 4-Bromoanisole)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup & Execution Workflow
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add (1-Benzylpiperidin-4-yl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) before adding them to the reaction vessel. Causality Note: Pre-mixing allows for ligand-palladium coordination prior to initiation.
-
Inerting the System: Seal the vial with a septum cap. Evacuate the vessel under high vacuum for 2-3 minutes and then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the rigorous exclusion of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Prepare a degassed 5:1 mixture of dioxane and water by bubbling argon through the solvent mixture for 15-20 minutes. Using a syringe, add the required volume of the solvent mixture to the reaction vial.
-
Reaction: Place the vial in a preheated oil bath at 80–100 °C and stir vigorously for 4–18 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the limiting aryl halide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).[6]
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.
Table 1: Representative Reaction Parameters
| Component | Role | Recommended Loading | Notes |
| Aryl Halide | Electrophile | 1.0 equiv. | Bromides and iodides are more reactive than chlorides. |
| Boronic Acid | Nucleophile | 1.1 - 1.5 equiv. | A slight excess ensures complete consumption of the halide. |
| Pd Precursor | Catalyst | 1 - 5 mol% | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Catalyst Support | 2 - 10 mol% | SPhos, XPhos, P(t-Bu)₃ (typically 2:1 Ligand:Pd ratio) |
| Base | Activator | 2.0 - 3.0 equiv. | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Solvent | Medium | 0.1 - 0.5 M | Dioxane/H₂O (5:1), THF/H₂O (4:1) |
| Temperature | Rate Control | 80 - 110 °C | Higher temperatures may be needed for less reactive halides. |
Troubleshooting and Optimization
Even robust protocols can require optimization. The following table provides guidance on common issues encountered during Suzuki-Miyaura couplings.
Table 2: Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Insufficient Temperature 3. Poorly Soluble Base | 1. Ensure rigorous degassing of solvents and inerting of the reaction vessel. Use a fresh bottle of catalyst/ligand. 2. Increase the reaction temperature in 10 °C increments. 3. Use finely ground base to increase surface area and solubility. |
| Protodeboronation of Boronic Acid | 1. Base is too strong or excess water is present. 2. Reaction temperature is too high. | 1. Switch to a milder base (e.g., K₂CO₃ or KF).[8] Reduce the proportion of water in the solvent system or use anhydrous conditions if necessary. 2. Run the reaction at the lowest effective temperature. 3. Consider converting the boronic acid to a more stable pinacol (Bpin) ester derivative.[8] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Catalyst system promotes homocoupling. | 1. Improve degassing procedures (freeze-pump-thaw cycles are highly effective). 2. Screen alternative palladium sources and ligands. |
| Stalled Reaction | 1. Catalyst deactivation over time. 2. Product inhibition. | 1. Add a second portion of the catalyst/ligand mixture to the reaction. 2. Run the reaction at a more dilute concentration. |
Conclusion
The Suzuki-Miyaura cross-coupling of (1-Benzylpiperidin-4-yl)boronic acid is a highly valuable transformation for the synthesis of complex molecules in pharmaceutical research. Success in this C(sp³)-C(sp²) coupling is predicated on a solid understanding of the reaction mechanism and the causal relationships between the choice of catalyst, base, and solvent. By employing electron-rich ligands, appropriate bases, and rigorously oxygen-free conditions as detailed in this guide, researchers can reliably and efficiently access novel chemical matter built around the privileged N-benzylpiperidine scaffold.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Oliva, M., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
ResearchGate. (n.d.). The N‐benzyl piperidine (N‐BP) moiety in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]
-
PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267-79. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
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ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
PubMed Central. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol | Request PDF. Retrieved from [Link]
-
PubMed Central. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
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- 12. reddit.com [reddit.com]
Application Notes: (1-Benzylpiperidin-4-yl)boronic acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the N-Benzylpiperidine Scaffold
In the landscape of modern drug discovery, saturated heterocyclic scaffolds are indispensable due to their ability to confer favorable physicochemical properties and provide three-dimensional diversity. Among these, the piperidine ring is a privileged structure, frequently incorporated to introduce a basic nitrogen center, modulate lipophilicity, and establish critical interactions with biological targets. The N-benzylpiperidine moiety, in particular, is a recurring motif in centrally active agents and other therapeutic classes, valued for its role in targeting neurological disorders, including Alzheimer's disease and neuropathic pain.[1][2][3]
The advent of palladium-catalyzed cross-coupling reactions, especially the Nobel Prize-winning Suzuki-Miyaura reaction, has revolutionized the synthesis of complex organic molecules.[4] This reaction enables the efficient formation of carbon-carbon bonds, connecting diverse molecular fragments with high functional group tolerance. Boronic acids are key reagents in this transformation, serving as stable, accessible, and generally non-toxic organoboron nucleophiles.[5][6]
This guide provides a detailed overview of (1-Benzylpiperidin-4-yl)boronic acid, a building block that marries the structural benefits of the N-benzylpiperidine scaffold with the synthetic utility of a boronic acid. We present its properties, field-proven protocols for its application in Suzuki-Miyaura cross-coupling, and examples of its successful incorporation into medicinally relevant molecules.
Physicochemical Properties and Handling
(1-Benzylpiperidin-4-yl)boronic acid is typically a stable, solid compound, though proper storage is crucial to maintain its integrity and reactivity.[7][8] Like other boronic acids, it can be susceptible to dehydration to form the corresponding cyclic trimer (a boroxine) and protodeboronation under certain conditions. The piperidine nitrogen imparts basicity, which can influence its stability and reactivity profile.[9]
Table 1: Physicochemical Properties of (1-Benzylpiperidin-4-yl)boronic acid
| Property | Value | Reference(s) |
| CAS Number | 1251537-48-0 | [7][10] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [8][11] |
| Molecular Weight | 219.09 g/mol | [8][11] |
| Appearance | Typically an off-white to white solid | [8] |
| Solubility | Limited solubility in water; soluble in some organic solvents like Dichloromethane. | [8] |
| Storage | Store in a cool, dry, well-ventilated place away from moisture and incompatible substances. Best kept in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). | [8] |
Expert Insight on Handling: To prevent degradation, it is advisable to handle the reagent under an inert atmosphere, especially when weighing and transferring. For Suzuki-Miyaura reactions, using the boronic acid as the limiting reagent or employing its more stable pinacol ester derivative can sometimes mitigate issues arising from instability.[12][13][14]
Core Application: Suzuki-Miyaura Cross-Coupling Protocols
The primary application of (1-Benzylpiperidin-4-yl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a C(sp²)-C(sp³) bond between an aryl or heteroaryl halide/triflate and the piperidine ring.
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol I: Standard Conditions for Coupling with Aryl/Heteroaryl Halides
This protocol provides a robust starting point for coupling (1-Benzylpiperidin-4-yl)boronic acid with a range of aryl or heteroaryl bromides and iodides.
Materials:
-
(1-Benzylpiperidin-4-yl)boronic acid (1.2 - 1.5 equivalents)
-
Aryl/Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf)-CH₂Cl₂ Adduct (2-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), (1-Benzylpiperidin-4-yl)boronic acid (1.2 eq.), palladium catalyst (e.g., 3 mol% PdCl₂(dppf)), and base (e.g., 2.5 eq. K₂CO₃).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Causality Behind Choices:
-
Catalyst: PdCl₂(dppf) is often preferred for its stability and effectiveness with a broad range of substrates. For particularly challenging couplings, more advanced catalysts with bulky phosphine ligands like SPhos or XPhos may be required to promote the oxidative addition and reductive elimination steps.[15]
-
Base: An inorganic base like K₂CO₃ is required to activate the boronic acid by forming the more nucleophilic borate species, which facilitates the transmetalation step.[4]
-
Solvent: A mixture of an organic solvent and water is common. Water helps to dissolve the inorganic base and facilitate the formation of the active borate complex.
Experimental Workflow and Troubleshooting
The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Inappropriate base or solvent. | 1. Use a fresh catalyst or a pre-catalyst.2. Ensure thorough degassing (sparge with Ar/N₂).3. Screen alternative bases (e.g., K₃PO₄) and solvents (e.g., DMF, Toluene). |
| Protodeboronation | 1. Excess water or acidic impurities.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and a stronger base (e.g., Cs₂CO₃).2. Use a more active catalyst to shorten reaction time; consider microwave heating. |
| Homocoupling of Aryl Halide | Formation of Pd nanoparticles or side reactions. | Use a ligand that better stabilizes the Pd(0) species (e.g., bulky phosphines). |
| Difficult Purification | Residual palladium or tin reagents (if using Stille coupling). | Filter the crude product through a pad of Celite® before concentration. Consider using a palladium scavenger resin. |
Exemplary Applications in Drug Discovery
The (1-benzylpiperidin-4-yl) scaffold has been successfully employed to synthesize compounds targeting a variety of diseases, demonstrating the value of this building block.
Case Study 1: Ligands for Sigma (σ) Receptors
Sigma receptors are attractive targets for developing treatments for neurological disorders, including neuropathic pain.[1] In a search for new σ₁ receptor ligands, researchers synthesized a series of molecules where the (1-benzylpiperidin-4-yl) moiety was connected to a central pyridine ring. The Suzuki-Miyaura coupling would be an ideal method for synthesizing such compounds by coupling (1-Benzylpiperidin-4-yl)boronic acid with a halogenated pyridine core. The N-benzylpiperidine group was found to be a crucial element for achieving high affinity for the σ₁ receptor.[1]
Case Study 2: Inhibitors for Alzheimer's Disease Targets
The N-benzylpiperidine scaffold is a key feature in dual-target inhibitors designed for Alzheimer's disease, which simultaneously act on acetylcholinesterase (AChE) and the serotonin transporter (SERT).[3] Molecular docking studies revealed that the N-benzylpiperidine moiety engages in crucial π-π stacking interactions with tyrosine residues (e.g., Tyr341, Tyr337) in the active site of AChE.[3] (1-Benzylpiperidin-4-yl)boronic acid serves as a direct precursor to introduce this pharmacophore onto various heterocyclic systems, enabling the rapid exploration of structure-activity relationships.
Conclusion
(1-Benzylpiperidin-4-yl)boronic acid is a high-value, versatile building block for medicinal chemists. It provides a reliable and efficient means to incorporate the medicinally important N-benzylpiperidine scaffold into drug candidates using the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this guide are intended to empower researchers to leverage this reagent effectively in their drug discovery programs, accelerating the development of new therapeutics for a range of challenging diseases.
References
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Butini, F., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC - PubMed Central. Available at: [Link]
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Bouling Chemical Co., Limited. (n.d.). 1-Benzyl-Piperidine-4-Boronic Acid | Properties, Applications, Safety Data & Supplier China. Bouling Chemical Co., Limited. Available at: [Link]
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Pérez-Arellano, D., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem. Available at: [Link]
-
Mata, E. G. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances. Available at: [Link]
-
BIOSYNCE. (2023). What is the stability of piperidine? BIOSYNCE Blog. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. Available at: [Link]
-
Tuccinardi, T., et al. (2021). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Bio-protocol. (2018). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Available at: [Link]
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Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Walder, A. (2022). Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks. University of York. Available at: [Link]
-
Merck KGaA. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
Sources
- 1. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 7. Best (1-BENZYLPIPERIDIN-4-YL)BORONIC ACID CAS No. 1251537-48-0 Supplier, Manufacturer | Afine [afinechem.com]
- 8. 1-Benzyl-Piperidine-4-Boronic Acid | Properties, Applications, Safety Data & Supplier China [chemheterocycles.com]
- 9. biosynce.com [biosynce.com]
- 10. (1-Benzylpiperidin-4-yl)boronic acid | [frontierspecialtychemicals.com]
- 11. 1-Benzyl-piperidine-4-boronic Acid: Properties, Uses, Safety Data & Supplier | Buy High Purity 1-Benzylpiperidine-4-boronic Acid in China [pipzine-chem.com]
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- 13. chemimpex.com [chemimpex.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Novel Inhibitors Using (1-Benzylpiperidin-4-yl)boronic acid
Abstract
This guide provides a comprehensive framework for the synthesis of novel chemical inhibitors utilizing (1-benzylpiperidin-4-yl)boronic acid as a key building block. The piperidine scaffold is a highly privileged motif in medicinal chemistry, known to enhance druggability and modulate physicochemical properties.[1] This document details a robust protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation in drug discovery.[2] We offer in-depth explanations for experimental choices, detailed step-by-step protocols for synthesis and purification, and a discussion on the application of these synthesized molecules in the context of inhibiting cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent for creating novel molecular entities.
Introduction: The Strategic Value of the Benzylpiperidine Moiety
The piperidine ring is a ubiquitous heterocyclic system found in a multitude of FDA-approved drugs and is considered a pivotal cornerstone in drug production.[3][4] Its prevalence stems from its ability to serve as a versatile scaffold that can be functionalized to modulate lipophilicity, introduce basicity, and create specific three-dimensional conformations that enhance binding to biological targets.[1] The incorporation of a piperidine moiety can significantly improve a molecule's pharmacokinetic (ADME) properties, such as metabolic stability and membrane transport, while often reducing toxicity.[1]
Specifically, the (1-benzylpiperidin-4-yl) moiety combines the benefits of the piperidine ring with a benzyl group, which can engage in favorable π-π stacking or hydrophobic interactions within a protein's binding pocket. This makes it an attractive building block for inhibitors targeting a wide range of proteins, including kinases, proteases, and protein-protein interactions.[5] Boronic acids, and their ester derivatives, are exceptionally useful reagents for installing these complex fragments due to their stability, functional group tolerance, and high efficiency in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][6]
Reagent Profile: (1-Benzylpiperidin-4-yl)boronic acid
Understanding the properties and handling requirements of the key starting material is critical for reproducible and safe experimentation. The purity of the boronic acid directly impacts the efficiency, yield, and reproducibility of the coupling process, as impurities can poison the catalyst or lead to unwanted side reactions.[7]
| Property | Value | Source |
| CAS Number | 1251537-48-0 | [8] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [9][10] |
| Molecular Weight | 219.09 g/mol | [9][10] |
| Appearance | Typically a white to off-white solid | [9][10] |
| Solubility | Limited in water; Soluble in organic solvents like Dichloromethane | [9] |
| Storage | Store in a cool, dry place away from light and moisture. Best kept in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. | [9] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Boronic acids can be sensitive to air and moisture; proper storage is crucial for maintaining reactivity.
Core Application: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds.[11] The reaction involves a palladium catalyst, a base, and the coupling of an organoboron species with an organic halide or triflate.[6] This protocol outlines the coupling of (1-benzylpiperidin-4-yl)boronic acid with a generic heteroaryl bromide, a common core in kinase inhibitors.
Catalytic Cycle and Rationale
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (R-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond (Ar-R) and regenerating the active Pd(0) catalyst.[12]
The choice of catalyst, ligand, base, and solvent is critical and interdependent.[11] For this protocol, Pd(PPh₃)₄ is selected as a robust, commercially available Pd(0) catalyst. A weak inorganic base like K₂CO₃ is chosen to minimize side reactions with sensitive functional groups. A polar aprotic solvent system like DME/water facilitates the dissolution of both organic and inorganic reagents.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of a novel inhibitor.
Detailed Step-by-Step Protocol
Materials:
-
(1-Benzylpiperidin-4-yl)boronic acid (1.2 equiv)
-
Heteroaryl bromide (e.g., 2-bromo-5-fluoropyrimidine) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,2-Dimethoxyethane (DME) (Anhydrous)
-
Deionized Water
-
Round-bottom flask or reaction vial with stir bar
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the heteroaryl bromide (1.0 equiv), (1-benzylpiperidin-4-yl)boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add anhydrous DME and deionized water in a 4:1 ratio (e.g., 8 mL DME, 2 mL H₂O for a 1 mmol scale reaction). Degas the solvent mixture by bubbling with inert gas for 15-20 minutes prior to addition.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask. The mixture may turn yellow or dark.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-18 hours).
-
Cooling & Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification is essential to remove unreacted starting materials, catalyst residues, and reaction byproducts.[13] Flash column chromatography is the most common method.
Purification Protocol
-
Adsorb: Adsorb the crude product onto a small amount of silica gel.
-
Prepare Column: Prepare a silica gel column packed in a non-polar solvent (e.g., Hexane or Heptane).
-
Load & Elute: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%). The polarity of the solvent system must be optimized based on TLC analysis.
-
Collect Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Concentrate: Combine the pure fractions and concentrate under reduced pressure to afford the final product as a solid or oil.
Expected Analytical Data
The identity and purity of the final compound must be confirmed by standard analytical techniques.
| Analysis | Expected Result for a Hypothetical Product |
| ¹H NMR | Signals corresponding to aromatic protons on both rings, piperidine protons, and benzyl protons. Integration should match the expected number of protons. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| HRMS (ESI+) | A precise mass-to-charge ratio ([M+H]⁺) that matches the calculated exact mass of the target molecule to within 5 ppm. |
| Purity (HPLC) | >95% purity is typically required for biological screening. |
Application in Inhibitor Design: A Case Study
The synthesized compounds can be screened against various biological targets. The benzylpiperidine moiety is a common feature in inhibitors of protein kinases, which are crucial regulators of cell signaling.
Hypothetical Kinase Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway.
In this hypothetical example, the synthesized compound acts as an inhibitor of the ERK kinase. The core heteroaromatic part of the molecule could bind to the ATP-binding site of the kinase, while the (1-benzylpiperidin-4-yl) group extends into a hydrophobic pocket, forming key interactions that enhance binding affinity and selectivity. Such inhibitors are valuable tools for studying cellular processes and can serve as starting points for the development of therapeutics for diseases like cancer.[14]
Conclusion
(1-Benzylpiperidin-4-yl)boronic acid is a highly valuable and versatile building block for the synthesis of novel inhibitors. The Suzuki-Miyaura cross-coupling provides a reliable and efficient method for its incorporation into a wide range of molecular scaffolds. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize new chemical entities with significant potential for drug discovery and development.
References
-
Abdelshaheed, M., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Zarei, M., et al. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]
-
(2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
-
Zarei, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). Available at: [Link]
-
(2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Alam, O., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. PubMed. Available at: [Link]
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(2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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(2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Available at: [Link]
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Zarei, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. Available at: [Link]
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(n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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(2016). Design and synthesis of benzylpiperidine inhibitors targeting the menin-MLL1 interface. PubMed. Available at: [Link]
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(n.d.). 1-Benzyl-piperidine-4-boronic Acid. Pipzine Chemicals. Available at: [Link]
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(n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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(2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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(2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Available at: [Link]
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(2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]
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Bushey, R. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery and Development. Available at: [Link]
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(2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]
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(n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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(2012). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PubMed Central. Available at: [Link]
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(2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. PubMed Central. Available at: [Link]
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(n.d.). RSC Advances. RSC Publishing. Available at: [Link]
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(n.d.). (1-benzylpiperidin-4-yl)boronic acid. GlobalChemMall. Available at: [Link]
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Introduction: The Strategic Importance of 4-Arylpiperidines in Modern Drug Discovery
An Application Note and Comprehensive Protocol for the Suzuki-Miyaura Cross-Coupling of (1-Benzylpiperidin-4-yl)boronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of disease areas, including treatments for depression, hypertension, and pain.[1][2][3] Its prevalence stems from its ability to present substituents in a well-defined three-dimensional orientation, allowing for precise interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a reliable route to these valuable structures.[4][5][6] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.[7][8][9]
This guide provides an in-depth exploration of the reaction conditions for the Suzuki-Miyaura coupling of (1-benzylpiperidin-4-yl)boronic acid with a variety of aryl halides. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, bases, and solvents, moving beyond a simple recitation of steps to empower researchers to optimize this critical transformation for their specific drug discovery programs.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][8][10] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This step forms a new palladium(II) intermediate. The rate of this step is highly dependent on the nature of the halide, with the general reactivity trend being I > Br > OTf >> Cl.[7][9]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[11][12]
-
Reductive Elimination: The two organic fragments (the aryl group and the piperidinyl group) on the palladium(II) center are coupled, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][8]
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Application Notes and Protocols for Palladium-Catalyzed Reactions of (1-Benzylpiperidin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Arylpiperidine Motif
The 4-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of diseases. Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the aryl substituent provides a crucial vector for modulating pharmacological activity and selectivity. The synthesis of these compounds is therefore of paramount importance in drug discovery and development.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as a powerful and versatile tool for the construction of the critical C(sp³)–C(sp²) bond that defines the 4-arylpiperidine core.[1] This approach offers significant advantages over traditional methods, including mild reaction conditions, broad functional group tolerance, and the use of readily available and relatively non-toxic boronic acid reagents.[2] This guide provides a detailed overview of the application of palladium catalysts for reactions involving (1-Benzylpiperidin-4-yl)boronic acid, with a focus on practical protocols and the underlying scientific principles that govern these transformations.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3] The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This step is often rate-limiting and is influenced by the nature of the halide (I > Br > Cl) and the steric and electronic properties of the phosphine ligand on the palladium catalyst.[4]
-
Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group (in this case, the 1-benzylpiperidin-4-yl moiety) to the palladium(II) center, displacing the halide. This step is a crucial part of the reaction, and its efficiency can be affected by the choice of base and solvent.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3]
Key Reaction Components and Considerations
The success of a Suzuki-Miyaura coupling with (1-Benzylpiperidin-4-yl)boronic acid hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Catalysts and Ligands
The choice of the palladium source and its associated ligand is critical for achieving high yields and turnover numbers. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the oxidative addition and reductive elimination steps.[4]
| Catalyst System | Ligand Type | Key Advantages | Typical Substrates |
| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-established. | Activated aryl bromides and iodides. |
| PdCl₂(dppf) | Ferrocenyl phosphine | Robust, versatile, good for challenging couplings.[1] | Aryl bromides and chlorides, heteroaryl halides. |
| Pd(OAc)₂ + Buchwald Ligands (e.g., SPhos, XPhos) | Biaryl phosphines | High activity, broad scope, effective for aryl chlorides.[4][5] | Sterically hindered and electron-rich/poor aryl halides. |
| Pd-NHC Complexes | N-Heterocyclic Carbene | High thermal stability, high turnover numbers.[4] | Electron-deficient and sterically hindered substrates. |
Table 1: Comparison of Common Palladium Catalyst Systems for Suzuki-Miyaura Reactions.
For the coupling of saturated heterocyclic boronic acids like (1-benzylpiperidin-4-yl)boronic acid, catalysts that are effective for C(sp³)-C(sp²) bond formation are particularly relevant. Systems employing bulky phosphine ligands are often preferred as they can facilitate the coupling of these less reactive boronic acid partners.[6]
The Role of the Base and Solvent
The base plays a crucial role in the transmetalation step by activating the boronic acid.[2] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can influence the reaction rate and selectivity, and it is often necessary to screen several bases to find the optimal conditions. Aqueous solvent mixtures (e.g., dioxane/water, toluene/water, THF/water) are frequently used to dissolve the inorganic base and facilitate the reaction.[7]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of (1-Benzylpiperidin-4-yl)boronic acid with aryl halides. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is adapted from established procedures for the synthesis of 4-arylpiperidines.[1][8]
Materials:
-
(1-Benzylpiperidin-4-yl)boronic acid
-
Aryl bromide
-
PdCl₂(dppf)·CH₂Cl₂
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add (1-Benzylpiperidin-4-yl)boronic acid (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), and PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
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Decoding Solvent Effects on (1-Benzylpiperidin-4-yl)boronic Acid Reactivity: An Application Guide for Researchers
For Immediate Release
Abstract
(1-Benzylpiperidin-4-yl)boronic acid is a valuable building block in medicinal chemistry and drug development, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The success and efficiency of these transformations are profoundly influenced by the choice of solvent. This application note provides a detailed guide for researchers, scientists, and drug development professionals on understanding and optimizing solvent effects to enhance the reactivity of (1-Benzylpiperidin-4-yl)boronic acid. We delve into the mechanistic role of solvents, present a comprehensive experimental protocol for solvent screening, and offer data-driven recommendations for achieving optimal reaction outcomes.
Introduction: The Pivotal Role of Solvents in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceutical applications.[1][2][3] The reactivity of the boronic acid component is a critical determinant of the reaction's success. (1-Benzylpiperidin-4-yl)boronic acid, with its saturated heterocyclic moiety, presents unique challenges and opportunities in terms of solubility and reactivity.
The solvent is not merely an inert medium but an active participant in the catalytic cycle.[4][5] It influences the solubility of reactants, the stability of the catalyst and intermediates, and the rates of key mechanistic steps, including oxidative addition, transmetalation, and reductive elimination.[5][6][7] A judicious choice of solvent can lead to significant improvements in yield, reaction rate, and selectivity.[4][8][9] Conversely, an inappropriate solvent can lead to poor reactivity, side reactions like protodeboronation, or catalyst deactivation.[10]
Mechanistic Insights: How Solvents Dictate Reactivity
The Suzuki-Miyaura coupling mechanism involves a catalytic cycle centered around a palladium complex.[6][11][12] Solvents can influence several stages of this cycle:
-
Solubility and Stability of (1-Benzylpiperidin-4-yl)boronic acid: Boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines).[13] The choice of solvent affects this equilibrium and the overall solubility of the boronic acid.[13] Ethereal solvents like THF and dioxane are often effective at dissolving boronic acids.[13] Furthermore, the stability of the boronic acid to oxidative degradation is a crucial factor, which can be influenced by the solvent environment.[14]
-
Catalyst Activation and Stability: The nature of the active palladium(0) catalyst can be influenced by the solvent.[5][15] Coordinating solvents can stabilize the catalyst and, in some cases, even participate in the catalytic cycle.[16][17] However, overly strong coordination can inhibit catalytic activity.
-
Transmetalation: This is often the rate-determining step and is highly sensitive to the solvent and base used.[18] The base activates the boronic acid to form a more nucleophilic boronate species, and the solvent's ability to solvate the ions involved is critical.[19] Biphasic systems, often employing an organic solvent with an aqueous base, are common and effective.[2][20] The water in these systems can play a crucial role in hydrolyzing boronic esters to the more reactive boronic acids and in facilitating the formation of the active boronate.[11]
-
Oxidative Addition and Reductive Elimination: The polarity of the solvent can influence the rates of these steps by stabilizing polar transition states.[4][8][16] For instance, polar aprotic solvents like DMF or acetonitrile can accelerate these steps.[4]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Framework for Solvent Screening
To systematically evaluate the effect of different solvents on the reactivity of (1-Benzylpiperidin-4-yl)boronic acid, a parallel screening approach is recommended.
Materials and Reagents
-
(1-Benzylpiperidin-4-yl)boronic acid
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like PEPPSI-IPr)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
A selection of anhydrous solvents (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Isopropanol (IPA), and water)
-
Internal standard for quantitative analysis (e.g., dodecane)
General Reaction Setup
-
Preparation: In an array of reaction vials, add (1-Benzylpiperidin-4-yl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent to each vial. For biphasic systems, a mixture of an organic solvent and water (e.g., 4:1 v/v) is used.
-
Reaction: Place the vials in a heating block set to the desired temperature (e.g., 80-100 °C) and stir for a set time (e.g., 12-24 hours).
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals.[21][22][23][24] Analyze the samples by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the starting material and the yield of the product.[21]
Caption: Experimental workflow for solvent screening.
Data Presentation and Interpretation
The results of the solvent screen should be compiled into a clear and concise table to facilitate comparison.
| Solvent System (v/v) | Dielectric Constant (ε) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Toluene | 2.4 | 100 | 12 | 85 | 78 |
| 1,4-Dioxane/H₂O (4:1) | ~4.5 | 100 | 12 | 95 | 92 |
| THF/H₂O (4:1) | ~9.8 | 80 | 12 | 92 | 88 |
| Acetonitrile | 37.5 | 80 | 12 | 70 | 65 |
| DMF | 36.7 | 100 | 12 | 88 | 82 |
| Isopropanol/H₂O (4:1) | ~23.5 | 80 | 12 | 90 | 85 |
Note: The data presented in this table is illustrative and will vary depending on the specific substrates, catalyst, and base used.
Discussion and Recommendations
The choice of solvent can have a dramatic impact on the outcome of Suzuki-Miyaura couplings involving (1-Benzylpiperidin-4-yl)boronic acid.
-
Polar Aprotic Solvents in Biphasic Systems: For many Suzuki-Miyaura reactions, a mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is highly effective.[2] The organic solvent ensures the solubility of the organic reactants and the palladium catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the reactive boronate species.[2]
-
Protic Solvents: Protic solvents like alcohols, often in combination with water, are becoming increasingly popular due to their "green" credentials.[2] They can also be effective for the coupling of nitrogen-containing heterocycles.[20]
-
Highly Polar Aprotic Solvents: Solvents like DMF and DMSO can be beneficial for challenging couplings that require higher temperatures due to their high boiling points.[2][11] Their coordinating ability can also help to stabilize the palladium catalyst.[2] However, their high polarity does not always correlate with higher reactivity, and in some cases, can lead to undesired side reactions.[4][9]
-
Non-Polar Solvents: While less common for Suzuki-Miyaura couplings due to the poor solubility of the inorganic base, non-polar solvents like toluene can be effective, particularly with highly active catalyst systems and when minimal water is desired.
Key Recommendation: For initial screening with (1-Benzylpiperidin-4-yl)boronic acid, a biphasic system of 1,4-dioxane and water (4:1 v/v) with a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) and a palladium catalyst such as Pd(PPh₃)₄ is a robust starting point.
Conclusion
The solvent is a critical parameter that can be strategically manipulated to optimize the reactivity of (1-Benzylpiperidin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. A systematic approach to solvent screening, guided by an understanding of the underlying mechanistic principles, is essential for achieving high yields and efficient transformations. This application note provides a framework for researchers to rationally select and optimize solvent systems, thereby accelerating the synthesis of novel compounds for drug discovery and development.
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
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Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (n.d.). Semantic Scholar. [Link]
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Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
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Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. (n.d.). ResearchGate. [Link]
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Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (n.d.). ResearchGate. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM. [Link]
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Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec. [Link]
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Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (n.d.). University of British Columbia. [Link]
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Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. (n.d.). Semantic Scholar. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024, March 29). YouTube. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2012). Journal of the American Chemical Society. [Link]
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Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2020). Chemistry – An Asian Journal. [Link]
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Boronic acid based dynamic click chemistry: recent advances and emergent applications. (2020). Chemical Science. [Link]
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Solvent Effects in Boronic Acid-Diol Binding. (2024). The Journal of Organic Chemistry. [Link]
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Effect of the solvent on the Suzuki reaction. (n.d.). ResearchGate. [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30). PubMed. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). York Research Database. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Semantic Scholar. [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry. [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]
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Effect of the solvent on the reaction progress of Suzuki-Miyaura... (n.d.). ResearchGate. [Link]
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Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2024). The Journal of Physical Chemistry B. [Link]
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The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. [Link]
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Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). PubMed Central. [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2024). Molecules. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2022). ChemRxiv. [Link]
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Application Note: Scale-Up Synthesis of (1-Benzylpiperidin-4-yl)boronic acid
Abstract: This document provides a comprehensive guide for the scale-up synthesis of (1-Benzylpiperidin-4-yl)boronic acid, a valuable building block in pharmaceutical development. Moving from bench-scale to pilot or manufacturing scale introduces significant challenges related to reaction kinetics, thermodynamics, mass transfer, and safety. This note details a robust process centered on the Grignard reaction pathway, addressing critical scale-up considerations and providing a detailed, self-validating protocol for researchers, chemists, and process engineers. We emphasize the causality behind procedural choices, from reagent selection to purification strategies, to ensure a safe, efficient, and reproducible manufacturing process.
Introduction: The Challenge of Heterocyclic Boronic Acids
Boronic acids and their derivatives are foundational reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Saturated heterocyclic boronic acids, such as (1-Benzylpiperidin-4-yl)boronic acid, are of particular interest as they introduce three-dimensional character into drug candidates, often improving properties like solubility and metabolic stability.
However, the synthesis of these compounds is not trivial, and scaling the process presents formidable challenges. The inherent instability of some boronic acids, the often-exothermic nature of their synthesis, and the difficulties in purification demand a carefully considered process design.[2] This guide focuses on the widely applicable Grignard-mediated pathway, which, while powerful, carries significant safety and control risks that must be systematically mitigated during scale-up.[3][4]
Synthetic Strategy and Route Selection
A sound retrosynthetic analysis is the cornerstone of a successful scale-up campaign. For (1-Benzylpiperidin-4-yl)boronic acid, two primary disconnection strategies emerge, starting from the commercially available 1-benzyl-4-halopiperidine.
Diagram 1: Key synthetic pathways to the target boronic acid.
While both organolithium and Grignard pathways are viable, the Grignard route is often preferred for large-scale synthesis due to the lower cost and comparatively easier handling of magnesium metal versus pyrophoric organolithium reagents. However, Grignard reactions are notoriously difficult to initiate and can lead to dangerous runaway exotherms if not properly controlled.[5] This guide will focus on mitigating these specific risks. The alternative, a lithium-halogen exchange, typically requires cryogenic temperatures (-78 °C), which can be capital-intensive to implement on a large scale.[6]
Key Scale-Up Considerations: From Beaker to Reactor
Scaling a chemical synthesis is not a linear process. The transition from a round-bottom flask to a jacketed reactor fundamentally alters the physical environment of the reaction.
Heat Transfer and Thermal Safety
The single most critical challenge in scaling Grignard reactions is managing the heat of reaction.
-
The Problem: As reactor volume (V) increases, its surface area (A) does not keep pace (A ∝ V^(2/3)). This diminishing surface-area-to-volume ratio severely curtails the reactor's ability to dissipate heat. A reaction that is easily controlled with an ice bath in the lab can become a dangerous runaway in a 100 L reactor.[3]
-
The Cause: Grignard reagent formation has a significant induction period where nothing appears to happen, followed by a sudden, highly exothermic initiation.[5][7] If the starting halide is added too quickly during this period, a large accumulation of unreacted material can lead to a violent temperature and pressure spike once the reaction begins.
-
The Solution:
-
Controlled Initiation: Use a small amount of pre-formed Grignard reagent or an initiator like 1,2-dibromoethane to start the reaction with only a fraction of the halide present.
-
Subsurface Addition: Add the halide solution below the surface of the solvent to ensure immediate mixing and prevent accumulation.
-
Calorimetry Data: For commercial scale-up, reaction calorimetry (RC1) studies are essential to quantify the heat of reaction and determine the maximum safe addition rate.
-
Mass Transfer and Agitation
The reaction occurs on the surface of the magnesium turnings.
-
The Problem: Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, increasing the risk of side reactions and runaway conditions. It also results in incomplete consumption of the magnesium.
-
The Solution: The reactor must be equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure efficient solid-liquid mixing. The agitation speed must be sufficient to suspend the magnesium turnings without causing excessive shear.
Borylation and Side Product Formation
The Grignard reagent is quenched with a borate ester to form the desired product.
-
The Problem: The primary Grignard reagent (RMgX) can react with the product boronic ester (RB(OR')2) to form an undesired borinic acid derivative (R2B(OR')).[8][9] This is more prevalent at higher temperatures.
-
The Solution: Employ a "reverse addition" or "inverse quench" protocol. The Grignard solution is added slowly to a cold (-40 °C to -20 °C) solution of the borate ester (e.g., triisopropyl borate). This ensures the borate ester is always in excess, minimizing the formation of the borinic acid byproduct.
Diagram 2: A simplified feedback loop for thermal control during Grignard reagent formation.
Detailed Scale-Up Protocol (100 g Target Scale)
This protocol is designed for experienced chemists operating in a facility with appropriate engineering controls (e.g., jacketed reactor, inert atmosphere capability, emergency quench station).
Reagents and Materials
| Reagent | M.W. | Moles | Equiv. | Quantity | Notes |
| 1-Benzyl-4-chloropiperidine HCl | 246.18 | 0.447 | 1.0 | 110 g | Starting material. Must be freebased before use. |
| Sodium Hydroxide (50% w/w) | 40.00 | ~0.89 | ~2.0 | ~71 g | For freebasing the starting material. |
| Magnesium Turnings | 24.31 | 0.536 | 1.2 | 13.0 g | Activate before use. |
| 1,2-Dibromoethane | 187.86 | 0.004 | 0.01 | 0.8 g | Initiator. |
| Tetrahydrofuran (THF) | 72.11 | - | - | 1.2 L | Anhydrous grade (<50 ppm H₂O) is critical.[10] |
| Triisopropyl Borate | 188.08 | 0.670 | 1.5 | 126 g | Borylation agent. |
| Hydrochloric Acid (2M) | 36.46 | - | - | ~1.0 L | For work-up and pH adjustment. |
| Diisopropyl Ether | 102.18 | - | - | 500 mL | For extraction and crystallization. |
Reactor Setup and Inerting
-
Assemble a clean, dry, 10 L jacketed glass reactor equipped with a mechanical overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Inert the reactor by evacuating and backfilling with dry nitrogen three times. Maintain a positive nitrogen pressure throughout the process.
Step 1: Preparation of Starting Materials
-
Free-basing: In a separate flask, dissolve the 1-Benzyl-4-chloropiperidine HCl (110 g) in water (500 mL) and cool to 10 °C. Slowly add 50% NaOH solution until the pH is >12. Extract the oily free base with toluene (2 x 200 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield 1-benzyl-4-chloropiperidine as an oil. Confirm purity (>98%) by GC or HPLC.
-
Magnesium Activation: Charge the magnesium turnings (13.0 g) to the inerted reactor. Stir under a strong nitrogen stream for 1 hour to abrade the surface.
Step 2: Grignard Reagent Formation
-
Charge anhydrous THF (400 mL) to the reactor containing the activated magnesium.
-
In a separate addition funnel, prepare a solution of the 1-benzyl-4-chloropiperidine free base (~93 g, 0.447 mol) in anhydrous THF (300 mL).
-
Initiation: Add the 1,2-dibromoethane (0.8 g) to the magnesium suspension. A gentle exotherm and bubbling should be observed. Add ~5% (15 mL) of the halide solution. Monitor the reactor temperature. A sustained exotherm to ~35-40 °C confirms initiation. If no initiation occurs, do NOT add more halide. Consult troubleshooting procedures.
-
Addition: Once initiation is confirmed, set the reactor jacket to 30 °C. Begin slow, subsurface addition of the remaining halide solution over 2-3 hours, maintaining the internal temperature between 40-45 °C. This is a critical control point. The addition rate must be governed by the cooling capacity of the reactor.
-
Digestion: After the addition is complete, hold the reaction mixture at 45 °C for an additional 2 hours to ensure complete conversion.
-
IPC-1 (In-Process Control): Take a small, quenched aliquot of the reaction mixture. Analyze via a validated method (e.g., titration) to confirm Grignard formation.
Step 3: Borylation (Inverse Quench)
-
In a separate, inerted reactor or flask, charge the triisopropyl borate (126 g) and anhydrous THF (500 mL). Cool this solution to -30 °C.
-
Slowly transfer the prepared Grignard solution from Step 2 into the cold borate solution over 1-2 hours, ensuring the internal temperature does not exceed -20 °C.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2 hours.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the reaction by adding 2M HCl (~500 mL) until the pH is ~1-2. This step is exothermic.
-
Stir the biphasic mixture for 30 minutes. Separate the aqueous layer.
-
Wash the organic layer with brine (200 mL).
-
Extract the combined aqueous layers with ethyl acetate (2 x 200 mL) to recover any product.
-
Combine all organic layers and discard the aqueous phase.
-
Hydrolysis & pH Adjustment: Add water (300 mL) to the combined organic layers. Adjust the pH to ~8.5-9.0 using 2M NaOH. This is the isoelectric point for many amino-boronic acids and helps precipitate the product while keeping impurities in solution.
-
Stir the slurry at room temperature for 1 hour. Filter the resulting solid and wash the cake with cold diisopropyl ether (2 x 100 mL).
-
Dry the solid in a vacuum oven at 40 °C to a constant weight.
-
Expected Yield: 75-85 g (75-85% yield) of (1-Benzylpiperidin-4-yl)boronic acid as a white to off-white solid.
Diagram 3: Workflow for the work-up and purification of the final product.
Analytical and Quality Control
A robust analytical strategy is essential for a self-validating protocol.
| Stage | Analysis | Method | Acceptance Criteria |
| IPC-1 | Grignard Formation | Titration (e.g., with I₂) | >80% of theoretical yield |
| IPC-2 | Post-Borylation | HPLC, TLC | Product peak is major component; starting material <5% |
| Final Product | Purity | HPLC | ≥98.0% Area |
| Final Product | Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Final Product | Water Content | Karl Fischer | ≤1.0% |
Modern HPLC and UPLC-MS methods are particularly effective for the analysis of boronic acids, though care must be taken to avoid on-column degradation or the formation of boroxines, which can complicate analysis.[11][12][13]
Safety and Hazard Analysis
| Hazard | Cause | Mitigation Strategy |
| Fire/Explosion | Use of flammable solvents (THF, Diisopropyl Ether).[10] | Operate in a ventilated area, away from ignition sources. Use intrinsically safe equipment. Ensure proper grounding of all equipment. |
| Runaway Reaction | Accumulation of unreacted halide during induction period.[3][5] | Controlled initiation. Slow, monitored addition of halide based on reactor cooling capacity. Have an emergency quench solution (e.g., isopropanol) ready. |
| Chemical Burns | Corrosive reagents (HCl, NaOH). | Wear appropriate PPE: safety glasses/face shield, acid/base resistant gloves, lab coat. |
| Pressure Buildup | Rapid boiling of solvent during exotherm. | Ensure the reactor is properly vented through a condenser and bubbler system. Do not seal the system. |
Conclusion
The scale-up synthesis of (1-Benzylpiperidin-4-yl)boronic acid via the Grignard pathway is a challenging but manageable process. Success hinges on a deep understanding of the underlying physical and chemical principles that govern the reaction on a large scale. By focusing on meticulous control of reaction temperature, employing a robust inverse-quench protocol, and utilizing a non-chromatographic, pH-controlled isolation, it is possible to develop a safe, reliable, and scalable process. This application note serves as a foundational guide for process development, emphasizing the critical interplay between chemical principles and engineering controls.
References
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University of Rochester. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from URL: [Link]
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American Chemical Society. (2023). Grignard Reaction - Laboratory Reaction Safety Summary. Retrieved from URL: [Link]
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Ferreira, F. F., et al. (2009). Validation and scale-up of plasmid DNA purification by phenyl-boronic acid chromatography. Journal of Chromatography A, 1216(11), 2146-2152. URL: [Link]
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Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(12), 3033-3039. URL: [Link]
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Wei, C., et al. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Chemical Health & Safety, 29(2), 143-149. URL: [Link]
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Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(12), 3033-3039. URL: [Link]
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Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4994. URL: [Link]
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Roemmele, R. C., & Christie, M. A. (2013). Development and Scale-Up of an Optimized Route to the Peptide Boronic Acid, CEP-18770. Organic Process Research & Development, 17(9), 1157-1164. URL: [Link]
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Anderson, J. C., et al. (2006). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 10(5), 1023-1026. URL: [Link]
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CONTINUUS Pharmaceuticals. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE Annual Meeting Proceedings. URL: [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from URL: [Link]
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Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from URL: [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 489-496. URL: [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from URL: [Link]
- Singaram, B., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents. WO2013016185A1.
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Hitosugi, S., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(10), 1362-1364. URL: [Link]
- Reddy, M. P., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents. WO2005019229A1.
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Pu, X., & Vaultier, M. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(2), 435. URL: [Link]
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American Chemical Society. (2011). Boron-Based Directing Groups for Directed Lithiation Reactions. 58th Annual Report on Research. URL: [Link]
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University of Bristol. (n.d.). Lithiation-Borylation in Synthesis. Retrieved from URL: [Link]
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application of (1-Benzylpiperidin-4-yl)boronic acid in library synthesis
An Application Guide to the Strategic Use of (1-Benzylpiperidin-4-yl)boronic Acid in Diversity-Oriented Library Synthesis
Introduction: A Privileged Scaffold Meets a Powerful Coupling Tool
In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered nitrogenous heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into pharmaceuticals to enhance their biological activity, modulate physicochemical properties like solubility and lipophilicity, and improve pharmacokinetic profiles (ADME).[3][4][5] Its conformational flexibility allows it to adapt to the steric demands of biological targets, making it a highly versatile structural motif.[5]
Parallel to the importance of such scaffolds is the need for robust chemical reactions to assemble them into diverse molecular libraries for high-throughput screening. Boronic acids have emerged as indispensable tools in this endeavor, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] These reagents are generally stable, exhibit low toxicity, and are compatible with a wide array of functional groups, making them ideal for the complex syntheses required in drug development.[8][9][10]
(1-Benzylpiperidin-4-yl)boronic acid represents the convergence of these two powerful concepts. It provides a pre-installed, drug-like piperidine core, ready for direct coupling to a variety of aromatic and heteroaromatic systems. The benzyl group serves as a stable, yet readily cleavable, protecting group for the piperidine nitrogen, offering a strategic handle for post-coupling diversification. This application note provides a detailed guide for researchers and drug development professionals on leveraging this building block for the efficient synthesis of compound libraries.
| Compound Property | Value |
| Chemical Formula | C₁₂H₁₈BNO₂ |
| Molecular Weight | 219.09 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Limited in water; soluble in organic solvents like DCM, Dioxane |
| CAS Number | 1251537-48-0 |
Table 1: Physicochemical Properties of (1-Benzylpiperidin-4-yl)boronic acid.[11][12][13]
Core Application: Library Synthesis via Suzuki-Miyaura Cross-Coupling
The primary application of (1-Benzylpiperidin-4-yl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp³)–C(sp²) bonds. This reaction enables the direct linkage of the piperidine ring at the 4-position to a diverse set of aryl or heteroaryl halides (or triflates), rapidly generating libraries of 4-aryl-1-benzylpiperidine derivatives. These structures are prevalent in centrally active agents and other therapeutic classes.
The catalytic cycle is a well-understood process involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the final product and regenerate the catalyst.[14][15]
Experimental Protocol: General Procedure for Library Synthesis
This protocol provides a robust starting point for the coupling of (1-Benzylpiperidin-4-yl)boronic acid with a variety of aryl halides. Optimization may be required based on the specific substrates used.
1. Materials and Equipment:
-
Reagents: (1-Benzylpiperidin-4-yl)boronic acid, Aryl halide (e.g., bromides, iodides), Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂), Base (e.g., Cs₂CO₃ or K₂CO₃), Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or CPME), Degassed water.[16]
-
Equipment: Schlenk tube or microwave vial, magnetic stirrer hotplate, inert gas supply (Argon or Nitrogen), syringes, standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks), rotary evaporator, column chromatography system.
2. Reaction Setup:
-
To a clean, dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.5 mmol).
-
Add (1-Benzylpiperidin-4-yl)boronic acid (1.2–1.5 equiv.).
-
Add the base (2.0–3.0 equiv., e.g., Cs₂CO₃).[16]
-
Add the palladium catalyst (1–5 mol %, e.g., 0.02 equiv. of PdCl₂(dppf)·CH₂Cl₂).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
3. Reaction Execution:
-
Using a syringe, add the degassed organic solvent (e.g., 1,4-Dioxane, 0.1 M concentration) followed by degassed water (typically a 5:1 to 10:1 solvent:water ratio).[14][16]
-
Place the vessel in the preheated stirrer hotplate (typically 80–110 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4–24 hours).
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-benzylpiperidine product.
Expert Insights: Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling for library synthesis hinges on the careful selection of each component.
-
The Catalyst & Ligand (e.g., PdCl₂(dppf)): The palladium catalyst is the engine of the reaction. The ligand (dppf: 1,1'-Bis(diphenylphosphino)ferrocene) is crucial for stabilizing the palladium center, facilitating the oxidative addition and reductive elimination steps, and preventing catalyst decomposition. For challenging couplings, screening different phosphine ligands can be beneficial.
-
The Base (e.g., Cs₂CO₃): The base plays a critical role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. Cesium carbonate (Cs₂CO₃) is often effective for C(sp³)–C(sp²) couplings, but others like K₂CO₃ or K₃PO₄ can be superior for specific substrates.[16]
-
The Solvent System (e.g., Dioxane/H₂O): A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the organic reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. The choice of solvent can influence reaction rates and yields.[14][16]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can deactivate them. Performing the reaction under an inert atmosphere of argon or nitrogen is critical to preserve catalyst activity and ensure consistent results.
Representative Reaction Scope & Post-Coupling Diversification
The protocol is applicable to a wide range of electronically and sterically diverse aryl and heteroaryl halides, allowing for the creation of a highly varied library from a single building block.
| Entry | Aryl Halide Partner | Representative Product | Notes |
| 1 | 4-Bromoanisole | 1-Benzyl-4-(4-methoxyphenyl)piperidine | Electron-rich aryl halides couple efficiently. |
| 2 | 4-Bromobenzonitrile | 4-(1-Benzylpiperidin-4-yl)benzonitrile | Tolerates electron-withdrawing groups like nitriles. |
| 3 | 2-Bromopyridine | 2-(1-Benzylpiperidin-4-yl)pyridine | Heterocyclic halides are excellent coupling partners. |
| 4 | 1-Bromo-3,5-difluorobenzene | 1-Benzyl-4-(3,5-difluorophenyl)piperidine | Steric hindrance near the coupling site may require higher temperatures or longer reaction times. |
| 5 | Methyl 4-bromobenzoate | Methyl 4-(1-Benzylpiperidin-4-yl)benzoate | Compatible with ester functional groups. |
Table 2: Representative Scope for Library Synthesis.
A key strategic advantage of using (1-Benzylpiperidin-4-yl)boronic acid is the potential for post-coupling diversification . The N-benzyl group, while stable to the Suzuki coupling conditions, can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C). This unmasks the secondary amine of the piperidine ring, which can then be functionalized with a second library of reactants (e.g., acyl chlorides, sulfonyl chlorides, aldehydes via reductive amination) to generate vast and complex molecular libraries from a common set of intermediates.
Conclusion
(1-Benzylpiperidin-4-yl)boronic acid is a high-value, strategic building block for diversity-oriented synthesis in drug discovery. Its ability to participate in robust and versatile Suzuki-Miyaura cross-coupling reactions allows for the rapid assembly of libraries containing the privileged piperidine scaffold. The inherent stability of the reagent, combined with the potential for post-synthetic modification of the piperidine nitrogen, provides medicinal chemists with a powerful and efficient tool to explore chemical space and accelerate the identification of novel therapeutic leads.
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Abdelshaheed, M., et al. (2022). Piperidine nucleus in the field of drug discovery. Available at: [Link]
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Kar, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Alam, O., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. PubMed. Available at: [Link]
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Plescia, C., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. PubMed. Available at: [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
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Lashgari, N., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
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Nunez-Montenegro, D., et al. (2022). Biological and Medicinal Applications of Boronic Acids. ResearchGate. Available at: [Link]
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Peter, E., & Gede, N. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]
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Bouling Chemical Co., Limited. (n.d.). 1-Benzyl-Piperidine-4-Boronic Acid | Properties, Applications, Safety Data & Supplier China. Available at: [Link]
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GlobalChemMall. (n.d.). (1-benzylpiperidin-4-yl)boronic acid. Available at: [Link]
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Cerra, S., et al. (2020). Flow Synthesis of Biologically-Relevant Compound Libraries. PubMed Central. Available at: [Link]
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RSC Advances. (n.d.). Suzuki–Miyaura coupling reaction of benzyl chloride. Available at: [Link]
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NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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ResearchGate. (2011). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Available at: [Link]
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Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. Available at: [Link]
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Kong, Y., et al. (2024). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. ODU Digital Commons. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. MDPI. Available at: [Link]
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Rahimizadeh, K., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. Available at: [Link]
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Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. ResearchGate. Available at: [Link]
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- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. 1-Benzyl-Piperidine-4-Boronic Acid | Properties, Applications, Safety Data & Supplier China [chemheterocycles.com]
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- 13. 1-BENZYL-PIPERIDINE-4-BORONIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Accelerating Pharmaceutical Discovery with Continuous Flow Synthesis of Biaryl Piperidines via Suzuki-Miyaura Coupling
Utilizing (1-Benzylpiperidin-4-yl)boronic acid in a High-Efficiency Flow Chemistry Protocol
Abstract
Substituted piperidine moieties are ubiquitous scaffolds in modern pharmaceuticals. Their synthesis, particularly the formation of C-C bonds to create complex biaryl structures, presents significant challenges for process scalability and safety in traditional batch chemistry. This application note presents a detailed protocol for the use of (1-Benzylpiperidin-4-yl)boronic acid in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction under continuous flow conditions. We demonstrate the strategic advantages of flow chemistry, including superior control over reaction parameters, enhanced safety when handling reagents, and improved reproducibility.[1] This guide provides researchers, chemists, and drug development professionals with the foundational principles, a step-by-step experimental protocol, and a framework for optimizing the synthesis of biaryl piperidine derivatives, thereby accelerating discovery and development timelines.
The Strategic Advantage of Flow Chemistry for Boronic Acid Reactions
Flow chemistry, the process of performing chemical reactions in a continuously flowing stream, offers a paradigm shift from traditional batch-based synthesis.[1] Its core advantages are particularly pronounced for sensitive and highly exothermic reactions like the Suzuki-Miyaura coupling.
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or coiled tubing allows for near-instantaneous heating or cooling.[1] This precise temperature control minimizes the formation of thermal degradation byproducts and enhances reaction selectivity.
-
Improved Safety and Handling: Flow systems inherently handle only small volumes of reagents at any given moment, significantly mitigating the risks associated with hazardous reagents or unstable intermediates.[1][2] This is crucial when working with organometallic catalysts and boronic acids, which can pose inhalation and irritation risks.[3][4]
-
Superior Reproducibility and Scalability: Once a steady state is achieved, the reaction conditions remain constant, leading to highly reproducible results.[1] Scaling up production is a matter of running the system for a longer duration or "numbering up" by running parallel reactors, avoiding the complex re-optimization often required when scaling up batch reactors.[1]
-
Integration of In-line Analysis and Downstream Processing: Flow systems can be readily integrated with in-line analytical tools (e.g., IR, UV-Vis) for real-time reaction monitoring and downstream purification units, creating a seamless, automated synthesis-to-purification workflow.[1][5]
The Suzuki-Miyaura Coupling: A Mechanistic Overview in Continuous Flow
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for C-C bond formation, coupling an organoboron species with an organic halide in the presence of a palladium catalyst and a base.[6][7] The generally accepted catalytic cycle involves three key steps, each of which can be optimized under flow conditions.[8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.[8]
Flow chemistry enhances this cycle by ensuring rapid mixing of reagents and catalyst, maintaining a homogeneous temperature profile, and allowing for the use of immobilized catalysts that simplify product purification.[6][9]
Application Protocol: Continuous Flow Suzuki-Miyaura Coupling
This section provides a representative protocol for the coupling of (1-Benzylpiperidin-4-yl)boronic acid with 4-bromoanisole. This protocol is designed to be a robust starting point for further optimization.
Reaction Scheme
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (1-Benzylpiperidin-4-yl)boronic acid | ≥95% | e.g., Frontier Specialty Chemicals[10] | Building Block |
| 4-Bromoanisole | Reagent Grade | Standard Supplier | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Standard Supplier | Homogeneous Catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Base |
| 1,4-Dioxane | Anhydrous | Standard Supplier | Solvent |
| Deionized Water | N/A | In-house | Co-solvent |
| Syringe Pumps | N/A | e.g., Vapourtec, Uniqsis | For reagent delivery |
| PFA/PTFE Tubing | N/A | Standard Supplier | For reactor coil and connections |
| T-Mixer | N/A | Standard Supplier | For reagent mixing |
| Heated Coil Reactor | N/A | e.g., Vapourtec, Uniqsis | Reaction zone |
| Back Pressure Regulator (BPR) | N/A | Standard Supplier | To maintain pressure and prevent solvent boiling |
Safety Precautions
-
Chemical Handling: Boronic acids are irritants and can cause respiratory, skin, and eye irritation.[3][11] Always handle (1-Benzylpiperidin-4-yl)boronic acid powder in a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.[13]
-
System Operation: Operate the flow reactor in a well-ventilated area. Ensure all fittings are secure to prevent leaks. The use of a back pressure regulator requires careful attention to the system's pressure limits. Always perform a solvent-only leak check before introducing reagents.
Experimental Setup
The flow chemistry system is assembled as shown in Diagram 2. Two separate reagent streams are prepared and delivered by independent syringe pumps. The streams converge at a T-mixer before entering a heated coil reactor. A back pressure regulator is placed after the reactor to maintain system pressure, and the product stream is collected for analysis.
Step-by-Step Protocol
-
Reagent Preparation:
-
Stream A: In a 50 mL volumetric flask, dissolve 4-bromoanisole (1.0 M) and Tetrakis(triphenylphosphine)palladium(0) (0.02 M) in anhydrous 1,4-dioxane.
-
Stream B: In a separate 50 mL volumetric flask, suspend (1-Benzylpiperidin-4-yl)boronic acid (1.2 M) and anhydrous K₂CO₃ (3.0 M) in a 9:1 mixture of 1,4-dioxane and deionized water. Sonicate briefly to ensure a fine, mobile suspension.
-
-
System Priming:
-
Set up the flow reactor system as depicted in Diagram 2.
-
Set the back pressure regulator to 7 bar (approx. 100 psi).
-
Prime both pump lines with the corresponding solvent (dioxane for Stream A, dioxane/water for Stream B) to remove all air from the system.
-
-
Reaction Initiation:
-
Set the coil reactor temperature to 120 °C.
-
Load the prepared reagent solutions into their respective syringe pumps.
-
Begin pumping both streams at an equal flow rate (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min).
-
-
Achieving Steady State:
-
Allow the system to run for at least three residence times to ensure that the initial solvent plug has been flushed out and the reaction has reached a steady state. The residence time is calculated as the reactor volume divided by the total flow rate.
-
-
Sample Collection:
-
Once at steady state, collect the product stream from the outlet of the back pressure regulator into a vial containing an internal standard for quantitative analysis (e.g., by LC-MS or GC-MS).
-
-
System Shutdown:
-
After collecting the desired amount of product, switch the pump inlets back to the solvent reservoirs.
-
Flush the entire system with solvent for at least 15 minutes to remove all residual reagents and catalyst.
-
Turn off the reactor heater and allow the system to cool to room temperature.
-
Slowly release the pressure from the back pressure regulator.
-
Downstream Processing
For laboratory scale, the collected product stream can be worked up using standard batch methods. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The crude product can then be purified by column chromatography. In a scaled-up, integrated flow process, in-line liquid-liquid extraction and solvent-switching units could be employed for continuous downstream processing.[14][15]
Parameter Optimization and Data
The efficiency of a flow reaction is highly dependent on parameters such as temperature, residence time, and stoichiometry. A Design of Experiments (DoE) approach is recommended for efficient optimization.[16] The following table provides a representative starting point for optimization.
| Parameter | Rationale for Choice | Range for Optimization |
| Temperature | Higher temperatures increase reaction rates, but can also lead to degradation. Flow chemistry's excellent heat transfer allows for safe operation at temperatures above the solvent's boiling point.[1] | 100 - 160 °C |
| Residence Time | The time reactants spend in the heated zone. Longer times can increase conversion but may also lead to byproduct formation and lower throughput. | 2 - 20 minutes |
| Catalyst Loading | Balances reaction rate with cost and ease of removal. Lower loadings are desirable but may require longer residence times. | 0.5 - 5 mol% |
| Base Equivalents | Crucial for activating the boronic acid for transmetalation. Insufficient base will stall the reaction; excess can lead to side reactions. | 2.0 - 4.0 equivalents |
| Boronic Acid Equiv. | A slight excess is often used to drive the reaction to completion, compensating for any potential protodeborylation. | 1.1 - 1.5 equivalents |
Table 1: Key Parameters for Optimization of the Flow Suzuki-Miyaura Coupling.
A typical optimization study might yield data like the following:
| Run | Temperature (°C) | Residence Time (min) | Conversion (%) |
| 1 | 120 | 10 | 85 |
| 2 | 140 | 10 | 98 |
| 3 | 140 | 5 | 91 |
| 4 | 160 | 5 | >99 |
Table 2: Representative Optimization Data (Hypothetical).
Conclusion
The transition from batch to continuous flow chemistry offers a robust and efficient platform for the synthesis of valuable pharmaceutical intermediates. This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura cross-coupling of (1-Benzylpiperidin-4-yl)boronic acid. By leveraging the inherent advantages of flow technology—namely, precise control, enhanced safety, and scalability—researchers can accelerate the synthesis of complex molecular architectures.[17] The detailed methodology and optimization framework presented here serve as a reliable starting point for drug development professionals seeking to implement modern, efficient synthetic strategies in their laboratories.
References
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]
-
Vapourtec Ltd. (2015, December 7). Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst. Retrieved from [Link]
-
Battilocchio, C., & Ley, S. V. (n.d.). Flow Chemistry. Organic Chemistry Portal. Retrieved from [Link]
-
Parmar, H., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Annese, C., et al. (2025, February 6). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. [Link]
-
Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630–3633. [Link]
-
Organic Chemistry Portal. (n.d.). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Retrieved from [Link]
-
SpinChem. (n.d.). Downstream Processing. Retrieved from [Link]
-
Sharma, P., et al. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Basavaraju, G., & Rajanna, R. (2020). Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 604-616. [Link]
-
Annese, C., et al. (2025, November 25). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Suzuki Coupling in Flow Reactors. Retrieved from [Link]
-
Neto, A. F. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5863. [Link]
-
D'Agostino, S., & Ciappa, A. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 12(10), 1238. [Link]
-
Wikipedia. (n.d.). Downstream processing. Retrieved from [Link]
-
Takeda, K., et al. (2021). Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Journal of Synthetic Organic Chemistry, Japan, 79(11), 1010-1018. [Link]
-
Ottens, M., Wesselingh, J. A., & van der Wielen, L. A. M. (2006). Downstream processing. In Basic Biotechnology (pp. 221-258). Cambridge University Press. [Link]
-
Mettler Toledo. (n.d.). Downstream Processing in Biopharmaceuticals | Steps & Instruments. Retrieved from [Link]
-
D'hooghe, M., et al. (2023). Towards Antibiotic Synthesis in Continuous-Flow Processes. Molecules, 28(3), 1406. [Link]
-
Spennacchio, M., et al. (2024). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Processes, 12(4), 770. [Link]
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Battilocchio, C., et al. (n.d.). Supporting Information Flow Chemistry as a Discovery Tool to Access sp2-sp3 Cross-Coupling Reactions via Diazo Compounds. Retrieved from [Link]
-
ProcessPointChemicals. (n.d.). (1-Benzylpiperidin-4-yl)boronic acid Supplier & Distributor of CAS# 864377-22-6. Retrieved from [Link]
-
Singh, R. K., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. Frontiers in Chemistry, 10, 809022. [Link]
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- 16. journal.bcrec.id [journal.bcrec.id]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Reaction Yields with (1-Benzylpiperidin-4-yl)boronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with (1-Benzylpiperidin-4-yl)boronic acid and its derivatives. The presence of a saturated, basic nitrogen heterocycle introduces unique challenges not encountered with simple arylboronic acids. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and significantly improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when using (1-Benzylpiperidin-4-yl)boronic acid?
Low yields with this substrate typically stem from a combination of three core issues: suboptimal catalyst/ligand selection, inappropriate base choice, and degradation of the boronic acid itself. The basic nitrogen of the piperidine ring can interact with the palladium catalyst, while the boronic acid is susceptible to a side reaction called protodeboronation. Addressing these factors systematically is key to improving outcomes.
Q2: What is protodeboronation and why is it a major problem with my substrate?
Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1][2] This process is often accelerated by the presence of water (the proton source), strong bases, and elevated temperatures.[3][4] Heteroaromatic boronic acids are particularly susceptible, and while the piperidine ring is not aromatic, the electron-donating nature of the nitrogen can influence the stability of the boronic acid group, making this a critical side reaction to control.[1][5]
Q3: How does the basic nitrogen on the piperidine ring affect the reaction?
The lone pair of electrons on the piperidine nitrogen can act as a Lewis base and coordinate to the palladium center. This can potentially inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed efficiently. This is why the choice of ligand is critical; bulky, electron-rich ligands are often required to prevent this inhibitory interaction and promote the desired catalytic activity.[6][7]
Q4: Should I use (1-Benzylpiperidin-4-yl)boronic acid or a more stable derivative like a pinacol ester?
For challenging couplings or when protodeboronation is a persistent issue, using a boronate ester, such as a pinacol (Bpin) or MIDA ester, is highly recommended.[3][8] These derivatives offer several advantages:
-
Enhanced Stability: They are significantly more resistant to protodeboronation, ensuring the nucleophile survives the reaction conditions long enough to couple.[4]
-
Improved Solubility: They often have better solubility in common organic solvents used for Suzuki reactions.
-
Slow Release: Some derivatives, like MIDA boronates, can slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions.[5]
While they require an extra synthetic step, the improved consistency and yield often justify the effort.
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to a solution.
Observation: Low or No Conversion of Starting Materials
If you recover most of your aryl halide and see little to no product, the issue lies with the core catalytic system.
Question: Is my palladium catalyst and ligand system appropriate for this substrate?
Answer: Standard ligands like triphenylphosphine (PPh₃) are often inefficient for substrates containing nitrogen heterocycles. The catalyst system must be robust enough to overcome potential inhibition by the piperidine nitrogen and facilitate the key steps of the catalytic cycle.
Recommendations:
-
Switch to Bulky, Electron-Rich Ligands: Ligands developed by Buchwald (e.g., XPhos, SPhos, tBuXPhos) and N-heterocyclic carbenes (NHCs) are designed to promote oxidative addition and reductive elimination, even with challenging substrates.[6][9][10][11] They create a sterically hindered, electron-rich palladium center that favors the desired reaction pathway.[9][10]
-
Use Pre-formed Catalysts (Precatalysts): Modern palladium precatalysts (e.g., XPhos Pd G3) are air- and moisture-stable solids that reliably generate the active Pd(0) species in solution.[3][12] This avoids issues with catalyst decomposition and ensures a consistent concentration of the active catalyst.
-
Consider PdCl₂(dppf): This is a reliable workhorse catalyst that often provides good results for a range of Suzuki couplings and is a good starting point for optimization.[13][14]
Question: Is my choice of base and solvent optimal?
Answer: The base plays a crucial role in the Suzuki reaction; it activates the boronic acid by converting it into a more nucleophilic borate anion [-B(OH)₃]⁻, which is necessary for the transmetalation step.[15][16][17] The choice of base and solvent are often linked.
Recommendations:
-
Base Selection:
-
Potassium Carbonate (K₂CO₃): A good, mild starting point for many reactions, often used in aqueous solvent mixtures.[13][18]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often effective when weaker bases fail, particularly with challenging aryl chlorides.[3][19] However, its high basicity can sometimes promote protodeboronation.
-
Potassium Fluoride (KF): Can be effective under anhydrous conditions and may help suppress protodeboronation.[3][17]
-
-
Solvent Systems:
-
Aqueous Mixtures: 1,4-Dioxane/Water or Toluene/Water are classic choices that work well for dissolving both the organic substrates and the inorganic base.[13][20] Vigorous stirring is essential to ensure mixing between the phases.
-
Anhydrous Conditions: If protodeboronation is severe, switching to an anhydrous solvent like 2-MeTHF or CPME with a base like KF or finely ground, dry K₃PO₄ can be beneficial.[3]
-
Observation: Significant Side Product Formation
If your starting materials are consumed but the yield of the desired product is low, side reactions are the likely culprit.
Question: I'm observing a significant peak in my analysis corresponding to Benzylpiperidine. What is happening?
Answer: This is the classic signature of protodeboronation . Your boronic acid is being destroyed before it can couple.
Solutions:
-
Use a Boronate Ester: As detailed in FAQ Q4, switching to a pinacol or MIDA boronate ester is the most effective solution.[4]
-
Minimize Water: If using the boronic acid, reduce the amount of water in the solvent system or switch to anhydrous conditions.
-
Use a Milder Base: A very strong base in an aqueous environment can accelerate the rate of protodeboronation.[4] Consider switching from K₃PO₄ to K₂CO₃.
-
Lower the Temperature: Higher temperatures can increase the rate of this side reaction. Run the reaction at the lowest temperature that still allows for a reasonable conversion rate (e.g., 80-90 °C).
Question: My analysis shows a byproduct with a mass double that of my boronic acid. How do I prevent this?
Answer: This is homocoupling , where two molecules of the boronic acid react with each other. This side reaction is almost always caused by the presence of oxygen, which can interfere with the palladium catalyst.[21][22]
Solutions:
-
Thoroughly Degas Solvents: Before use, sparge all solvents (including water) with an inert gas (Argon or Nitrogen) for at least 30-60 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Ensure the reaction is performed in a flask that has been properly evacuated and backfilled with an inert gas (perform at least 3 vac/N₂ cycles). Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Use a Precatalyst: Pd(II) sources can sometimes promote homocoupling. Using a well-defined Pd(0) precatalyst can help minimize this.[21]
Data & Conditions Summary
The following table summarizes common starting conditions for optimizing the Suzuki coupling of (1-Benzylpiperidin-4-yl)boronic acid derivatives.
| Parameter | Recommended Starting Conditions | Rationale & Considerations |
| Palladium Source | XPhos Pd G3 (2 mol%) or PdCl₂(dppf) (3-5 mol%) | Precatalysts offer reliability. PdCl₂(dppf) is a robust, cost-effective choice.[3][13] |
| Ligand | XPhos, SPhos (if using Pd source like Pd₂(dba)₃) | Bulky, electron-rich ligands are essential for N-containing substrates to promote catalytic turnover and prevent inhibition.[6][9] |
| Base | K₂CO₃ (2-3 equiv) or K₃PO₄ (2 equiv) | Start with K₂CO₃. Use stronger K₃PO₄ for less reactive halides, but be mindful of increased protodeboronation risk.[13][19] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) or Toluene / H₂O (4:1) | Biphasic systems effectively dissolve both organic and inorganic reagents. Ensure vigorous stirring.[13][20] |
| Temperature | 80 - 100 °C | Start lower to minimize side reactions. Increase temperature if conversion is slow. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent oxygen-induced homocoupling and catalyst degradation.[3][21] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are trying to optimize. Understanding this cycle helps in diagnosing which step might be failing.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Use this decision tree to systematically diagnose and solve issues with your reaction.
Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of an aryl bromide with (1-Benzylpiperidin-4-yl)boronic acid pinacol ester.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
(1-Benzylpiperidin-4-yl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 0.02 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, sparged with N₂)
-
Water (1 mL, sparged with N₂)
Procedure:
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (1-Benzylpiperidin-4-yl)boronic acid pinacol ester (1.2 mmol), XPhos Pd G3 (0.02 mmol), and finely ground K₃PO₄ (2.0 mmol).
-
Evacuate and Backfill: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (5 mL) followed by the degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting aryl bromide.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). [Source URL not available in search results]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Angewandte Chemie International Edition. [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Angewandte Chemie International Edition. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). [Source URL not available in search results]
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. (2019). The Journal of Organic Chemistry. [Link]
-
Protodeboronation and its application in synthesis. ResearchGate. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). The Journal of Organic Chemistry. [Link]
- Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Source URL not available in search results]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Optimization of Reaction Conditions. ResearchGate. [Link]
-
How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. SciSpace. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
Reaction optimization of the primary benzyl halides. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. (2014). PubMed. [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2002). ResearchGate. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2005). National Institutes of Health. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. scispace.com [scispace.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Yoneda Labs [yonedalabs.com]
- 22. reddit.com [reddit.com]
Technical Support Center: Purification of Products from (1-Benzylpiperidin-4-yl)boronic Acid Reactions
Welcome to the technical support guide for navigating the purification challenges associated with (1-Benzylpiperidin-4-yl)boronic acid. This boronic acid is a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions, for synthesizing complex molecules vital to pharmaceutical research and development. However, its unique structure—featuring both an acidic boronic acid group and a basic piperidine nitrogen—introduces specific purification hurdles. This guide provides in-depth, experience-driven solutions to common issues encountered during the workup and isolation of your target compounds.
Section 1: FAQs - Impurity Identification & Prevention
This section addresses the most frequently asked questions about the byproducts and impurities that can arise in reactions involving (1-Benzylpiperidin-4-yl)boronic acid. Understanding the origin of these impurities is the first step toward preventing their formation and selecting an appropriate purification strategy.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: When using (1-Benzylpiperidin-4-yl)boronic acid, particularly in palladium-catalyzed cross-coupling reactions, you can anticipate several classes of impurities. These arise from side reactions of the boronic acid itself, the catalyst, or incomplete conversion.
| Impurity Class | Common Species | Source / Cause | Typical Analytical Signature (LC-MS) |
| Homocoupling Product | 1,1'-Dibenzyl-4,4'-bipiperidine | Palladium(II)-mediated coupling of two boronic acid molecules.[1][2] | Mass corresponding to 2x the boronic acid minus B(OH)₂ groups. |
| Protodeboronation | 1-Benzylpiperidine | Cleavage of the C-B bond, replacing it with a C-H bond, often in aqueous basic or acidic conditions.[1][3] | Mass corresponding to the parent piperidine structure. |
| Boronic Acid Anhydride | Boroxine Trimer | Intermolecular dehydration of three boronic acid molecules.[4] | Can be complex; often reverts to the monomeric acid in the presence of water/methanol for analysis. |
| Catalyst Residues | Palladium Species | Incomplete removal of the palladium catalyst post-reaction. | Can cause discoloration (grey/black) of the final product. |
| Unreacted Starting Materials | (1-Benzylpiperidin-4-yl)boronic acid, Aryl Halide | Incomplete reaction. | Masses corresponding to the starting materials. |
Q2: My analysis shows a significant amount of a bi-piperidine byproduct (homocoupling). What causes this and how can I prevent it?
A2: The formation of a homocoupled dimer is a classic side reaction in Suzuki-Miyaura couplings. It occurs when two molecules of the boronic acid couple with each other.
-
Causality: This side reaction is primarily mediated by Palladium(II) species. If your active Pd(0) catalyst is oxidized to Pd(II) by residual oxygen in the reaction vessel, this Pd(II) can undergo transmetalation with two boronic acid molecules, leading to reductive elimination of the homocoupled product.[1][5] The presence of oxygen is a major contributor to increased homocoupling.[1][5]
-
Prevention Strategies:
-
Thorough Degassing: Before adding the palladium catalyst, rigorously degas your reaction mixture. This is the most critical step. Use a nitrogen or argon sparge for 15-30 minutes or perform several freeze-pump-thaw cycles.
-
Use of Pd(0) Precatalysts: Start with a Pd(0) source or a precatalyst that rapidly generates Pd(0) in situ to minimize the initial concentration of Pd(II).
-
Add a Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state and suppress homocoupling.[6]
-
Q3: I've isolated 1-benzylpiperidine as a major byproduct. What is this from and how can I minimize it?
A3: The presence of 1-benzylpiperidine is a result of protodeboronation, a reaction where the boronic acid group is cleaved and replaced by a proton from the solvent or reaction medium.[1]
-
Causality: Boronic acids, especially when attached to certain aromatic systems, can be susceptible to hydrolysis of the carbon-boron bond.[1] This process can be accelerated under harsh basic or acidic aqueous conditions, particularly at elevated temperatures.[3]
-
Minimization Strategies:
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessive temperatures, as these can promote decomposition.
-
Choice of Base: While a base is necessary for the Suzuki reaction to activate the boronic acid,[7] an overly strong base or high concentrations of water can exacerbate protodeboronation. Consider using milder bases like K₂CO₃ or Cs₂CO₃.
-
Use Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from protodeboronation. These esters are generally more robust under many reaction conditions.[8]
-
Section 2: Troubleshooting Guide - Purification Workflows
Purifying the final product requires a logical approach that leverages the physicochemical properties of your target molecule against those of the impurities. The basic piperidine nitrogen in your starting material and, likely, your product is a powerful handle for purification.
General Purification Strategy
The following diagram outlines a decision-making workflow for purifying products derived from (1-Benzylpiperidin-4-yl)boronic acid.
Sources
Technical Support Center: Preventing Deboronation of (1-Benzylpiperidin-4-yl)boronic acid
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for handling (1-Benzylpiperidin-4-yl)boronic acid. This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions regarding the primary challenge associated with this reagent: deboronation. Our goal is to equip you with the scientific understanding and practical steps needed to ensure the stability and reactivity of your boronic acid, maximizing success in your synthetic applications.
Section 1: Understanding the Challenge: The "Why" of Deboronation
Before troubleshooting, it is crucial to understand the mechanism of degradation. For alkylboronic acids like (1-Benzylpiperidin-4-yl)boronic acid, the primary pathway of decomposition is protodeboronation .
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation, or protodeborylation, is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved by a proton source (like water or acid) and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of (1-Benzylpiperidin-4-yl)boronic acid, this reaction irreversibly converts your starting material into 1-benzylpiperidine, a common impurity that reduces the yield of your desired cross-coupling product.
Q2: Why is (1-Benzylpiperidin-4-yl)boronic acid particularly susceptible to this reaction?
A2: Several factors contribute to its susceptibility:
-
Alkyl vs. Aryl Nature: Alkylboronic acids are generally less stable and more prone to protodeboronation than their arylboronic acid counterparts.[2]
-
Presence of a Basic Nitrogen: The piperidine nitrogen is a basic site. In neutral or acidic media, this nitrogen can be protonated. This intramolecular proton source can facilitate the cleavage of the nearby C-B bond. Boronic acids containing a basic nitrogen atom can exhibit complex protodeboronation mechanisms, sometimes forming zwitterionic species that are highly unstable.[1]
Q3: What are the main factors that trigger protodeboronation in my experiments?
A3: The rate of protodeboronation is highly dependent on the reaction conditions. Key factors include:
-
pH: The reaction is catalyzed by both acidic and basic conditions.[1][3] For many boronic acids, extreme pH values (e.g., pH > 10) significantly accelerate decomposition.[3]
-
Proton Source (Water): The presence of water is a prerequisite for protodeboronation.[3] While many cross-coupling reactions require aqueous conditions, excessive water can be detrimental.
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including decomposition.[3][4]
-
Reaction Time: Longer exposure to harsh conditions provides more opportunity for the boronic acid to degrade.[3]
Below is a diagram illustrating the general mechanism of protodeboronation.
Caption: General mechanism of protodeboronation.
Section 2: Troubleshooting Guide & Proactive Prevention
This section provides direct answers to common issues encountered during storage, reaction setup, and workup.
Storage and Handling
Q: What are the ideal storage conditions for solid (1-Benzylpiperidin-4-yl)boronic acid?
A: Proper storage is the first line of defense against degradation.
-
Temperature: Keep refrigerated (2-8 °C).[5]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to protect from moisture and oxygen.[5]
-
Container: Use a tightly sealed container. Boronic acids can be hygroscopic (absorb moisture from the air), which can lead to clumping and degradation.[6][7]
-
Purity: Ensure you are starting with high-purity material, as impurities can sometimes catalyze decomposition.[3]
Q: I need to make a stock solution. What solvent should I use and how should I store it?
A: Preparing stock solutions is not generally recommended due to stability issues. If necessary:
-
Solvent Choice: Use a dry, aprotic solvent like dioxane or THF. Avoid protic solvents like methanol or water for storage.
-
Preparation: Prepare the solution fresh, just before use.
-
Storage: If short-term storage is unavoidable, keep the solution under an inert atmosphere and refrigerated. Do not store for extended periods.
Reaction Setup (e.g., Suzuki-Miyaura Coupling)
Q: My reaction yield is low, and I see a significant amount of 1-benzylpiperidine in my LC-MS. How can I fix this?
A: This is a classic sign of protodeboronation during the reaction. Here are key parameters to optimize:
| Parameter | Standard Condition (Problematic) | Recommended Optimization | Rationale |
| Base | Strong, soluble bases (e.g., NaOH, KOH) | Weaker, inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[3] | Strong bases can create a high pH environment that accelerates deboronation. Weaker bases provide sufficient activity for the catalytic cycle while minimizing decomposition. |
| Solvent | High water content (e.g., 1:1 Dioxane:H₂O) | Minimize water (e.g., 10:1 Dioxane:H₂O) or use anhydrous conditions if possible.[3][8] | Water is the proton source for deboronation. Reducing its concentration slows the undesired side reaction. |
| Temperature | High temperature (e.g., 100-110 °C) | Run at the lowest effective temperature (e.g., 60-80 °C).[3] | Lowering the temperature slows the rate of deboronation more significantly than it slows the productive coupling, improving the overall yield. |
| Catalyst | Slow or inefficient catalyst system | Use a highly active catalyst/ligand system (e.g., Pd(OAc)₂, SPhos).[3] | A more efficient catalyst promotes faster cross-coupling, meaning the boronic acid spends less time in the harsh reaction conditions before it is consumed productively.[1] |
Q: My protocol requires an aqueous base. How do I balance the need for the base with the risk of deboronation?
A: This is a common challenge.
-
Use a Biphasic System: A solvent system like Toluene/Water or Dioxane/Water can be effective. The organic phase contains the catalyst and substrates, while the base resides primarily in the aqueous phase, limiting direct exposure of the boronic acid.
-
Slow Addition: If possible, add the aqueous base solution slowly over the course of the reaction to maintain a lower instantaneous concentration.
-
Choose the Right Base: As noted in the table, potassium phosphate (K₃PO₄) is often an excellent choice for sensitive boronic acids in aqueous systems.
Purification and Workup
Q: Can deboronation occur during my aqueous workup or silica gel chromatography?
A: Yes. The acidic nature of silica gel and the use of aqueous/protic solvents can cause significant deboronation.
-
Aqueous Workup: Minimize contact time with aqueous layers. Perform extractions quickly and avoid letting the reaction mixture sit in acidic or basic aqueous solutions. Neutralize carefully if required.
-
Chromatography:
-
Deactivate Silica: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a non-polar amine, like 1-2% triethylamine in the eluent. This neutralizes the acidic sites on the silica surface.
-
Alternative Media: Consider using a less acidic stationary phase, such as neutral alumina, for purification.
-
Section 3: Advanced Strategy: Derivatization for Enhanced Stability
For particularly challenging applications or for long-term storage, the most robust solution is to convert the boronic acid into a more stable derivative, such as a boronate ester.[9]
Why use a boronate ester?
Boronate esters, such as pinacol esters or MIDA esters, offer a superior trade-off between stability and reactivity.[9] They are generally crystalline, easy to handle, stable to chromatography, and have a long shelf life.[9][10] They act as "slow-release" sources of the boronic acid under the reaction conditions, which keeps the instantaneous concentration of the unstable boronic acid low, suppressing decomposition pathways.[1][11]
Protocol: Conversion to (1-Benzylpiperidin-4-yl)boronic acid pinacol ester
This protocol provides a general method for converting the boronic acid to its corresponding pinacol ester for enhanced stability.
Materials:
-
(1-Benzylpiperidin-4-yl)boronic acid (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Drying agent (e.g., Magnesium Sulfate)
Procedure:
-
To a round-bottom flask, add (1-Benzylpiperidin-4-yl)boronic acid and pinacol.
-
Add an anhydrous solvent (e.g., Toluene).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Often, a Dean-Stark apparatus is used with toluene at reflux to remove the water byproduct and drive the reaction to completion.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly or purified by chromatography on deactivated silica gel.
The pinacol ester can then be used in cross-coupling reactions, often under slightly modified conditions (e.g., requiring an activator like KF or CsF) to facilitate the release of the active boronic acid species.[12]
Caption: Decision workflow for using boronic acid vs. a boronate ester.
References
-
Protodeboronation - Wikipedia. [Link]
-
How to Store Boric Acid | Lab Alley. [Link]
-
A Water-Stable Boronate Ester Cage | Journal of the American Chemical Society. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. [Link]
-
A Water-Stable Boronate Ester Cage - PMC - NIH. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters - ChemRxiv. [Link]
-
A Water-Stable Boronate Ester Cage | Organic Chemistry - ChemRxiv. [Link]
-
Borate handling and storage - U.S. Borax. [Link]
-
Protodeboronation product : r/Chempros - Reddit. [Link]
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - NIH. [Link]
-
Protodeboronation and its application in synthesis - ResearchGate. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. laballey.com [laballey.com]
- 7. borax.com [borax.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of (1-Benzylpiperidin-4-yl)boronic acid
Welcome to the technical support center for the reaction monitoring of (1-Benzylpiperidin-4-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the analysis of this versatile building block by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
Introduction
(1-Benzylpiperidin-4-yl)boronic acid is a key intermediate in organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Accurate reaction monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the quality of the final product. However, the unique chemical properties of boronic acids, combined with the basic nature of the piperidine ring, can present specific analytical challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot and refine your analytical methodologies.
Part 1: Thin Layer Chromatography (TLC) Analysis
TLC is a rapid, cost-effective, and widely accessible technique for qualitative reaction monitoring. However, the polar nature of boronic acids and potential interactions with the silica stationary phase can often lead to misleading results.
Frequently Asked Questions (FAQs) for TLC
Q1: My (1-Benzylpiperidin-4-yl)boronic acid is streaking badly on the TLC plate. What is causing this and how can I fix it?
A1: Streaking of polar, basic compounds like (1-Benzylpiperidin-4-yl)boronic acid on silica gel plates is a common issue. It primarily stems from strong interactions between the basic piperidine nitrogen and the acidic silanol groups on the silica surface, as well as the polar boronic acid moiety. This leads to slow, uneven migration up the plate.
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to modify your mobile phase.
-
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (TEA) or ammonia, into your eluent system (typically 0.5-2%). This will neutralize the acidic sites on the silica gel, minimizing the strong interactions with your basic analyte and resulting in more compact spots.
-
Increase Polarity Judiciously: While the compound is polar, an excessively polar mobile phase can sometimes fail to move the spot off the baseline if it doesn't effectively disrupt the analyte-silica interaction. A mixture of a moderately polar solvent (e.g., ethyl acetate or dichloromethane) with a more polar solvent (e.g., methanol) often works well. A common starting point is 10% methanol in dichloromethane with 1% TEA.
-
-
Sample Overloading: Applying too much sample to the plate can exacerbate streaking.[2] Try diluting your reaction mixture sample before spotting it on the TLC plate.
Q2: I can't see my boronic acid spot on the TLC plate under UV light. How can I visualize it?
A2: While the benzyl group in (1-Benzylpiperidin-4-yl)boronic acid should be UV active at 254 nm, the concentration might be too low, or the product might not be UV active. Boronic acids require specific staining methods for sensitive and selective visualization.
Visualization Protocols:
-
Alizarin Staining: This is a highly selective method for detecting boronic acids.[1][3][4] Alizarin forms a fluorescent complex with boronic acids.
-
Protocol:
-
Prepare a 1 mM solution of alizarin in acetone.
-
After developing and drying the TLC plate, briefly dip it into the alizarin solution.
-
Allow the plate to air dry until it turns pink.
-
Visualize the plate under a UV lamp at 366 nm. Boronic acid spots will appear as bright yellow-orange fluorescent spots.[1][3]
-
-
-
Curcumin Staining: Curcumin also forms a colored complex with boronic acids.
-
Protocol:
-
Prepare a solution of curcumin in ethanol.
-
Dip the dried TLC plate into the curcumin solution.
-
Boronic acid spots will appear as a reddish or orange color on a yellow background, which may intensify upon gentle heating.[5]
-
-
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. It will visualize the benzylpiperidine moiety but is not specific to the boronic acid.
-
Protocol:
-
Prepare a solution of 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[4]
-
Dip the dried TLC plate into the solution.
-
Spots will appear as yellow-brown on a purple background.
-
-
Q3: My boronic acid starting material remains on the baseline, even with highly polar solvent systems. What should I do?
A3: This is a common problem with highly polar compounds that bind strongly to the silica gel.[6]
Troubleshooting Steps:
-
Re-evaluate Mobile Phase: Ensure your mobile phase contains a basic modifier as discussed in Q1. Sometimes, a combination of solvents is necessary. For instance, a chloroform/methanol/ammonium hydroxide mixture (e.g., 85:10:5) can be effective for highly polar basic compounds.[6]
-
Consider Reversed-Phase TLC: If normal-phase TLC consistently fails, reversed-phase TLC (using C18-silica plates) is an excellent alternative.[6]
-
Mobile Phase: For reversed-phase TLC, you will use a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[7]
-
TLC Workflow Diagram
Caption: A typical workflow for TLC analysis.
Part 2: Liquid Chromatography-Mass Spectrometry (LCMS) Analysis
LCMS provides more detailed and quantitative information about a reaction, including the detection of intermediates and byproducts. However, optimizing LCMS methods for compounds like (1-Benzylpiperidin-4-yl)boronic acid requires careful consideration of both the chromatography and the mass spectrometry parameters.
Frequently Asked Questions (FAQs) for LCMS
Q1: I am having trouble getting a consistent and strong signal for (1-Benzylpiperidin-4-yl)boronic acid in my LCMS analysis. What are the likely causes?
A1: Poor signal intensity and inconsistency for this compound can be attributed to several factors, primarily related to its ionization behavior and potential for in-source reactions.
Troubleshooting Steps:
-
Ionization Mode:
-
(1-Benzylpiperidin-4-yl)boronic acid has a basic piperidine nitrogen, making it an excellent candidate for positive ion mode electrospray ionization (ESI+). You should primarily be looking for the protonated molecule [M+H]⁺.
-
While boronic acids can sometimes be detected in negative ion mode [M-H]⁻, the presence of the readily protonated amine makes positive mode the logical first choice.[8]
-
-
In-Source Dehydration and Boroxine Formation: Boronic acids are prone to dehydration in the gas phase to form boroxines (cyclic trimers). This can dilute the signal of the desired monomeric ion and complicate spectral interpretation.[8]
-
Optimization of MS Parameters: To minimize this, carefully optimize the cone voltage (or equivalent parameter on your instrument). A lower cone voltage generally results in softer ionization and reduces in-source fragmentation and dehydration.[8] Start with a low cone voltage and gradually increase it while monitoring the abundance of the [M+H]⁺ ion.
-
-
Mobile Phase pH: The pH of the mobile phase is critical for ensuring the analyte is in the correct ionization state for ESI.
-
Acidic Modifier: Use a mobile phase with an acidic modifier like 0.1% formic acid or 0.1% acetic acid. This will ensure the piperidine nitrogen is protonated in solution, which promotes efficient ionization in positive mode.
-
Q2: I am observing multiple peaks in my chromatogram for what should be a single compound. What could be the reason?
A2: The appearance of multiple peaks for a single, pure compound can be a chromatographic artifact or due to the presence of different species of the analyte in solution.[9]
Troubleshooting Steps:
-
Chromatographic Peak Splitting:
-
Injection Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion and splitting.[10] Ensure your sample is dissolved in the initial mobile phase composition or a weaker solvent.
-
Column Contamination: A buildup of contaminants on the column frit or head can lead to peak splitting.[10] Try flushing the column or using a guard column.
-
-
Analyte Speciation:
-
Equilibrating Isomers: While less common for this specific molecule, some piperidine derivatives can exist as slowly equilibrating conformers, which might be separated under certain chromatographic conditions.
-
On-Column Degradation: Boronic acids can be susceptible to degradation, especially on prolonged exposure to certain conditions. Protodeboronation (loss of the B(OH)₂ group) is a known decomposition pathway for some arylboronic acids.[11][12]
-
Q3: What are good starting conditions for an LCMS method for monitoring a reaction involving (1-Benzylpiperidin-4-yl)boronic acid?
A3: A robust starting method will utilize reversed-phase chromatography with conditions that favor good peak shape and ionization.
Recommended Starting LCMS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 50-150 mm length, < 5 µm particle size | A standard C18 column provides good retention for the benzylpiperidine moiety. |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive mode ionization and ensures good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-10 minutes | A gradient is usually necessary to elute the starting material and the typically more non-polar product in a reasonable time. |
| Flow Rate | 0.3-0.8 mL/min (for 2.1 mm i.d.) or 0.8-1.5 mL/min (for 4.6 mm i.d.) | Standard flow rates for these column dimensions. |
| Ionization Mode | ESI Positive (ESI+) | To protonate the basic piperidine nitrogen. |
| Monitored Ions | [M+H]⁺ of starting material, expected product, and key byproducts | For (1-Benzylpiperidin-4-yl)boronic acid (MW: 219.09), look for m/z 220.1. |
| Cone Voltage | 15-30 V | Start low to minimize in-source decay and boroxine formation.[8] |
| Capillary Voltage | 3-4 kV | Typical range for ESI. |
LCMS Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common LCMS issues.
References
- D. V. Jung, et al. (2012). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Central European Journal of Chemistry, 10(4), 1195-1199.
- Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
- Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Request PDF.
- P. J. Pandiyan, et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5, 3850-3857.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Synlett.
- Alternative boronic acids in the detection of Mycolactone A/B using the thin layer chromatography (f-TLC) method for diagnosis of Buruli ulcer. BMC Infectious Diseases.
- Arylboronic acid chemistry under electrospray conditions. Chemistry.
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate.
- My sample stays stuck to the baseline even with 100% water in TLC. What other solvent systems could I use?. Reddit.
- A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. Benchchem.
- 1-Benzyl-piperidine-4-boronic Acid. Pipzine Chemicals.
- Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. PubMed Central.
- Any TLC stain to detect presence of boron/boronic acid?. ResearchGate.
- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ResearchGate.
- Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.
- Determination of lipophilicity of alpha-(4-phenylpiperazine) derivatives of N-benzylamides using chromatographic and computational methods. Biomedical Chromatography.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.
- (1-Benzylpiperidin-4-yl)boronic acid. Frontier Specialty Chemicals.
- Stationary Phases for Modern Thin-Layer Chromatography. LCGC International.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today.
- (1-benzylpiperidin-4-yl)boronic acid. GlobalChemMall.
- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules.
- How do I get boronic acid ionization on LCMS?. ResearchGate.
- Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry.
- Investigations of the fragmentation pathways of benzylpyridinum ions under ESI/MS conditions. Request PDF.
- LC-MS Resource Guide. Sigma-Aldrich.
- 1-Benzyl-piperidine-4-boronic acid pinacol ester hydrochloride. BLD Pharm.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
- Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. OSU Chemistry.
- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Molecules.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Automatic selection of mobile phases. TLC on silica of 2-benzyl-3-(1-methylpyrrol-2-yl)-4-substituted-tetrahydroisoquinoines and corresponding 1-ones. Request PDF.
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(1-Benzylpiperidin-4-yl)boronic acid reaction temperature optimization
Technical Support Center: Optimization & Troubleshooting
Introduction: The Temperature Tightrope with Heterocyclic Boronic Acids
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, celebrated for its versatility in forming C-C bonds.[1] However, when working with substrates like (1-Benzylpiperidin-4-yl)boronic acid, the reaction's success is delicately balanced on a knife's edge, with temperature as the fulcrum. This particular boronic acid contains a Lewis basic piperidine nitrogen, which can interact with the palladium catalyst, and is susceptible to decomposition pathways that are highly temperature-dependent.[2]
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization for this specific substrate. We will move beyond generic advice to provide a causal understanding of why temperature is such a critical parameter and offer structured, actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What is a sensible starting temperature for a Suzuki coupling with (1-Benzylpiperidin-4-yl)boronic acid?
A: A conservative starting point is between 60 °C and 80 °C.[3][4] This range is often sufficient to initiate the catalytic cycle without aggressively promoting decomposition pathways. For many common catalyst systems, such as those using Pd(OAc)₂ or Pd(dppf)Cl₂, this temperature provides a good balance between reaction rate and reagent stability.[5][6] A subsequent optimization screen can then explore higher or lower temperatures based on initial results.
Q2: My reaction is sluggish with minimal product formation. Should I simply increase the heat?
A: While insufficient temperature can lead to a slow reaction, indiscriminately increasing the heat can be counterproductive. First, confirm that all other components are viable (active catalyst, appropriate base and solvent, and proper degassing). If the reaction is still slow, a stepwise increase in temperature (e.g., in 10-20 °C increments) is a logical next step. However, be aware that higher temperatures can accelerate catalyst deactivation and substrate decomposition, particularly protodeboronation.[7] Monitoring the reaction closely for the appearance of byproducts or palladium black is crucial.
Q3: I'm observing a black precipitate (palladium black) in my reaction. What's happening?
A: The formation of palladium black indicates the agglomeration and precipitation of the Pd(0) catalyst from the solution.[8] This is a common form of catalyst deactivation and is often exacerbated by high temperatures. When the phosphine ligands dissociate from the palladium center at elevated temperatures, the unprotected "naked" Pd(0) atoms can aggregate and crash out of solution, effectively halting the catalytic cycle.[8] If you observe this, the reaction temperature is likely too high for your chosen catalyst/ligand system.
Q4: How does temperature specifically affect the stability of (1-Benzylpiperidin-4-yl)boronic acid?
A: Temperature is a primary driver of protodeboronation, the most common decomposition pathway for boronic acids.[2][9] In this side reaction, the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material. This process is often accelerated by heat, especially in the presence of water or other protic sources. For heteroaromatic boronic acids, this instability can be pronounced.[10] Therefore, using the lowest effective temperature is key to maximizing the amount of boronic acid that successfully enters the catalytic cycle.
Visualizing the Process: Catalytic Cycle & Troubleshooting
Understanding the fundamental mechanism and having a logical troubleshooting framework are essential for success.
Caption: The Suzuki-Miyaura catalytic cycle and key temperature-driven side reactions.
Caption: Troubleshooting logic for temperature optimization in Suzuki-Miyaura reactions.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured guide to diagnosing and solving common temperature-related issues.
| Observed Symptom | Potential Temperature-Related Cause(s) | Recommended Actions & Protocol Adjustments |
| Low Conversion / Sluggish Reaction | The activation energy for a key step (often oxidative addition or reductive elimination) is not being met at the current temperature.[11] | 1. Verify Reagents: First, rule out non-thermal issues like an inactive catalyst or impure reagents.[12] 2. Incremental Temperature Increase: Raise the temperature in 15-20 °C increments (e.g., from 80 °C to 100 °C). Monitor by TLC/LCMS. 3. Change Solvent: Switch to a higher-boiling solvent (e.g., from THF to Dioxane or Toluene) to enable higher, more stable temperatures.[1] |
| Significant Protodeboronation | The reaction temperature is too high, accelerating the rate of protodeboronation faster than the rate of productive cross-coupling.[9] This is especially common in aqueous or protic solvent mixtures. | 1. Reduce Temperature: Immediately lower the reaction temperature. A successful reaction at 60 °C is better than a failed one at 100 °C. 2. Use Milder Base: Strong bases can promote protodeboronation. Switch from hydroxides or carbonates to a milder base like potassium phosphate (K₃PO₄).[9] 3. Stabilize the Boronic Acid: Convert the boronic acid to a more stable pinacol or MIDA boronate ester, which can better tolerate higher temperatures.[10][13] |
| Catalyst Decomposition (Pd Black) | The temperature exceeds the thermal stability of the palladium-ligand complex, leading to ligand dissociation and Pd(0) aggregation.[8][14] | 1. Lower Temperature: This is the most direct solution. 2. Increase Ligand Stoichiometry: Adding a slight excess of the phosphine ligand can sometimes shift the equilibrium to favor the complexed state, but this can also inhibit the reaction. 3. Switch to a More Robust Ligand: Use sterically bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), which form more thermally stable palladium complexes.[7] |
| Unidentified Side Products | High temperatures can enable alternative, undesired reaction pathways or cause the decomposition of the starting materials or the desired product. | 1. Screen a Temperature Gradient: Run the reaction at several distinct temperatures simultaneously (e.g., 50°C, 75°C, 100°C) to identify the optimal window where product formation is maximized and byproduct formation is minimized.[15] 2. Re-evaluate Catalyst/Ligand: The chosen catalyst system may not be selective at elevated temperatures. A different ligand may provide a cleaner reaction profile. |
Experimental Protocol: Temperature Screening
This protocol outlines a systematic approach to identify the optimal reaction temperature using parallel reaction vials.
Objective: To determine the temperature that provides the highest yield of the desired cross-coupled product while minimizing byproduct formation.
Materials:
-
(1-Benzylpiperidin-4-yl)boronic acid (1.0 equiv)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2 mol%)
-
Base (e.g., K₂CO₃) (3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars and septa
-
Heating block or oil baths capable of maintaining multiple distinct temperatures
Procedure:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the (1-Benzylpiperidin-4-yl)boronic acid, aryl halide, base, and palladium catalyst to four separate reaction vials.
-
Inerting: Seal each vial with a septum cap. Purge each vial with inert gas for 5-10 minutes.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture to each vial.
-
Heating Setup: Place each vial in a pre-heated aluminum block or oil bath set to a different temperature. A typical screening set would be:
-
Vial 1: 60 °C
-
Vial 2: 80 °C
-
Vial 3: 100 °C
-
Vial 4: 120 °C
-
-
Reaction Monitoring: Stir the reactions vigorously. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture for analysis by TLC or LC-MS to assess conversion and byproduct formation. Continue the reaction overnight if necessary.
-
Workup and Analysis: After completion (or a fixed time point, e.g., 18 hours), cool all reactions to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the crude yield and purity of each reaction to determine the optimal temperature.[12]
By systematically evaluating the effect of temperature, you can confidently select conditions that maximize the efficiency and success of your Suzuki-Miyaura coupling reaction.
References
-
Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. Available from: [Link]
-
Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). ResearchGate. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. Available from: [Link]
-
Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available from: [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available from: [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. Available from: [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available from: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH National Center for Biotechnology Information. Available from: [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. Available from: [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Semantic Scholar. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Suzuki reaction. Wikipedia. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available from: [Link]
-
Optimization of reaction condition for catalyst, base, solvent. ResearchGate. Available from: [Link]
-
Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate. Available from: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]
-
Suzuki coupling Reaction's yield is very low... How can i improvise my reaction? ResearchGate. Available from: [Link]
-
Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Catalysis. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available from: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available from: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. NIH National Center for Biotechnology Information. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH National Center for Biotechnology Information. Available from: [Link]
-
Facile Suzuki-Miyaura coupling of benzylic chlorides with arylboronic acids catalyzed by a recyclable nitrogen-rich covalent aromatic polymer supported palladium catalyst. RSC Advances. Available from: [Link]
-
Cationic palladium(II) catalysis: C-H activation/Suzuki-Miyaura couplings at room temperature. SciSpace. Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Technical Support Center: Aqueous Workup for (1-Benzylpiperidin-4-yl)boronic Acid Reactions
Welcome to the technical support center for handling reactions involving (1-Benzylpiperidin-4-yl)boronic acid. This guide provides in-depth troubleshooting advice and detailed protocols tailored for researchers, scientists, and drug development professionals. The unique amphoteric nature of this reagent—possessing both a basic piperidine nitrogen and an acidic boronic acid moiety—presents specific challenges during aqueous workup procedures. This document is designed to help you navigate these complexities and achieve optimal purification of your reaction products.
Frequently Asked Questions (FAQs)
General Handling and Properties
Q1: What makes the workup of (1-benzylpiperidin-4-yl)boronic acid reactions so challenging?
A1: The primary challenge stems from its amphoteric structure. The molecule contains a basic piperidine nitrogen (pKa of the conjugate acid is ~9-10) and an acidic boronic acid group (pKa ~8-9). This dual functionality means its solubility and physical state are highly dependent on pH. At neutral pH, it can form a zwitterion, which may increase its water solubility and complicate extractions. During acid-base extractions, it can partition into either the acidic or basic aqueous layer depending on the specific pH, making its separation from products with similar properties difficult.
Q2: My crude reaction mixture contains a sticky, oily residue after removing the solvent. Is this normal?
A2: Yes, this is a common observation. Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines, which are often oily or waxy solids.[1][2] For many subsequent reactions like Suzuki-Miyaura couplings, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly.[1] During workup, adding water can help shift the equilibrium back toward the monomeric boronic acid.[2]
Workup & Purification Issues
Q3: How do I effectively remove unreacted (1-benzylpiperidin-4-yl)boronic acid from my neutral or basic final product?
A3: An acid wash is the most effective method. By washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl), the basic piperidine nitrogen will be protonated, forming a water-soluble piperidinium salt. This salt will partition into the aqueous layer, leaving your neutral or basic product in the organic phase. Repeat the wash 2-3 times and monitor the removal by TLC or LC-MS.
Q4: My desired product is acidic. How can I separate it from the unreacted boronic acid?
A4: This is a classic challenge because both your product and the starting material are acidic.[3] A standard basic wash will pull both into the aqueous layer.[3][4] You have a few advanced options:
-
pH-Controlled Extraction: Carefully adjust the pH of the aqueous solution. There may be a narrow pH window where one compound is ionized (water-soluble) and the other is neutral (organic-soluble). This requires precise pH control and can be difficult to scale.
-
Boronic Acid Scavengers: Use a scavenger resin functionalized with diol or N-methylglucamine groups. These resins selectively bind to boronic acids and can be removed by simple filtration.[5]
-
Diethanolamine Adduct Formation: Boronic acids react with diethanolamine to form stable, often crystalline adducts.[6][7][8] You can precipitate the unreacted boronic acid as this adduct, filter it off, and then proceed with the workup of your product.
Q5: I am observing significant protodeboronation (replacement of the C-B bond with C-H). Can the workup conditions be a cause?
A5: While protodeboronation is primarily a reaction-condition issue (promoted by strong bases, high temperatures, and excess water), harsh workup conditions can exacerbate it.[5][9][10] Prolonged exposure to very strong acids or bases during extraction should be avoided. If protodeboronation is a major issue, it is best addressed by optimizing the reaction itself, for instance by using milder bases like K₂CO₃ or KF, ensuring anhydrous conditions, or using a more stable boronic ester derivative (e.g., a pinacol ester).[1][9][10]
Q6: My product seems to have some water solubility, and I'm getting low recovery after extraction. What can I do?
A6: Low recovery with water-soluble products is a common issue. To improve this:
-
Salt Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can significantly reduce the solubility of organic compounds, driving them into the organic layer.
-
Use a More Polar Solvent: Switch to a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane/isopropanol.
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | High concentration of amphiphilic species (boronic acid, palladium complexes, or product). Vigorous shaking. | Add brine (saturated NaCl solution) to the separatory funnel. Use gentle, swirling inversions instead of vigorous shaking. Filter the entire mixture through a pad of Celite® to break the emulsion. Centrifugation can also be effective. |
| Low or No Yield of Desired Product | Catalyst poisoning by the piperidine nitrogen. Significant protodeboronation during the reaction.[1][9] Product is water-soluble and lost in the aqueous layer. | Optimize reaction: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to protect the palladium center.[9] Use milder bases (K₂CO₃, KF) and anhydrous conditions to minimize protodeboronation.[10] For workup: Saturate the aqueous layer with brine before extraction; use more polar organic solvents (e.g., EtOAc, DCM/IPA). |
| Boronic Acid Remains in Product after Workup | Incorrect pH used during extraction. Insufficient number of washes. Product and boronic acid have similar acid/base properties. | For neutral/basic products, ensure the acidic wash is pH < 2. For acidic products, consider using a boronic acid scavenger resin or diethanolamine adduct precipitation.[5][7] |
| Product is Contaminated with Palladium Residues | Palladium catalyst has precipitated or is complexed with the product. | After the main extraction, wash the organic layer with an aqueous solution of a palladium scavenger like thiourea or cysteine. Alternatively, filter the organic solution through a pad of Celite® or a specialized palladium scavenging silica. |
Experimental Protocols & Methodologies
Protocol 1: Standard Acid/Base Extraction for Neutral or Basic Products
This protocol is designed to remove unreacted (1-benzylpiperidin-4-yl)boronic acid and its byproducts from a reaction mixture where the desired product is neutral or basic and soluble in a water-immiscible organic solvent.
-
Initial Quench & Dilution: Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M HCl (aq). Invert the funnel gently 5-10 times to mix. Rationale: The acidic wash protonates the basic piperidine nitrogen of the boronic acid, forming a water-soluble ammonium salt that partitions into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Acid Wash: Repeat the wash with 1 M HCl (aq) one or two more times to ensure complete removal of the boronic acid.
-
Base Wash (Optional): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Rationale: This step neutralizes any residual acid and removes any acidic byproducts.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution). Rationale: This removes residual water from the organic layer and helps break any minor emulsions.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of the boronic acid starting material.
Protocol 2: Purification via Diethanolamine Adduct Formation
This method is highly effective when the unreacted boronic acid is difficult to remove by standard extraction, especially with acidic or amphoteric products.
-
Solvent Exchange: After the reaction, perform a preliminary workup to remove inorganic salts (e.g., dilute with organic solvent, wash with water, and concentrate). Redissolve the crude residue in a non-polar solvent in which the diethanolamine adduct is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes.
-
Adduct Formation: Add diethanolamine (1.0-1.2 equivalents relative to the estimated residual boronic acid) dropwise while stirring.[7][10]
-
Precipitation: A white solid, the diethanolamine adduct of (1-benzylpiperidin-4-yl)boronic acid, should precipitate from the solution.[6][10] Stir the slurry for 30-60 minutes at room temperature to ensure complete precipitation.
-
Isolation: Isolate the solid adduct by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Product Recovery: The filtrate now contains your desired product, free from the boronic acid. Concentrate the filtrate under reduced pressure to proceed with further purification (e.g., column chromatography) if necessary.
Visualized Workflows
A logical workflow is crucial for selecting the appropriate workup strategy. The following diagram outlines a decision-making process based on the properties of your final product.
Caption: Decision tree for selecting a workup procedure.
The following diagram illustrates the chemical species present in each phase during the acid/base extraction described in Protocol 1.
Caption: Phase distribution during acid/base workup.
References
- BenchChem. Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid.
- BenchChem. Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate.
- Various Authors. (2017). Trying to remove a boronic acid in a workup. Help! Reddit.
- BenchChem. Troubleshooting guide for failed isobutylboronic acid reactions.
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Various Authors. (2017). Purification of boronic acids? Reddit.
- Various Authors. (2025). HELP: Purifying boronic acids sucks. Reddit.
- Singh, R. et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents (WO2005019229A1).
- BenchChem. Technical Support Center: Purification of Benzylboronic Acid and its Derivatives.
- Various Authors. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Reddit.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of (1-Benzylpiperidin-4-yl)boronic acid for Drug Discovery Professionals
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide unparalleled structural and dynamic information at the atomic level.[1][2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (1-Benzylpiperidin-4-yl)boronic acid, a valuable building block in medicinal chemistry. We will explore its spectral features, provide a robust experimental protocol for its analysis, and draw a critical comparison with a structurally related alternative, (1-Boc-piperidin-4-yl)boronic acid pinacol ester, to highlight the nuances of NMR-based structural elucidation in the context of pharmaceutical research and development.[4][5]
The Significance of the (1-Benzylpiperidin-4-yl) Moiety in Medicinal Chemistry
The N-benzylpiperidine scaffold is a privileged structure in drug discovery, appearing in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to impart favorable physicochemical properties and engage in crucial interactions, such as cation-π stacking, with biological targets. The boronic acid functional group, in turn, is a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. The combination of these two functionalities in (1-Benzylpiperidin-4-yl)boronic acid makes it a highly sought-after reagent for the synthesis of complex molecular architectures with potential therapeutic applications.
Deciphering the Spectral Signature: ¹H and ¹³C NMR Analysis of (1-Benzylpiperidin-4-yl)boronic acid
Predicted ¹H NMR Spectrum
The proton NMR spectrum of (1-Benzylpiperidin-4-yl)boronic acid is expected to exhibit distinct signals corresponding to the benzyl and piperidine moieties.
-
Benzyl Protons: The five protons of the phenyl group will likely appear as a multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The benzylic protons (Ar-CH₂-N) are expected to resonate as a singlet around δ 3.5 ppm.
-
Piperidine Protons: The piperidine ring protons will present a more complex pattern due to their diastereotopic nature and coupling interactions. The axial and equatorial protons at each position will have different chemical shifts.
-
The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to appear as multiplets in the range of δ 2.8-3.0 ppm (axial) and δ 2.0-2.2 ppm (equatorial).
-
The protons on the carbons at the 3 and 5 positions (C3 and C5) will likely resonate as multiplets between δ 1.7-1.9 ppm (axial) and δ 1.4-1.6 ppm (equatorial).
-
The proton at the C4 position, attached to the carbon bearing the boronic acid group, is anticipated to be a multiplet around δ 1.0-1.2 ppm.
-
-
Boronic Acid Protons: The two hydroxyl protons of the boronic acid group (B(OH)₂) are expected to be broad and may exchange with residual water in the solvent, making them difficult to observe or appearing as a broad singlet over a wide chemical shift range.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information on the carbon framework of the molecule.
-
Benzyl Carbons: The aromatic carbons will show signals in the downfield region (δ 127-138 ppm). The benzylic carbon (Ar-CH₂) is expected around δ 63 ppm.
-
Piperidine Carbons: The piperidine carbons will appear in the aliphatic region.
-
The carbons adjacent to the nitrogen (C2 and C6) are predicted to be around δ 54 ppm.
-
The carbons at the 3 and 5 positions (C3 and C5) are expected around δ 30-32 ppm.
-
The carbon bearing the boronic acid group (C4) will be significantly influenced by the boron atom, and its chemical shift is difficult to predict with high accuracy but is expected to be in the range of δ 35-45 ppm.
-
A Comparative Analysis: (1-Benzylpiperidin-4-yl)boronic acid vs. (1-Boc-piperidin-4-yl)boronic acid pinacol ester
To provide a practical context for the analysis of (1-Benzylpiperidin-4-yl)boronic acid, we will compare its expected spectral features with those of a commonly used alternative in drug discovery, (1-Boc-piperidin-4-yl)boronic acid pinacol ester. The key difference lies in the N-substituent: a benzyl group versus a tert-butoxycarbonyl (Boc) protecting group.
| Feature | (1-Benzylpiperidin-4-yl)boronic acid (Predicted) | (1-Boc-piperidin-4-yl)boronic acid pinacol ester (Predicted) | Rationale for Difference |
| ¹H NMR: N-Substituent | Singlet at ~3.5 ppm (Ar-CH₂) and multiplet at 7.2-7.4 ppm (Ar-H) | Singlet at ~1.4 ppm (C(CH₃)₃) | The electron-withdrawing nature of the Boc group shields the tert-butyl protons, shifting them upfield compared to the benzylic protons. |
| ¹³C NMR: N-Substituent | Signal at ~63 ppm (Ar-CH₂) and signals at 127-138 ppm (Ar-C) | Signals at ~79 ppm (C=O) and ~28 ppm (C(CH₃)₃) | The carbonyl carbon of the Boc group is significantly deshielded, while the tert-butyl carbons are shielded. |
| ¹H NMR: Piperidine Protons | Generally more downfield chemical shifts for protons on C2 and C6. | Generally more upfield chemical shifts for protons on C2 and C6. | The electron-donating nature of the benzyl group deshields the adjacent piperidine protons more than the electron-withdrawing Boc group. |
| ¹³C NMR: Piperidine Carbons | C2 and C6 expected around δ 54 ppm. | C2 and C6 expected around δ 45 ppm. | The electron-withdrawing effect of the Boc group's carbonyl shields the adjacent piperidine carbons. |
| Boronic Acid Moiety | Free boronic acid. | Pinacol ester. | The pinacol ester will show a characteristic singlet for the twelve methyl protons around δ 1.2-1.3 ppm in the ¹H NMR and signals for the quaternary carbons of the pinacol group around δ 83 ppm and the methyl carbons around δ 25 ppm in the ¹³C NMR. |
This comparative analysis underscores how subtle changes in molecular structure can lead to significant and predictable differences in NMR spectra, a principle that is fundamental to the use of NMR in confirming molecular identity and purity.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra of boronic acids requires careful attention to experimental parameters, particularly to address the potential for oligomerization through the formation of boroxines.[9]
Sample Preparation
-
Solvent Selection: Due to the propensity of boronic acids to form cyclic anhydrides (boroxines) in aprotic solvents, which can lead to complex and broadened NMR spectra, the use of a protic deuterated solvent is highly recommended. Methanol-d₄ (CD₃OD) is an excellent choice as it can break up the boroxine oligomers.[9]
-
Concentration: Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of CD₃OD.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard with a non-overlapping signal can be added.
¹H NMR Acquisition Parameters
-
Spectrometer Frequency: 400 MHz or higher for better signal dispersion.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 scans or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
Visualizing the Molecular Structures
To aid in the interpretation of the NMR data, the molecular structures of (1-Benzylpiperidin-4-yl)boronic acid and its comparative analog are presented below.
Figure 1. Molecular structures of the target and comparative compounds.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis of (1-Benzylpiperidin-4-yl)boronic acid, guided by the spectral data of analogous structures, provides a robust framework for its characterization. The comparative analysis with (1-Boc-piperidin-4-yl)boronic acid pinacol ester highlights the diagnostic power of NMR in distinguishing between structurally similar molecules, a critical capability in the rigorous environment of drug discovery and development. By adhering to the detailed experimental protocol, researchers can acquire high-quality, reproducible NMR data, ensuring the confident identification and purity assessment of this important synthetic building block.
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A Senior Application Scientist's Guide to LC-MS Characterization of (1-Benzylpiperidin-4-yl)boronic acid Reaction Products
This guide provides an in-depth technical comparison for the characterization of (1-Benzylpiperidin-4-yl)boronic acid and its reaction products, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale that inform experimental design. We will explore the nuances of LC-MS analysis for this specific molecular class and objectively compare its performance against alternative analytical methodologies, supported by experimental data and authoritative references.
Introduction: The Significance of (1-Benzylpiperidin-4-yl)boronic acid in Medicinal Chemistry
(1-Benzylpiperidin-4-yl)boronic acid is a valuable building block in modern drug discovery. The N-benzyl piperidine motif is a common feature in a multitude of approved pharmaceuticals and clinical candidates, prized for its structural flexibility and ability to engage in crucial cation-π interactions with biological targets.[1] The boronic acid functional group, in turn, makes it a versatile reactant in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[2] This reaction's tolerance for a wide range of functional groups and relatively mild conditions has cemented its role in the synthesis of complex organic molecules.[1]
Given its utility, the precise characterization of (1-Benzylpiperidin-4-yl)boronic acid and its reaction products is paramount to ensure the purity, identity, and stability of synthesized compounds. This guide will delve into the analytical strategies required for this, with a special emphasis on the power and utility of LC-MS.
The Premier Tool: LC-MS for Reaction Monitoring and Product Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique in pharmaceutical analysis due to its exceptional sensitivity, selectivity, and speed.[3] It combines the separation capabilities of liquid chromatography with the mass-analyzing power of mass spectrometry, providing a wealth of information from a single analysis.
Principles of LC-MS Analysis for (1-Benzylpiperidin-4-yl)boronic acid Derivatives
The successful LC-MS analysis of our target compound and its derivatives hinges on understanding their inherent chemical properties. The N-benzylpiperidine moiety imparts a basic character, making it readily ionizable in positive ion mode Electrospray Ionization (ESI). The boronic acid group, however, presents a unique set of challenges and opportunities. Boronic acids have a propensity to form cyclic anhydrides (boroxines) and can be challenging to analyze without derivatization.[4] However, modern LC-MS methods, particularly with ESI, can successfully analyze underivatized boronic acids.[5]
Chromatography: A reversed-phase C18 column is typically the stationary phase of choice for separating the starting material, product, and any impurities based on their polarity. The basic nature of the piperidine nitrogen allows for good peak shape when using a mobile phase with a low concentration of a weak acid, such as formic acid, which protonates the analyte.
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is the preferred method for this class of compounds. The protonated molecule [M+H]⁺ will be the primary ion observed. Tandem mass spectrometry (MS/MS) is then employed to fragment this precursor ion, providing structural information based on the resulting product ions. The fragmentation of the N-benzylpiperidine core is a key diagnostic tool.[6]
Expected Fragmentation Patterns
The fragmentation of (1-Benzylpiperidin-4-yl)boronic acid and its coupled products in MS/MS will be heavily influenced by the N-benzylpiperidine core. Key fragmentation pathways include:
-
α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom can lead to the formation of a stable tropylium ion (m/z 91) from the benzyl group.
-
Ring Fission: The piperidine ring itself can undergo cleavage, leading to a variety of fragment ions.
-
Substituent-Driven Fragmentation: The nature of the group coupled to the boronic acid will introduce its own characteristic fragmentation pathways.
A Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool, a comprehensive analytical strategy often involves multiple techniques. Here, we compare LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of (1-Benzylpiperidin-4-yl)boronic acid reaction mixtures.
| Analytical Technique | Information Provided | Advantages | Limitations |
| LC-MS | Molecular weight, retention time, structural information from fragmentation. | High sensitivity and selectivity, suitable for reaction monitoring and purity assessment of non-volatile compounds.[3] | Provides limited stereochemical information, potential for ion suppression. |
| GC-MS | Molecular weight, retention time, detailed structural information from electron ionization (EI) fragmentation. | High chromatographic resolution, extensive fragmentation libraries for EI. | Requires analytes to be volatile and thermally stable; boronic acids necessitate derivatization.[7] |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, stereochemistry, quantitative information. | Unambiguous structure elucidation, non-destructive, highly quantitative. | Lower sensitivity compared to MS, can be complex to interpret for mixtures. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for a representative Suzuki-Miyaura cross-coupling reaction and its subsequent analysis by LC-MS.
Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the coupling of (1-Benzylpiperidin-4-yl)boronic acid with a generic aryl bromide.
Materials:
-
(1-Benzylpiperidin-4-yl)boronic acid (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl bromide, (1-Benzylpiperidin-4-yl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add degassed toluene and degassed water to the reaction vessel via syringe.
-
Reaction Execution: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
LC-MS Analysis Protocol
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
MS Conditions:
-
Ionization Mode: Positive ion mode ESI.
-
Scan Mode: Full scan (e.g., m/z 100-1000) for identification and product ion scan for structural confirmation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
Visualizing the Process: Workflows and Pathways
Experimental Workflow Diagram
Caption: A simplified representation of the Suzuki-Miyaura reaction pathway and common side reactions.
Quantitative Data Summary
The following table provides an estimated comparison of the expected LC-MS data for the starting material, the desired product, and common byproducts in a representative Suzuki-Miyaura reaction. The values are illustrative and will vary based on the specific aryl halide used and the exact LC-MS conditions.
| Compound | Structure | Expected Retention Time | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| (1-Benzylpiperidin-4-yl)boronic acid | C₁₂H₁₈BNO₂ | Shorter | 220.1 | 91 (tropylium ion), fragments from piperidine ring |
| Desired Product (e.g., with phenyl) | C₁₈H₂₂N | Longer | 252.2 | 91, fragments from both aryl rings and piperidine |
| Homocoupling Product | C₂₄H₃₄N₂ | Longest | 350.3 | 91, fragments from piperidine |
| Protodeboronation Product (N-Benzylpiperidine) | C₁₂H₁₇N | Shorter | 176.1 | 91, fragments from piperidine |
Conclusion
The LC-MS characterization of (1-Benzylpiperidin-4-yl)boronic acid and its reaction products is a critical component of the drug discovery and development workflow. This guide has provided a comprehensive overview of the analytical considerations, a comparison with alternative techniques, and detailed experimental protocols. By understanding the principles of LC-MS and the specific chemical properties of this important building block, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and quality of their scientific endeavors. The combination of robust analytical methods and a thorough understanding of the underlying chemistry is essential for advancing the field of medicinal chemistry.
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A Senior Application Scientist's Comparative Guide to the HPLC Purity Assessment of (1-Benzylpiperidin-4-yl)boronic Acid
Foreword for the Modern Drug Discovery Professional
In the landscape of contemporary drug discovery, boronic acids and their derivatives are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1] (1-Benzylpiperidin-4-yl)boronic acid, with its unique structural motifs, is a valuable intermediate for synthesizing complex molecular architectures. However, its utility is directly proportional to its purity. The presence of even minute impurities—such as residual starting materials, isomers, or degradation products—can poison catalysts, generate problematic side products, and introduce significant downstream purification challenges, ultimately compromising reaction yields and the integrity of the final active pharmaceutical ingredient (API).[1]
This guide moves beyond simplistic protocol recitation. As scientists, we understand that the "why" is as critical as the "how." Here, we will dissect and compare two orthogonal HPLC methodologies for the purity assessment of this compound: a modern Reversed-Phase (RP-HPLC) approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy. We will explore the fundamental chromatographic principles that dictate the success of each method, providing you with the rationale to not only replicate these results but also to adapt and troubleshoot your own analytical challenges.
The Analytical Challenge: The Dichotomy of (1-Benzylpiperidin-4-yl)boronic Acid
Analyzing this molecule presents a classic chromatographic conundrum. It possesses a bulky, hydrophobic benzyl group, suggesting amenability to reversed-phase chromatography. However, this is counterbalanced by the highly polar boronic acid moiety and the basic piperidine nitrogen. This dual nature creates several analytical hurdles:
-
Poor Retention in Traditional RP-HPLC: The polar functional groups can cause the analyte to elute near the solvent front on conventional C18 columns, making quantification difficult and separation from polar impurities impossible.[2][3]
-
Analyte Instability: Boronic acids are susceptible to on-column degradation, particularly hydrolysis.[4][5][6] Furthermore, they can reversibly dehydrate to form cyclic trimers known as boroxines, a critical process-related impurity that must be monitored.[7][8]
-
Secondary Interactions: The basic piperidine nitrogen can interact with acidic residual silanols on the surface of silica-based stationary phases, leading to poor peak shape (tailing).
Our goal is to select a chromatographic system that not only retains the main analyte but also provides the selectivity to resolve it from its key potential impurities.
Comparative Methodologies: Reversed-Phase vs. HILIC
We will evaluate two distinct methods tailored to address the challenges posed by (1-Benzylpiperidin-4-yl)boronic acid.
Method A: Aqueous-Stable Reversed-Phase HPLC (RP-HPLC) This approach utilizes a modern, polar-endcapped C18 column designed for stability in highly aqueous mobile phases. This prevents the "phase dewetting" or "collapse" that plagues traditional C18 columns under these conditions, thereby enabling the use of weaker mobile phases required to retain polar analytes.[9][10]
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an alternative separation mode that uses a polar stationary phase and a high-organic, low-aqueous mobile phase.[11][12][13] It operates by partitioning analytes between the bulk mobile phase and a water-enriched layer immobilized on the surface of the stationary phase. The more polar the analyte, the stronger its retention, making HILIC an excellent choice for compounds that are poorly retained in RP-HPLC.[9][12][14]
Visualizing the Separation Mechanisms
The fundamental difference in how these two modes interact with the analyte is key to understanding their performance.
Caption: Comparative retention mechanisms in RP-HPLC and HILIC.
Experimental Protocols & Workflow
The following protocols provide detailed, actionable steps for executing each analysis.
General Experimental Workflow
A systematic approach ensures robust and reproducible results.
Caption: Overall workflow for HPLC purity assessment.
Detailed Method Parameters
| Parameter | Method A: Polar RP-HPLC | Method B: HILIC |
| Column | Waters XSelect HSS T3, 2.5 µm, 3.0 x 100 mm | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | 10 mM Ammonium Formate in 95:5 ACN:Water, pH 3.0 |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Formate in 50:50 ACN:Water, pH 3.0 |
| Gradient | 5% B to 60% B over 10 min | 0% B to 40% B over 10 min |
| Flow Rate | 0.5 mL/min | 0.4 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Injection Vol. | 2.0 µL | 1.0 µL |
| Detector | UV at 215 nm | UV at 215 nm |
| Sample Diluent | 50:50 Acetonitrile:Water | 90:10 Acetonitrile:Water |
Performance Comparison: Data-Driven Insights
The following table summarizes representative data obtained from the analysis of a spiked sample containing (1-Benzylpiperidin-4-yl)boronic acid and its primary process impurity, the corresponding boroxine trimer.
| Performance Metric | Method A: Polar RP-HPLC | Method B: HILIC | Rationale for Performance |
| Retention Factor (k') | 1.8 | 4.5 | HILIC's partitioning mechanism provides significantly stronger retention for the polar boronic acid.[12][13] |
| Resolution (Rs) (Analyte vs. Boroxine) | 2.1 | 3.8 | The boroxine is less polar than the monomer. HILIC, which elutes in order of increasing polarity, provides greater separation between them. |
| Tailing Factor (Tf) | 1.6 | 1.2 | The high organic mobile phase in HILIC can reduce undesirable secondary ionic interactions with the column, leading to more symmetric peaks. |
| LOD (ng on column) | 0.5 ng | 0.2 ng | The higher concentration of acetonitrile in the HILIC mobile phase promotes more efficient droplet desolvation in the MS source (if used) and can lead to sharper peaks, improving the signal-to-noise ratio.[11] |
Discussion: Synthesizing a Conclusion from the Data
The experimental data clearly demonstrates the superior performance of the HILIC method (Method B) for this specific analytical challenge.
Expertise in Action - Why HILIC Excels: The primary driver for HILIC's success is its orthogonal retention mechanism compared to reversed-phase.[13] (1-Benzylpiperidin-4-yl)boronic acid, despite its non-polar benzyl group, behaves chromatographically as a highly polar molecule.
-
Retention and Resolution: The RP-HPLC method provided adequate retention (k' > 1.5), which is a testament to the utility of modern aqueous-stable phases. However, the HILIC method's retention was substantially stronger (k' = 4.5), moving the peak into a more ideal chromatographic window. This enhanced retention directly contributed to a significant improvement in the resolution of the main peak from the less polar boroxine impurity. In HILIC, the more polar monomer is retained longer, while the less polar trimer elutes earlier, amplifying the separation.
-
Peak Shape and Sensitivity: The notable peak tailing in the RP-HPLC method (Tf = 1.6) is a classic sign of secondary interactions between the protonated piperidine amine and the stationary phase. While polar-endcapping mitigates this, it doesn't eliminate it entirely. The HILIC method, with its different surface chemistry and high organic mobile phase, yields a much more symmetric peak (Tf = 1.2). This improved peak shape concentrates the analyte into a narrower band, which is a key factor in the lower limit of detection (LOD) observed.
Trustworthiness Through Self-Validation: An effective analytical method must be robust. The HILIC method demonstrates this through its superior resolution, which ensures that small shifts in retention time due to matrix effects or instrument variability will not compromise the ability to accurately quantify impurities. The higher k' value also means the peak is less susceptible to interference from void volume components.
Final Recommendation for Researchers
For the comprehensive purity assessment of (1-Benzylpiperidin-4-yl)boronic acid and similar polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended methodology. It provides superior retention, resolution, and peak shape, leading to a more accurate, sensitive, and robust analysis.
While modern polar-modified RP-HPLC columns offer a viable alternative and can be suitable for routine QC where only the main peak is of interest, HILIC is the authoritative choice for impurity profiling, stability studies, and method development where maximum separation power is required. By understanding the underlying chemical principles, scientists can confidently select the optimal chromatographic tool, ensuring the quality of critical intermediates and accelerating the path of drug development.
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A Senior Application Scientist's Guide to Piperidinylboronic Acids: A Comparative Analysis of (1-Benzylpiperidin-4-yl)boronic acid
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of over 70 commercially available drugs, including several blockbusters.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for pharmacophoric elements.[1] The introduction of this motif into complex molecules is often achieved through robust cross-coupling methodologies, with the Suzuki-Miyaura reaction being a preeminent tool.
This guide provides an in-depth comparison of (1-Benzylpiperidin-4-yl)boronic acid with its common structural analogs. We will delve into the nuances of their reactivity, stability, and strategic application, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.
Profiling the Reagents: Structure and Properties
The choice of N-substituent on the piperidinylboronic acid is a critical decision that dictates not only the properties of the reagent itself but also the entire synthetic strategy. Below, we profile our primary compound of interest and its key alternatives.
(1-Benzylpiperidin-4-yl)boronic acid is a versatile building block for introducing the N-benzylpiperidine moiety. The benzyl group is generally stable under a wide range of reaction conditions but can be removed via hydrogenolysis if desired, making it a semi-permanent protecting group or a final structural component.
-
Appearance: Typically a white to off-white solid.[2]
-
Solubility: Limited in water, but soluble in organic solvents such as dichloromethane.[2]
Key Alternatives:
-
N-Boc-piperidin-4-ylboronic acid: The tert-butyloxycarbonyl (Boc) group is a labile protecting group, readily cleaved under acidic conditions (e.g., TFA or HCl).[4] This makes it the reagent of choice when the piperidine nitrogen is intended for subsequent functionalization.
-
Piperidin-4-ylboronic acid hydrochloride: The unprotected parent compound, used when the final target requires a free secondary amine and subsequent reaction conditions are compatible.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the primary application for these reagents. The efficiency of the coupling is influenced by the electronic nature of the boronic acid and the stability of the C-B bond.[5]
Mechanistic Considerations and Reactivity
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the N-substituent on the piperidine ring can subtly influence the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The benzyl group on (1-Benzylpiperidin-4-yl)boronic acid is weakly electron-donating, which can enhance the nucleophilicity of the boronate complex, potentially facilitating the transmetalation step. In contrast, the electron-withdrawing nature of the carbamate in the N-Boc analogue can slightly diminish reactivity, though in practice, both reagents are highly effective.
Comparative Yield Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various piperidinylboronic acids with a model aryl bromide (4-bromoanisole). Conditions are standardized for objective comparison.
| Boronic Acid Reagent | N-Substituent | Electronic Nature | Representative Yield (%) | Strategic Use Case |
| (1-Benzylpiperidin-4-yl)boronic acid | Benzyl | Electron-donating | 85 - 95% | N-Benzylpiperidine is the final desired motif or a robust protecting group. |
| N-Boc-piperidin-4-ylboronic acid | Boc | Electron-withdrawing | 80 - 92% | Piperidine N requires subsequent functionalization post-coupling. |
| Piperidin-4-ylboronic acid HCl | -H (as salt) | Neutral | 75 - 90% | Final product requires an unsubstituted secondary amine; requires stronger base. |
Yields are generalized from typical literature procedures for Suzuki-Miyaura reactions and serve as a comparative guide.[5][6]
Stability, Handling, and Synthetic Strategy
Beyond reaction yields, the stability and strategic implications of the N-substituent are paramount. Boronic acids are susceptible to oxidative degradation, and their stability can be a limiting factor.[7][8][9]
-
(1-Benzylpiperidin-4-yl)boronic acid: The robust benzyl group offers excellent stability. The compound should be stored in a cool, dry place, tightly sealed to prevent moisture absorption and air contact which could lead to degradation.[2]
-
N-Boc-piperidin-4-ylboronic acid: This derivative is also generally stable under standard storage conditions. However, it is sensitive to strong acids, which is the basis for its utility as a protecting group. Care must be taken to avoid acidic conditions during workup or purification if the Boc group is to be retained.[4]
-
Piperidin-4-ylboronic acid hydrochloride: As a salt, it often exhibits greater stability and a longer shelf-life than the free base. However, its basic nitrogen atom can complicate reactions if not adequately accounted for, often requiring additional equivalents of base.
A Logic Diagram for Reagent Selection
Choosing the correct reagent is a function of the overall synthetic plan. The following decision tree illustrates the logical process for selecting the appropriate piperidinylboronic acid.
Caption: Decision tree for selecting the optimal piperidinylboronic acid.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a validated, step-by-step method for the coupling of (1-Benzylpiperidin-4-yl)boronic acid with 4-bromoanisole.
Materials:
-
(1-Benzylpiperidin-4-yl)boronic acid (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)
-
Toluene and Water (10:1 v/v), degassed
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, (1-Benzylpiperidin-4-yl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Self-Validation: The success of the protocol is confirmed by the complete consumption of the limiting reagent (4-bromoanisole) and the appearance of the product spot on TLC or a new peak with the expected mass in LC-MS analysis.
Conclusion
(1-Benzylpiperidin-4-yl)boronic acid is a highly effective and stable reagent for incorporating the N-benzylpiperidine scaffold into target molecules. Its performance in Suzuki-Miyaura coupling is comparable, if not slightly superior, to the widely used N-Boc variant due to favorable electronic properties.
The key differentiator lies in synthetic strategy. For researchers aiming to build molecules where the N-benzylpiperidine is a final, integral part of the pharmacophore, this reagent is the superior choice. For modular approaches requiring subsequent elaboration at the piperidine nitrogen, the N-Boc derivative remains the industry standard. A thorough understanding of these strategic differences allows for more efficient and logical synthesis design in the competitive landscape of drug discovery.
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A Researcher's Guide to Reactivity: (1-Benzylpiperidin-4-yl)boronic Acid vs. Its Pinacol Ester
For researchers, scientists, and drug development professionals, the selection of a boron reagent in Suzuki-Miyaura cross-coupling reactions is a critical decision that dictates reaction efficiency, reproducibility, and overall synthetic strategy. This guide provides an in-depth comparison of (1-Benzylpiperidin-4-yl)boronic acid and its pinacol ester, moving beyond simple catalog specifications to offer field-proven insights and actionable experimental protocols.
The Core Dichotomy: Reactivity vs. Stability
The fundamental difference between a boronic acid and its pinacol ester lies in a classic chemical trade-off: reactivity versus stability.[1]
-
(1-Benzylpiperidin-4-yl)boronic acid is the more inherently reactive species. Its Lewis acidic nature facilitates the crucial transmetalation step in the palladium catalytic cycle, often leading to faster reaction times.[2] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to degradation, primarily through two pathways:
-
Dehydration: Intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is reversible but reduces the concentration of the active monomeric acid.
-
Protodeboronation: The cleavage of the C–B bond, particularly under aqueous basic conditions, which leads to the formation of an inactive byproduct.[2]
-
-
(1-Benzylpiperidin-4-yl)boronic acid, pinacol ester offers significantly enhanced stability. The pinacol group forms a robust 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system that sterically and electronically shields the boron atom.[3][4] This protection minimizes degradation, leading to a longer shelf-life, easier handling, and greater tolerance to air and moisture.[5] The trade-off for this stability is that the ester is generally less reactive and may require specific conditions for efficient participation in the catalytic cycle.[2]
Diagram 1: The Stability Equilibrium This diagram illustrates the key difference in stability. The boronic acid exists in a dehydrative equilibrium with its less active boroxine trimer, a common source of inconsistency. The pinacol ester is a discrete, stable entity, protecting the crucial C-B bond.
Mechanistic Implications in Suzuki-Miyaura Coupling
While it was traditionally believed that boronate esters must first hydrolyze to the corresponding boronic acid to participate in the Suzuki-Miyaura reaction, recent studies have shown that direct transmetalation from the ester is possible.[2][6] The active transmetalating species is often the "ate" complex, formed by the addition of a base (like hydroxide) to the boron center.[7]
-
Boronic Acid Pathway: The boronic acid readily forms the boronate "ate" complex upon addition of base, enhancing the nucleophilicity of the organic group for transfer to the palladium center. The reaction rate is often faster, assuming the acid has not significantly degraded.
-
Pinacol Ester Pathway: The pinacol ester can be more sterically hindered, which may slow the formation of the pre-transmetalation intermediate.[8] However, its high purity and stability ensure a more consistent and reproducible supply of the active boron species throughout the reaction, often leading to cleaner reaction profiles and higher isolated yields, especially in complex, multi-step syntheses.[3][9]
Quantitative Performance & Practical Considerations
The choice between the acid and its ester derivative has tangible consequences in experimental design and outcomes.
| Feature | (1-Benzylpiperidin-4-yl)boronic acid | (1-Benzylpiperidin-4-yl)boronic acid, pinacol ester |
| Stability & Handling | Lower stability; susceptible to boroxine formation and protodeboronation.[3] Requires careful storage, often under an inert atmosphere at low temperatures.[9] | High stability; crystalline solid that is easier to handle, weigh, and store.[4][5] Less sensitive to air and moisture.[4] |
| Purity | Can be challenging to obtain and maintain in high purity due to inherent instability.[9] | Generally available in high purity; stable to standard purification techniques like column chromatography.[4] |
| Reaction Rate | Generally faster reaction times due to higher intrinsic reactivity.[2][10] | May have a slower reaction rate, but this can often be overcome with optimized conditions.[1] |
| Reproducibility | Can be less reproducible due to variable purity and on-bench stability. | High reproducibility due to consistent quality and stability.[5] |
| Purification Profile | Reactions can be complicated by byproducts from protodeboronation (i.e., 1-benzylpiperidine) and boroxine-related impurities. | Cleaner reaction profiles are common.[3] The main byproduct to consider during purification is pinacol. |
Experimental Protocols: A Head-to-Head Comparison
The following protocols provide a standardized framework for comparing the two reagents in a typical Suzuki-Miyaura coupling with a representative aryl bromide.
Core Reaction: Coupling with 4-bromoanisole.
Protocol 1: Using (1-Benzylpiperidin-4-yl)boronic acid
-
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
(1-Benzylpiperidin-4-yl)boronic acid (1.2 mmol, 263 mg)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add the 4-bromoanisole, (1-Benzylpiperidin-4-yl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene and water.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every hour. Expect reaction completion typically within 2-6 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography. Be aware of the potential for co-elution with 1-benzylpiperidine if protodeboronation has occurred.
-
Protocol 2: Using (1-Benzylpiperidin-4-yl)boronic acid, pinacol ester
-
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
(1-Benzylpiperidin-4-yl)boronic acid, pinacol ester (1.2 mmol, 361 mg)
-
Pd(dppf)Cl₂·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane) (0.03 mmol, 24.5 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a round-bottom flask, add the 4-bromoanisole, the pinacol ester, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2 hours. A longer reaction time (6-12 hours) may be required compared to the boronic acid.
-
Upon completion, perform the same workup as described in Protocol 1.
-
Purify the crude product via flash column chromatography. The purification is often cleaner, with the primary non-polar byproduct being pinacol, which is typically easy to separate.
-
Diagram 2: Comparative Experimental Workflow This flowchart highlights the subtle but important differences in the laboratory workflow when using the boronic acid versus its pinacol ester.
Conclusion and Recommendations
The choice between (1-Benzylpiperidin-4-yl)boronic acid and its pinacol ester is not a matter of one being definitively "better," but rather which is "fitter for purpose."
-
Choose (1-Benzylpiperidin-4-yl)boronic acid for:
-
Rapid, small-scale exploratory synthesis where reaction speed is paramount.
-
When using well-established, optimized conditions known to minimize degradation.
-
Cost-sensitive projects where the lower initial cost of the acid is a factor.
-
-
Choose (1-Benzylpiperidin-4-yl)boronic acid, pinacol ester for:
-
Large-scale or multi-step syntheses where reproducibility and reliability are critical.[1]
-
High-throughput screening (HTS) campaigns where reagent stability over time is essential.[3]
-
Couplings involving sensitive substrates or when a cleaner reaction profile is needed to simplify purification.
-
When building a library of compounds where consistency from batch to batch is non-negotiable.
-
By understanding the underlying principles of stability and reactivity, and by selecting the appropriate reaction conditions, researchers can effectively leverage both of these valuable building blocks to achieve their synthetic goals.
References
- BenchChem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
- BenchChem. The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Online] Available at: [Link]
- BenchChem. A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis.
-
Journal of the American Chemical Society. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Online] Available at: [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Online] Available at: [Link]
-
ResearchGate. Comparison of reactivity of different boron reagents. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
- BenchChem. The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters.
Sources
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- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of (1-Benzylpiperidin-4-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Benzylpiperidin-4-yl)boronic acid and its derivatives represent a promising scaffold in medicinal chemistry, leveraging the structural versatility of the piperidine ring and the unique chemical properties of the boronic acid moiety. A comprehensive understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the anticipated crystallographic features of (1-benzylpiperidin-4-yl)boronic acid, drawing insights from the crystal structure of a closely related derivative and the established principles of boronic acid crystallography. In the absence of a publicly available crystal structure for the parent compound, this guide also presents a detailed, field-proven protocol for its synthesis, crystallization, and subsequent X-ray diffraction analysis, empowering researchers to elucidate its definitive solid-state structure.
Introduction: The Significance of the (1-Benzylpiperidin-4-yl)boronic Acid Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to adopt well-defined chair conformations and present substituents in distinct axial and equatorial orientations.[1][2] The N-benzyl group provides a lipophilic handle that can engage in various intermolecular interactions, including π-stacking. Boronic acids, on the other hand, are recognized for their unique ability to form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems, and their utility in Suzuki-Miyaura cross-coupling reactions.[3] The combination of these two moieties in (1-benzylpiperidin-4-yl)boronic acid creates a molecule with significant potential for the development of novel therapeutics.
A definitive understanding of the three-dimensional arrangement of atoms in the solid state, as provided by single-crystal X-ray diffraction, is crucial for unlocking the full potential of this scaffold.[4] It allows for the precise characterization of:
-
Conformational Preferences: The puckering of the piperidine ring and the orientation of the benzyl and boronic acid groups.
-
Intermolecular Interactions: The hydrogen bonding networks and other non-covalent interactions that dictate crystal packing.
-
Stereoelectronic Properties: The influence of substituent placement on molecular geometry and reactivity.
As a comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, did not yield a publicly available structure for (1-benzylpiperidin-4-yl)boronic acid, this guide aims to provide both a predictive comparison and a practical roadmap for its structural elucidation.[5][6]
Comparative Crystallographic Analysis: Insights from a Close Derivative and Boronic Acid Chemistry
While the crystal structure of (1-benzylpiperidin-4-yl)boronic acid remains to be determined, we can infer its likely structural features by examining a closely related compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide , and the well-documented crystallographic behavior of arylboronic acids.
The (1-Benzylpiperidin-4-yl) Moiety: A Conformational Anchor
The crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide reveals key conformational features of the N-benzylated piperidine core that are highly likely to be conserved in the boronic acid derivative.[1]
-
Piperidine Ring Conformation: The piperidine ring adopts a stable chair conformation . This is the lowest energy conformation for six-membered saturated heterocycles and is expected to be present in the boronic acid derivative as well.
-
Substituent Orientation: In the acetohydrazide derivative, the substituent at the 4-position is in an equatorial position, which is generally the more sterically favorable position for a bulky group. It is highly probable that the boronic acid group in the title compound will also occupy an equatorial position to minimize steric hindrance. The benzyl group on the nitrogen atom can adopt either an axial or equatorial orientation, with the equatorial position being slightly more common.
The Boronic Acid Group: A Driver of Supramolecular Assembly
The boronic acid functional group is a strong director of crystal packing, primarily through the formation of robust hydrogen bonds.[3][7]
-
Hydrogen-Bonded Dimers: Arylboronic acids commonly form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their boronic acid groups.[3] This creates a characteristic eight-membered ring motif. It is highly probable that (1-benzylpiperidin-4-yl)boronic acid will exhibit this dimeric association.
-
Extended Networks: Beyond the primary dimer formation, the remaining hydrogen bond donor and acceptor sites on the boronic acid hydroxyl groups can engage in further intermolecular interactions, leading to the formation of extended chains or sheets.[8]
Predicted vs. Alternative Structures: A Comparative Overview
Based on the analysis of related structures, we can propose a likely solid-state conformation for (1-benzylpiperidin-4-yl)boronic acid and compare it with plausible alternatives.
| Feature | Predicted Structure | Alternative Structure 1 | Alternative Structure 2 |
| Piperidine Conformation | Chair | Twisted Boat | Chair |
| Boronic Acid Position | Equatorial | Axial | Equatorial |
| Benzyl Group Position | Equatorial | Equatorial | Axial |
| Boronic Acid H-Bonding | Dimer | Catemer (Chain) | Solvate (with solvent) |
The predicted structure represents the most sterically and electronically favorable arrangement. However, the crystallization process can sometimes trap higher-energy conformers or lead to different packing motifs, making experimental verification essential.
Experimental Protocols: A Roadmap to Structural Elucidation
The following protocols provide a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction analysis of (1-benzylpiperidin-4-yl)boronic acid.
Synthesis of (1-Benzylpiperidin-4-yl)boronic acid
This protocol is adapted from established methods for the synthesis of boronic acids.
Step 1: Synthesis of 1-Benzyl-4-bromopiperidine
-
To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add one equivalent of triethylamine.
-
Cool the mixture to 0 °C and add one equivalent of benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting 1-benzylpiperidin-4-ol is then converted to the bromide using a standard brominating agent like phosphorus tribromide.
Step 2: Formation of the Grignard Reagent and Borylation
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.
-
Add a solution of 1-benzyl-4-bromopiperidine in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, cool the solution to -78 °C.
-
Slowly add a solution of triisopropyl borate in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Step 3: Hydrolysis and Isolation
-
Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.
-
Stir the mixture vigorously for 1-2 hours to hydrolyze the borate ester.
-
Separate the aqueous and organic layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield (1-benzylpiperidin-4-yl)boronic acid.
Crystallization of (1-Benzylpiperidin-4-yl)boronic acid
Obtaining high-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is recommended.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone, ethyl acetate) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): In a sealed container, a concentrated solution of the compound in a volatile solvent is allowed to equilibrate with a larger volume of a less soluble "anti-solvent." This slowly decreases the solubility of the compound, promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and then slowly cool it to room temperature or below.
Solvent Selection: A range of solvents with varying polarities should be screened. Good starting points include:
-
Alcohols (methanol, ethanol, isopropanol)
-
Ketones (acetone)
-
Esters (ethyl acetate)
-
Chlorinated solvents (dichloromethane, chloroform)
-
Hydrocarbons (hexane, heptane - often as anti-solvents)
-
Water (as a co-solvent or anti-solvent)
X-ray Diffraction Data Collection and Structure Refinement
Step 1: Crystal Mounting
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
Step 2: Data Collection
-
The mounted crystal is placed in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Step 3: Data Processing
-
The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
Step 4: Structure Solution and Refinement
-
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit.
-
The atomic positions and other parameters are then refined to obtain the best possible fit between the calculated and observed diffraction data.
Visualization of Key Concepts and Workflows
Predicted Supramolecular Assembly
Caption: Predicted hydrogen-bonded dimer of (1-benzylpiperidin-4-yl)boronic acid.
Experimental Workflow for X-ray Crystallography
Caption: Workflow for the structural elucidation of (1-benzylpiperidin-4-yl)boronic acid.
Conclusion
The structural elucidation of (1-benzylpiperidin-4-yl)boronic acid and its derivatives is a critical step in the rational design of novel therapeutic agents. While a definitive crystal structure for the parent compound is not yet publicly available, a comparative analysis based on a closely related derivative and the fundamental principles of boronic acid chemistry provides a strong predictive framework for its solid-state conformation. The detailed experimental protocols presented in this guide offer a clear and actionable path for researchers to obtain high-quality single crystals and perform X-ray diffraction analysis. The resulting structural information will be invaluable for understanding the SAR of this important class of molecules and for the development of next-generation pharmaceuticals.
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
López-Alvarado, P., & Avendaño, C. (2015). Synthesis and crystallographic study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o814–o818. [Link]
-
Baber, R. A., Norman, N. C., Orpen, A. G., & Rossi, J. (2003). The solid-state structure of diboronic acid, B2 (OH) 4. New Journal of Chemistry, 27(5), 773-775. [Link]
-
Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2, 6-diphenylpiperidine derivative. Journal of Structural Chemistry, 58(4), 804-808. [Link]
-
Stachowicz-krzemien, A., & Stawarczyk, W. (2018). Hydrogen bonds in boronic acids and their complexes. Crystals, 8(12), 461. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). [Link]
-
CCDC. (n.d.). Access Structures. [Link]
Sources
- 1. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Search - Access Structures [ccdc.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The solid-state structure of diboronic acid, B2(OH)4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
comparative study of palladium catalysts for (1-Benzylpiperidin-4-yl)boronic acid
<Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of (1-Benzylpiperidin-4-yl)boronic Acid
Introduction: The Critical Role of Catalyst Selection in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable efficiency in constructing carbon-carbon bonds.[1] Central to the success of these reactions is the judicious selection of a palladium catalyst. This choice profoundly influences reaction yields, operational simplicity, and overall efficiency.[2][3] (1-Benzylpiperidin-4-yl)boronic acid is a valuable building block in medicinal chemistry, and identifying the optimal palladium catalyst for its coupling is paramount for the rapid and efficient synthesis of target molecules. This guide provides a comparative analysis of various palladium catalysts, offering insights into their performance and guiding researchers toward the most suitable catalytic system for their specific needs.
Understanding the Catalytic Landscape: Key Factors for Optimal Performance
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is intricately linked to the properties of its supporting ligands.[4][5][6] These ligands influence the catalyst's stability, activity, and the range of substrates it can effectively couple.[4] Key considerations for catalyst selection include:
-
Electron-Rich and Bulky Ligands: These ligands enhance the electron density on the palladium center, facilitating the crucial oxidative addition step and promoting the formation of the active catalytic species.[4]
-
Catalyst Stability: A robust catalyst should withstand the reaction conditions without significant degradation, ensuring consistent performance and high turnover numbers.
-
Substrate Scope: The ideal catalyst should be versatile, accommodating a wide range of coupling partners with diverse electronic and steric properties.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalysts
Direct comparative studies on the coupling of (1-Benzylpiperidin-4-yl)boronic acid are not extensively available in the literature. However, by examining data from reactions with structurally similar or challenging boronic acids, we can infer the relative performance of common palladium catalysts.[8] The following sections compare different classes of palladium catalysts, highlighting their strengths and weaknesses.
Traditional Phosphine Ligand-Based Catalysts
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have historically been the workhorses of Suzuki-Miyaura couplings.
-
Advantages: Commercially available, relatively inexpensive, and effective for a range of simple couplings.
-
Disadvantages: Can be sensitive to air and moisture, may require higher catalyst loadings, and can be less effective for sterically hindered or electronically challenging substrates.
Bulky, Electron-Rich Phosphine Ligand-Based Catalysts (Buchwald Ligands)
The development of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, has significantly expanded the scope of the Suzuki-Miyaura reaction.[9][10]
-
Advantages: Exhibit high catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.[9] They are particularly effective for coupling challenging substrates, including heteroaryl boronic acids and sterically hindered partners.[9][10][11]
-
Disadvantages: These ligands and their corresponding pre-catalysts can be more expensive than traditional phosphine ligands.
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
NHC ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.
-
Advantages: Form highly stable and active catalysts. Their strong σ-donating ability often leads to excellent catalytic performance, even with unreactive substrates.
-
Disadvantages: The synthesis of NHC ligands can be more complex compared to some phosphine ligands.
Performance Data Summary
The following table summarizes typical performance data for different catalyst systems in Suzuki-Miyaura couplings of relevant substrates. Note that direct comparison is challenging due to varying reaction conditions across different studies.
| Catalyst System | Ligand Type | Typical Substrates | General Observations |
| Pd(PPh₃)₄ | Traditional Phosphine | Simple aryl halides | Effective for basic couplings, may require higher temperatures. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | Aryl & heteroaryl chlorides, bromides | High yields at room temperature, low catalyst loadings.[9] |
| Pd(OAc)₂ / XPhos | Buchwald Ligand | Hindered biaryl synthesis | Excellent for sterically demanding couplings.[10] |
| [Pd(IPr)Cl₂]₂ | NHC | Electron-rich and -poor aryl halides | Broad substrate scope and high stability. |
Workflow for Catalyst Selection
The following diagram provides a decision-making workflow for selecting an appropriate palladium catalyst for the Suzuki-Miyaura coupling of (1-Benzylpiperidin-4-yl)boronic acid.
Caption: A workflow to guide the selection of a palladium catalyst.
Experimental Protocols
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific coupling of (1-Benzylpiperidin-4-yl)boronic acid with an aryl halide.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
(1-Benzylpiperidin-4-yl)boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol% or Pd(OAc)₂/SPhos, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture or THF/Water)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, (1-Benzylpiperidin-4-yl)boronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and any additional ligand to the flask.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the catalyst and substrates) for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Conclusion and Future Outlook
The selection of the palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of (1-Benzylpiperidin-4-yl)boronic acid. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalysts based on bulky, electron-rich phosphine ligands such as SPhos and XPhos generally offer superior performance, especially for more challenging substrates.[9][10] These advanced catalytic systems enable reactions to proceed under milder conditions with lower catalyst loadings, leading to more efficient and sustainable synthetic routes. For particularly difficult couplings, N-heterocyclic carbene-ligated palladium catalysts may provide a viable alternative. Future research will likely focus on the development of even more active, stable, and versatile palladium catalysts, as well as the exploration of more environmentally benign reaction media.
References
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem.
- A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions - Benchchem.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
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Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]
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- Palladium-catalyzed C-C, C-N and C-O bond formation - ResearchGate.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids - PubMed.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing).
- Catalysts | Special Issue : Palladium-Catalyzed Reactions - MDPI.
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A Senior Application Scientist's Guide to the Quantitative Analysis of (1-Benzylpiperidin-4-yl)boronic Acid in Reaction Mixtures
In modern drug development and synthetic chemistry, the precise control and monitoring of reaction components are paramount to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). (1-Benzylpiperidin-4-yl)boronic acid is a crucial building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2] However, the quantitative analysis of boronic acids within complex reaction mixtures presents unique challenges due to their propensity to form cyclic anhydrides (boroxines) and their labile nature.[3][4]
This guide provides a comparative analysis of three principal analytical techniques for the quantitative determination of (1-Benzylpiperidin-4-yl)boronic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering you to select and implement the most appropriate analytical strategy for your specific research needs.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is often the first-line analytical tool in many laboratories due to its robustness, cost-effectiveness, and widespread availability.[2] The principle relies on the separation of the analyte from other components in the reaction mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase, followed by quantification based on its absorption of UV light.
Expertise & Experience: The Rationale Behind the Method
The primary challenge in analyzing boronic acids via HPLC is managing their interaction with the stationary phase. Boronic acids can interact with residual silanol groups on standard silica-based C18 columns, leading to poor peak shape (tailing) and inconsistent retention times.[4]
Causality: To circumvent this, the use of modern, end-capped columns or those with novel surface technologies is critical. For instance, technologies like Waters' MaxPeak™ Premier, which utilize columns with a modified hybrid organic/inorganic surface, are designed to minimize analyte-metal interactions, resulting in significantly improved peak symmetry and reproducibility for challenging compounds like boronic acids. The choice of mobile phase is equally important; a slightly acidic mobile phase (e.g., using formic acid or ammonium acetate) helps to suppress the ionization of silanol groups and the boronic acid itself, leading to a more consistent chromatographic performance.[3]
Experimental Protocol: HPLC-UV Analysis
This protocol is a self-validating system, incorporating system suitability checks to ensure data integrity, a cornerstone of Good Manufacturing Practices (GMPs).[5]
-
Preparation of Standards & Samples:
-
Accurately weigh and dissolve (1-Benzylpiperidin-4-yl)boronic acid reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions to create a calibration curve over the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Quench a sample of the reaction mixture and dilute it with the same diluent to bring the expected analyte concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
LC System: An Arc™ HPLC System or equivalent.
-
Column: XBridge™ Premier BEH™ C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST):
-
Before analysis, inject a mid-concentration standard five times.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%. The peak tailing factor should be between 0.8 and 1.5.
-
-
Analysis & Quantification:
-
Inject the standards to generate a linear calibration curve (Peak Area vs. Concentration). The correlation coefficient (R²) should be >0.99.
-
Inject the prepared reaction mixture sample.
-
Quantify the (1-Benzylpiperidin-4-yl)boronic acid concentration in the sample by interpolating its peak area from the calibration curve.
-
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for quantitative analysis using HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and specificity, such as trace-level impurity analysis or reaction monitoring in complex matrices, LC-MS is the gold standard.[1][6] This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for confident identification and quantification, even at picogram levels.[7]
Expertise & Experience: The Rationale Behind the Method
The key advantage of LC-MS is its specificity. While UV detection can be confounded by co-eluting impurities with similar chromophores, MS detects the analyte based on its unique mass-to-charge ratio (m/z). For boronic acids, electrospray ionization (ESI) in negative ion mode is often highly effective, as the boronic acid can be readily deprotonated.[1][7]
Causality: A significant challenge in MS analysis of boronic acids is the in-source formation of various adducts and oligomers (like boroxines), which can complicate the spectra and dilute the primary analyte signal.[3] To mitigate this, optimizing MS source parameters (e.g., temperatures and voltages) is crucial. Furthermore, using a mobile phase containing a volatile buffer like ammonium acetate can aid in forming stable adducts ([M+CH3COO]⁻) that can be consistently monitored, improving reproducibility.[3] For ultimate sensitivity, a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is employed. This involves selecting the precursor ion (the deprotonated molecule) and a specific fragment ion, creating a highly selective and sensitive analytical transition.[1][6][7]
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed for trace-level quantification and is validated according to International Council for Harmonisation (ICH) guidelines.[1][8]
-
Preparation of Standards & Samples:
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system for high-throughput analysis.
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent.[3]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A rapid gradient (e.g., 5% to 95% B in 1-2 minutes) is often possible.[3]
-
Flow Rate: 0.4 mL/min.
-
MS System: Tandem Quadrupole Mass Spectrometer (e.g., SCIEX 7500 system).[7]
-
Ionization Mode: ESI Negative.
-
MRM Transition: For (1-Benzylpiperidin-4-yl)boronic acid (C12H18BNO2, MW: 219.09), the transition would be determined by infusing a standard solution. A plausible transition would be monitoring the deprotonated parent ion [M-H]⁻ at m/z 218.1 -> a specific fragment ion.
-
-
Method Validation Parameters (as per ICH Q2(R2)): [9]
-
Specificity: Ensure no interference from blank matrix at the retention time of the analyte.
-
Linearity: Establish a linear curve with R² > 0.99.[1]
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N > 10).
-
Accuracy & Precision: Perform spike-recovery experiments at multiple concentration levels. Recoveries should be within 80-120%, and RSD should be < 15%.[1][6]
-
Workflow Diagram: LC-MS/MS Analysis
Sources
- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
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- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 9. fda.gov [fda.gov]
A Comparative Guide to the Spectroscopic Confirmation of Products from (1-Benzylpiperidin-4-yl)boronic Acid
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved therapeutics. (1-Benzylpiperidin-4-yl)boronic acid serves as a versatile building block for introducing this valuable motif into complex molecules. Its utility lies primarily in its ability to participate in robust carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides an in-depth technical analysis of the spectroscopic confirmation of products derived from (1-Benzylpiperidin-4-yl)boronic acid. We will delve into the two most critical transformations—the Suzuki-Miyaura and Chan-Lam cross-coupling reactions—offering detailed experimental protocols and a thorough breakdown of the expected spectroscopic data (NMR, MS, and IR). Furthermore, we will objectively compare the performance and strategic advantages of using the N-benzyl protected reagent versus its common alternative, N-Boc-piperidin-4-yl)boronic acid, supported by experimental insights.
Section 1: The Suzuki-Miyaura Coupling: Crafting the C(sp²)–C(sp³) Linkage
The palladium-catalyzed Suzuki-Miyaura reaction is a premier method for creating a carbon-carbon bond between the piperidine ring at the C-4 position and various aryl or heteroaryl systems.[1][2][3] This transformation is fundamental for synthesizing 4-aryl-1-benzylpiperidine derivatives, which are prevalent structures in centrally active agents and other pharmaceuticals.
Causality in Experimental Design
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions like homocoupling and protodeboronation.[4][5] A common and effective catalyst system involves a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd(PPh₃)₄. The phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich Buchwald ligand (e.g., SPhos), is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[2] An aqueous base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[3] A mixture of an organic solvent like toluene, dioxane, or n-propanol with water allows all components to interact effectively.[6]
Experimental Protocol: Synthesis of 1-Benzyl-4-phenylpiperidine
This protocol is a representative procedure for the Suzuki-Miyaura coupling of (1-Benzylpiperidin-4-yl)boronic acid with an aryl halide.
Materials:
-
(1-Benzylpiperidin-4-yl)boronic acid
-
Bromobenzene (or other aryl halide)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
2M Aqueous Sodium Carbonate (Na₂CO₃)
-
n-Propanol
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add (1-Benzylpiperidin-4-yl)boronic acid (1.2 eq.), bromobenzene (1.0 eq.), and n-propanol (10 mL).
-
Stir the mixture under a nitrogen atmosphere for 15 minutes to dissolve the solids.
-
To the solution, add Pd(OAc)₂ (0.003 eq.), PPh₃ (0.01 eq.), and 2M aqueous Na₂CO₃ solution (1.3 eq.).[6]
-
Heat the reaction mixture to reflux (approx. 97°C) under nitrogen for 1-2 hours, monitoring completion by TLC or LC-MS.
-
Cool the reaction to room temperature and add deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-4-phenylpiperidine.
Spectroscopic Confirmation of 4-Aryl-1-benzylpiperidine Products
The following table summarizes the expected spectroscopic data for representative products. The characterization data is based on published results for 4-arylpiperidines synthesized via alternative routes, which provide a reliable benchmark.[7][8][9]
| Product Name | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ESI-MS (m/z) |
| 1-Benzyl-4-phenylpiperidine | ![]() | 7.20-7.40 (m, 10H, Ar-H), 3.55 (s, 2H, N-CH₂-Ph), 3.05 (d, 2H, piperidine H-2e, H-6e), 2.50 (m, 1H, piperidine H-4), 2.15 (t, 2H, piperidine H-2a, H-6a), 1.85 (m, 4H, piperidine H-3, H-5). | 145.8 (Ar-C), 138.5 (Ar-C), 129.2 (Ar-CH), 128.3 (Ar-CH), 126.8 (Ar-CH), 126.2 (Ar-CH), 63.4 (N-CH₂), 54.2 (piperidine C-2, C-6), 43.1 (piperidine C-4), 33.2 (piperidine C-3, C-5). | [M+H]⁺: 252.17 |
| 1-Benzyl-4-(4-methoxyphenyl)piperidine | ![]() | 7.20-7.35 (m, 5H, Bn Ar-H), 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.54 (s, 2H, N-CH₂-Ph), 3.03 (d, 2H), 2.45 (m, 1H), 2.13 (t, 2H), 1.80 (m, 4H). | 158.0 (Ar-C), 138.6 (Ar-C), 137.9 (Ar-C), 129.2 (Ar-CH), 128.2 (Ar-CH), 127.6 (Ar-CH), 126.9 (Ar-CH), 113.8 (Ar-CH), 63.4 (N-CH₂), 55.3 (OCH₃), 54.3 (C-2,6), 42.3 (C-4), 33.4 (C-3,5). | [M+H]⁺: 282.18 |
| 1-Benzyl-4-(4-fluorophenyl)piperidine | ![]() | 7.20-7.35 (m, 5H, Bn Ar-H), 7.15 (m, 2H, Ar-H), 7.00 (t, 2H, Ar-H), 3.55 (s, 2H, N-CH₂-Ph), 3.04 (d, 2H), 2.48 (m, 1H), 2.14 (t, 2H), 1.82 (m, 4H). | 161.5 (d, J=243 Hz, Ar-C-F), 141.5 (Ar-C), 138.5 (Ar-C), 129.2 (Ar-CH), 128.3 (Ar-CH), 127.9 (d, J=8 Hz, Ar-CH), 127.0 (Ar-CH), 115.2 (d, J=21 Hz, Ar-CH), 63.4 (N-CH₂), 54.2 (C-2,6), 42.4 (C-4), 33.3 (C-3,5). | [M+H]⁺: 270.16 |
Key Spectroscopic Signatures:
-
¹H NMR: The appearance of new aromatic signals corresponding to the coupled aryl group is the primary indicator of success. The benzylic protons (N-CH₂-Ph) typically appear as a sharp singlet around 3.55 ppm. The piperidine ring protons will show complex splitting patterns, often with the axial and equatorial protons being distinct.
-
¹³C NMR: Look for the appearance of new aromatic carbon signals. The benzylic carbon (N-CH₂) is a key marker around 63 ppm, while the piperidine carbons C-2/C-6 and C-3/C-5 appear around 54 ppm and 33 ppm, respectively.
-
Mass Spectrometry: ESI-MS should show a prominent [M+H]⁺ ion corresponding to the calculated mass of the coupled product.
-
IR Spectroscopy: The product will show characteristic C-H stretching from the aromatic rings (~3030-3100 cm⁻¹) and aliphatic C-H stretching from the piperidine and benzyl groups (~2800-3000 cm⁻¹). The C=C stretching of the aromatic rings will be visible in the 1450-1600 cm⁻¹ region.
Section 2: The Chan-Lam Coupling: Forging C-N and C-O Bonds
The copper-catalyzed Chan-Lam coupling provides a powerful and complementary method to the Suzuki reaction, enabling the formation of carbon-heteroatom bonds.[1][10] This reaction allows for the coupling of (1-Benzylpiperidin-4-yl)boronic acid with amines, anilines, and phenols to form 4-(arylamino)- and 4-(aryloxy)-1-benzylpiperidine derivatives, respectively.[11][12]
Causality in Experimental Design
Unlike the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling typically uses a copper(II) salt, such as Cu(OAc)₂, as the catalyst.[1] The reaction is often run in the presence of a base like pyridine or triethylamine and can frequently be conducted open to the air, as oxygen can serve as the terminal oxidant to regenerate the active Cu(II) catalyst.[1] The choice of solvent is typically a polar aprotic solvent like dichloromethane (DCM) or acetonitrile. The presence of a ligand, such as pyridine, can facilitate the reaction by stabilizing the copper intermediates.
Experimental Protocol: Synthesis of N-Phenyl-1-benzylpiperidin-4-amine
This protocol is a representative procedure for the Chan-Lam N-arylation.
Materials:
-
(1-Benzylpiperidin-4-yl)boronic acid
-
Aniline (or other amine/phenol)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Air or Oxygen supply (via a balloon or by running open to air)
Procedure:
-
To a round-bottom flask, add (1-Benzylpiperidin-4-yl)boronic acid (1.5 eq.), aniline (1.0 eq.), Cu(OAc)₂ (1.1 eq.), and pyridine (2.0 eq.).
-
Add DCM as the solvent and equip the flask with a magnetic stir bar.
-
Stir the reaction mixture vigorously at room temperature, open to the air (or with an air-filled balloon), for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-phenyl-1-benzylpiperidin-4-amine.
Spectroscopic Confirmation of C-N and C-O Coupled Products
The following table outlines the predicted spectroscopic data for representative Chan-Lam products. These predictions are based on the known spectra of the starting amine[13] and established principles of how arylation affects spectroscopic signatures.
| Product Name | Structure | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | ESI-MS (m/z) |
| N-Phenyl-1-benzylpiperidin-4-amine | ![]() | 7.20-7.40 (m, 7H, Ar-H), 6.75 (t, 1H, Ar-H), 6.65 (d, 2H, Ar-H), 3.70 (br s, 1H, N-H), 3.55 (s, 2H, N-CH₂-Ph), 3.40 (m, 1H, piperidine H-4), 2.90 (d, 2H), 2.15 (t, 2H), 2.05 (m, 2H), 1.60 (m, 2H). | 147.5 (Ar-C), 138.3 (Ar-C), 129.4 (Ar-CH), 129.2 (Ar-CH), 128.3 (Ar-CH), 127.1 (Ar-CH), 117.5 (Ar-CH), 113.2 (Ar-CH), 63.2 (N-CH₂), 52.8 (piperidine C-2, C-6), 51.5 (piperidine C-4), 32.5 (piperidine C-3, C-5). | [M+H]⁺: 267.19 |
| 1-Benzyl-4-phenoxypiperidine | ![]() | 7.20-7.40 (m, 7H, Ar-H), 6.90-7.00 (m, 3H, Ar-H), 4.35 (m, 1H, piperidine H-4), 3.56 (s, 2H, N-CH₂-Ph), 2.80 (m, 2H), 2.30 (m, 2H), 2.00 (m, 2H), 1.85 (m, 2H). | 158.0 (Ar-C-O), 138.4 (Ar-C), 129.5 (Ar-CH), 129.2 (Ar-CH), 128.3 (Ar-CH), 127.1 (Ar-CH), 120.8 (Ar-CH), 116.2 (Ar-CH), 72.5 (piperidine C-4), 63.3 (N-CH₂), 51.5 (piperidine C-2, C-6), 31.0 (piperidine C-3, C-5). | [M+H]⁺: 268.17 |
Key Spectroscopic Signatures:
-
¹H NMR: For N-arylation, a broad singlet for the N-H proton often appears around 3.7 ppm. The piperidine proton at C-4 (H-4) will shift significantly and its multiplicity will change upon substitution. For O-arylation, the H-4 proton shifts downfield to ~4.35 ppm due to the deshielding effect of the attached oxygen.
-
¹³C NMR: The piperidine C-4 carbon signal is a key diagnostic peak. For N-arylation, it appears around 51.5 ppm. For O-arylation, it shifts significantly downfield to ~72.5 ppm.
-
Mass Spectrometry: ESI-MS will confirm the mass of the coupled product with a strong [M+H]⁺ signal.
-
IR Spectroscopy: For N-arylation products, a key feature is the N-H stretch, typically a sharp peak around 3400 cm⁻¹. For O-arylation, the most prominent new feature is the strong C-O-C (aryl ether) stretch around 1240 cm⁻¹.
Section 3: Comparative Analysis: N-Benzyl vs. N-Boc Protection
While (1-Benzylpiperidin-4-yl)boronic acid is an excellent reagent, an alternative frequently considered in drug development is (tert-butoxycarbonyl)piperidin-4-yl]boronic acid (N-Boc-piperidin-4-yl)boronic acid). The choice between the N-Benzyl (Bn) and N-Boc protecting groups is a strategic decision with significant implications for the synthetic route.
| Feature | (1-Benzylpiperidin-4-yl)boronic acid | (N-Boc-piperidin-4-yl)boronic acid | Scientific Rationale & Field Insights |
| Stability & Handling | Generally stable solid, but can be susceptible to de-benzylation under harsh hydrogenolysis conditions. | Robust, stable solid. Less reactive N-atom due to the electron-withdrawing nature of the Boc group. | The Boc group's steric bulk and electronic effect often make the boronic acid more stable to storage and less prone to decomposition during reactions. |
| Reaction Compatibility | The basic nitrogen can sometimes interfere with catalysts or require specific ligand choices. | The Boc-protected nitrogen is non-basic and generally inert, offering broader compatibility with various catalytic systems. | For complex syntheses with sensitive functional groups or catalysts, the N-Boc variant is often preferred to avoid potential side reactions involving the piperidine nitrogen.[14] |
| Deprotection Conditions | Hydrogenolysis: H₂, Pd/C. This is clean but not compatible with reducible functional groups (alkenes, alkynes, nitro groups, some aryl halides). | Acidolysis: Trifluoroacetic acid (TFA) or HCl in an organic solvent. This is highly efficient and orthogonal to many other functional groups. | The choice is dictated by the overall molecular architecture. If the final product must be free of reducible groups, the Boc strategy is superior. If acid-labile groups are present, the Benzyl group offers an advantage. |
| Product Properties | Products are basic and can be manipulated (e.g., purified, protonated) via standard amine chemistry. | Products are non-basic carbamates. | The basicity of the N-benzylpiperidine moiety can be advantageous for purification (acid-base extraction) or for creating water-soluble salts, a common strategy in drug formulation. |
| Cost & Availability | Generally available and cost-effective. | Also widely available, often at a comparable or slightly higher price point. | Both reagents are commercially accessible, making the decision primarily one of chemical strategy rather than supply. |
Logical Framework for Reagent Selection
The decision-making process for choosing the appropriate boronic acid can be visualized as follows.
Conclusion
(1-Benzylpiperidin-4-yl)boronic acid is a powerful and reliable reagent for the synthesis of 4-substituted piperidine derivatives via Suzuki-Miyaura and Chan-Lam couplings. Successful product formation can be unequivocally confirmed through a combination of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy. Each technique provides complementary and definitive structural information. The choice between the N-benzyl and the alternative N-Boc protected reagent is a critical strategic decision that hinges on the compatibility of the protecting group with other functionalities in the molecule and the desired properties of the synthetic intermediates. By understanding the causality behind the experimental design and the key diagnostic features in the spectroscopic data, researchers can confidently synthesize and characterize these valuable chemical entities for drug discovery and development.
References
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Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Synfacts. [Link]
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Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]
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Morrill, C., & Mani, N. S. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-Piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Figshare. [Link]
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Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Kumar, A., et al. (2018). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. [Link]
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1-Benzyl-4-piperidylamine. (n.d.). PubChem. [Link]
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Morrill, C., & Mani, N. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. [Link]
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Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. (2007). ResearchGate. [Link]
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Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]
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Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]
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Vantourout, J. C., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
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Chowdhury, S., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 52(39), 5023-5026. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). MDPI. [Link]
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Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. (2019). ResearchGate. [Link]
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El-hesri, Z., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 2636. [Link]
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Wang, L., et al. (2016). An efficient and recyclable Pd catalyst supported on KAPs for Suzuki–Miyaura coupling reaction of benzyl chlorides in air. RSC Advances, 6(10), 8415-8422. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 5(14), 2453–2456. [Link]
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Chan-Lam coupling reactions: Synthesis of heterocycles. (2017). ResearchGate. [Link]
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The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
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Partridge, B. (2021). Alkyl Chan-Lam Paper Accepted!. Bmpartridge group blog. [Link]
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Pomracz, M., et al. (2014). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 10, 2038–2045. [Link]
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Mlynarski, S. N., & Morken, J. P. (2014). Cu-Catalyzed Cross-Coupling of Benzylboronic Esters and Epoxides. Tetrahedron, 70(36), 6194-6198. [Link]
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Jones, K., et al. (2007). Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor. Organic & Biomolecular Chemistry, 5(5), 784-792. [Link]
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Kumar, R., et al. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Journal of the American Chemical Society. [Link]
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Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. (2021). ResearchGate. [Link]
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de Oliveira, A. S., et al. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C, Structural Chemistry, 77(Pt 10), 621–632. [Link]
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Maleki, B., et al. (2024). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. Scientific Reports, 14(1), 6610. [Link]
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A Researcher's Guide to Assessing and Comparing the Stereoselectivity of (1-Benzylpiperidin-4-yl)boronic acid in Key Organic Reactions
Prepared by: A Senior Application Scientist
Introduction: The Untapped Potential of a Functionalized Boronic Acid
(1-Benzylpiperidin-4-yl)boronic acid is a readily available building block in medicinal and synthetic chemistry. Its structure, featuring a bulky N-benzylpiperidine moiety, presents intriguing possibilities for influencing the stereochemical outcome of reactions. However, a review of current literature reveals a notable gap: there is a lack of published experimental data specifically assessing its performance in stereoselective transformations.
This guide is designed for researchers, scientists, and drug development professionals interested in exploring the potential of this unique reagent. Rather than a retrospective comparison, this document serves as a prospective guide. It outlines a systematic approach to assessing the stereoselectivity of (1-Benzylpiperidin-4-yl)boronic acid in two high-impact synthetic reactions: the Petasis three-component reaction and the Suzuki-Miyaura cross-coupling reaction. We will provide detailed experimental protocols, discuss the mechanistic basis for potential stereocontrol, and compare its structural features against well-established alternative reagents with proven stereoselective performance.
Part 1: The Petasis Borono-Mannich Reaction: A Gateway to Chiral Amines
The Petasis reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to generate complex amines and their derivatives, such as α-amino acids[1][2]. The stereoselectivity of this reaction is of paramount importance, particularly when a chiral amine or α-hydroxy aldehyde is used, as it can lead to the formation of diastereomeric products.
Assessing Diastereoselectivity with (1-Benzylpiperidin-4-yl)boronic acid
Given that (1-Benzylpiperidin-4-yl)boronic acid itself is achiral, its primary role in a stereoselective Petasis reaction would be to act as the nucleophilic component in a reaction involving a chiral amine or aldehyde. The bulky piperidine ring could potentially influence the facial selectivity of the addition to the in-situ formed iminium ion.
This protocol is designed to test the reaction of (1-Benzylpiperidin-4-yl)boronic acid with a chiral amine and glyoxylic acid.
Materials:
-
(1-Benzylpiperidin-4-yl)boronic acid
-
(R)-(+)-α-Methylbenzylamine (or other chiral primary/secondary amine)
-
Glyoxylic acid monohydrate
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)
-
Instrumentation for analysis: ¹H NMR, ¹³C NMR, and chiral HPLC or GC to determine diastereomeric ratio (d.r.).
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amine (1.0 mmol, 1.0 equiv).
-
Dissolve the amine in anhydrous DCM (5 mL).
-
Add glyoxylic acid monohydrate (1.1 mmol, 1.1 equiv) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
-
Add (1-Benzylpiperidin-4-yl)boronic acid (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product by NMR to confirm the structure and by chiral HPLC/GC to determine the diastereomeric ratio.
Causality and Expected Outcomes
The stereochemical outcome will depend on the relative energies of the transition states leading to the different diastereomers. The bulky N-benzylpiperidine group may sterically hinder the approach of the boronic acid to one face of the iminium intermediate, leading to a preference for one diastereomer over the other.
Comparative Alternatives
To benchmark the performance of (1-Benzylpiperidin-4-yl)boronic acid, the results should be compared against reactions using boronic acids known to give high diastereoselectivity.
| Reagent | Key Structural Feature | Reported Performance |
| (1-Benzylpiperidin-4-yl)boronic acid | Bulky, achiral N-benzylpiperidine | Hypothetical - to be determined |
| (E)-Styrylboronic acid | Planar, conjugated system | Often exhibits high anti-diastereoselectivity in reactions with chiral α-hydroxy aldehydes[3]. |
| Phenylboronic acid | Simple, sterically undemanding | Often serves as a baseline with moderate to low diastereoselectivity, depending on the other reactants. |
The following diagram illustrates the proposed experimental workflow for assessing the stereoselectivity of (1-Benzylpiperidin-4-yl)boronic acid in the Petasis reaction.
Sources
Safety Operating Guide
Navigating the Disposal of (1-Benzylpiperidin-4-yl)boronic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, boronic acids and their derivatives are indispensable tools. However, with their utility comes the critical responsibility of safe handling and proper disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (1-Benzylpiperidin-4-yl)boronic acid, ensuring the safety of laboratory personnel and environmental compliance. Our focus is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, moving beyond mere procedural lists to explain the rationale behind each critical step.
Understanding the Compound: Hazard Profile of (1-Benzylpiperidin-4-yl)boronic acid
While a specific Safety Data Sheet (SDS) for (1-Benzylpiperidin-4-yl)boronic acid is not always readily available, we can infer its hazard profile from the broader class of boronic acids and its constituent functional groups. Boronic acids as a class are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] The piperidine and benzyl moieties may also contribute to its toxicological profile. Therefore, it is imperative to treat (1-Benzylpiperidin-4-yl)boronic acid as a hazardous substance.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat when handling (1-Benzylpiperidin-4-yl)boronic acid.[2]
-
Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][2]
The Disposal Workflow: A Step-by-Step Protocol
The cardinal rule for the disposal of (1-Benzylpiperidin-4-yl)boronic acid is to manage it as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal.[3][4] Never mix boronic acid waste with other chemical waste streams, such as strong acids, bases, or oxidizing agents, unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[1][5]
-
Solid Waste:
-
Liquid Waste:
Step 2: Container Management and Storage
Proper containment and storage of hazardous waste are critical to preventing accidental spills and ensuring a safe laboratory environment.
-
Container Requirements:
-
Satellite Accumulation Areas (SAAs):
Step 3: Decontamination of Empty Containers
Empty containers that once held (1-Benzylpiperidin-4-yl)boronic acid must be properly decontaminated to remove residual chemicals before they can be disposed of as non-hazardous waste.[1]
-
Triple Rinse Protocol:
-
First Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). Crucially, the first rinseate must be collected and disposed of as hazardous liquid waste. [1][2][7]
-
Subsequent Rinses: Depending on your institution's guidelines, the second and third rinseates may also need to be collected as hazardous waste.[1]
-
Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area. Deface the original label, and then the clean, dry container can typically be disposed of in the regular laboratory glassware or plastic recycling stream.[1][8]
-
The "Why": Scientific Rationale Behind the Procedures
Understanding the reasoning behind these disposal protocols reinforces their importance and promotes a culture of safety.
-
Why Segregate Waste? Mixing incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or fires.[3][5] For instance, mixing boronic acids with strong oxidizing agents could lead to a vigorous, exothermic reaction.
-
Why Collect the First Rinseate? The initial rinse of a container will contain the highest concentration of the residual chemical. Disposing of this rinseate as hazardous waste is a critical step in ensuring that the bulk of the chemical is captured and managed appropriately.[1][7]
-
Why Use a Fume Hood? Boronic acid dust and vapors can be irritating to the respiratory system.[1] A certified chemical fume hood provides essential protection by containing these airborne contaminants and venting them safely away from the user.
Quantitative Data Summary
While specific quantitative data for (1-Benzylpiperidin-4-yl)boronic acid is not available, the following table provides general guidelines for laboratory hazardous waste management.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Generally between 5.5 and 10.5 for dilute, neutralized aqueous solutions. | [9] |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | [6] |
| Container Headspace | Leave at least 10% of the container volume empty. | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (1-Benzylpiperidin-4-yl)boronic acid.
Caption: Disposal workflow for (1-Benzylpiperidin-4-yl)boronic acid.
Conclusion: Fostering a Culture of Safety
The proper disposal of (1-Benzylpiperidin-4-yl)boronic acid is not merely a regulatory hurdle; it is a cornerstone of a robust laboratory safety culture. By understanding the hazards, adhering to the detailed disposal protocols, and appreciating the scientific rationale behind these procedures, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
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- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
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A Senior Application Scientist's Guide to Handling (1-Benzylpiperidin-4-yl)boronic acid
Hazard Assessment: An Evidence-Based Approach
Given the absence of specific toxicological data for (1-Benzylpiperidin-4-yl)boronic acid, we must infer its potential hazards from related structures. Boronic acids as a class are known irritants, and piperidine derivatives can present various toxicological concerns. Therefore, it is imperative to treat this compound as hazardous.
Table 1: Potential Hazard Profile based on Analogous Compounds
| Hazard Category | Anticipated Risk | Rationale & Supporting Evidence |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | Precursors like N-Benzyl-4-piperidone are classified as harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause allergic skin reaction. | Boronic acids are known skin irritants.[3][4][5] N-Benzyl-4-piperidone may also cause skin sensitization.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | This is a common characteristic of boronic acids and related piperidones.[3][5][6] |
| Respiratory Irritation | May cause respiratory irritation. | Handling the solid powder can generate dust, which is a primary route of exposure leading to respiratory tract irritation.[3][5][6][7] |
Core Directive: Mandatory Personal Protective Equipment (PPE)
A comprehensive suite of PPE is non-negotiable to prevent exposure. Each component is selected to create a barrier against the specific hazards identified above.
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye & Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield is recommended for maximum protection.[3] | Protects eyes from airborne dust particles and accidental splashes of solvents used with the compound.[7] |
| Hand Protection | Chemically resistant nitrile gloves (minimum).[7][8] | Prevents direct skin contact. Gloves must be inspected for integrity before use and changed immediately upon contamination.[7][9] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[7][10] | Protects skin on the body and arms from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood.[3][7][11] | Minimizes the risk of inhaling fine dust particles, which can cause respiratory tract irritation.[5][7] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, logical workflow is paramount for safety and experimental reproducibility. This plan integrates engineering controls and procedural steps to minimize exposure at every stage.
Essential Engineering Controls
-
Chemical Fume Hood: All weighing and handling of solid (1-Benzylpiperidin-4-yl)boronic acid must be conducted in a certified chemical fume hood to control dust and vapor exposure.[4][12]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate work area.[3][7]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a clean, uncluttered work area within the fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) before retrieving the chemical.
-
Confirm the location and functionality of the nearest eyewash station and safety shower.[7]
-
-
Donning PPE:
-
Put on all required PPE as specified in Table 2 before handling the chemical container.
-
-
Handling the Compound:
-
Post-Handling:
Storage and Segregation
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
-
Container: Store in a tightly sealed, properly labeled container.[5][13]
-
Environment: Keep in a cool, dry, and well-ventilated area.[1][13] Refrigeration may be recommended for long-term stability, a common practice for boronic acids.[1][3][5]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1][10] Do not store with flammable materials.[13]
Disposal Plan: Environmental Responsibility
Chemical waste must be managed as a critical component of the laboratory workflow.
-
Waste Characterization: All waste containing (1-Benzylpiperidin-4-yl)boronic acid, including contaminated consumables (e.g., gloves, weigh boats), must be treated as hazardous waste.[4][14]
-
Collection:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealable container for solid hazardous waste.[4][11]
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled container for liquid hazardous waste.[4]
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][12]
-
-
Empty Container Decontamination:
-
Empty containers must be decontaminated before disposal.[4][12]
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [4][12]
-
After thorough rinsing and air-drying, deface the original label. The clean container can then be disposed of according to institutional guidelines for regular laboratory glass or plastic waste.[4]
-
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
Table 3: First-Aid Measures
| Exposure Route | Action |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][15] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
| Spills | Evacuate the area. Wearing full PPE, sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. Provide ventilation.[3][15] |
Workflow Visualization
The following diagram illustrates the comprehensive workflow for safely handling (1-Benzylpiperidin-4-yl)boronic acid.
Caption: Safe handling workflow for (1-Benzylpiperidin-4-yl)boronic acid.
References
-
How To Safely Dispose of Boric Acid - Lab Alley. Available at: [Link]
-
How to Store Boric Acid | Lab Alley. Available at: [Link]
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Disposal Of Boric Acid - Sciencing. Available at: [Link]
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Boric acid - #1 Science Forum For Lab Technicians - Chemtalk. Available at: [Link]
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Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. Available at: [Link]
-
Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball State University. Available at: [Link]
-
Corrosive Storage Guidelines - University of Texas at El Paso. Available at: [Link]
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety - University of Nevada, Reno. Available at: [Link]
-
(2-Methylpropyl)boronic acid SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]
-
(4-Benzylphenyl)boronic acid Safety Data Sheet - Angene Chemical. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





